Product packaging for Furfuryl tetrahydropyranyladenine(Cat. No.:CAS No. 109403-64-7)

Furfuryl tetrahydropyranyladenine

Cat. No.: B184445
CAS No.: 109403-64-7
M. Wt: 299.33 g/mol
InChI Key: VUEOUOLENQRIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furfuryl tetrahydropyranyladenine, also known in research contexts as PRK-124, is a synthetic cytokinin. Cytokinins are a class of plant growth hormones that have been investigated for their potential effects in biological models. In scientific studies, this compound has been primarily explored for its applications in dermatological research. Pre-clinical investigations have focused on its potential to improve the appearance of photodamaged skin, with studies noting improvements in skin roughness and moisturization after application . Further research has been conducted on its long-term use in mild-to-moderate rosacea models. In these studies, a formulation containing 0.125% of the compound was reported to be well-tolerated and associated with reductions in erythema severity and inflammatory lesion count over a 48-week period . The mechanism of action is attributed to its cytokinin activity. Related compounds, such as kinetin (N⁶-furfuryladenine), have been shown to protect against oxidative damage to DNA, such as that mediated by Fenton reaction, suggesting a potential role in mitigating the effects of reactive oxygen species . This reagent is provided for use in fundamental biochemical research and in vitro studies. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O2 B184445 Furfuryl tetrahydropyranyladenine CAS No. 109403-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEOUOLENQRIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911155
Record name N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109403-64-7
Record name Furfuryl tetrahydropyranyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURFURYL TETRAHYDROPYRANYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Furfuryl Tetrahydropyranyladenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Furfuryl tetrahydropyranyladenine, a second-generation synthetic cytokinin, has demonstrated significant efficacy in dermatological applications, particularly in the amelioration of signs associated with photoaging and rosacea. As a derivative of the natural plant cytokinin kinetin (B1673648) (N6-furfuryladenine), its mechanism of action is believed to leverage similar pathways centered on antioxidant and anti-inflammatory activities. This technical guide synthesizes the available preclinical and clinical data to elucidate the core mechanism of action of this compound. We will explore its effects on cellular signaling pathways, present quantitative data from clinical studies, and provide an overview of the experimental protocols used to evaluate the activity of cytokinin analogs. This document aims to provide a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound, also known as Pyratine-6®, is a synthetic derivative of the plant hormone kinetin. The addition of a tetrahydropyranyl group to the purine (B94841) ring distinguishes it from its parent compound and is thought to enhance its stability and efficacy.[1] In clinical settings, topical application of this compound has been shown to improve skin barrier function, reduce erythema and inflammatory lesions, and diminish the appearance of fine lines and wrinkles.[2][3] While the precise molecular mechanisms in human cells are still under investigation, the well-documented activities of kinetin and other purine derivatives provide a strong foundation for a putative mechanism of action. This guide will delve into these proposed pathways.

Putative Mechanism of Action

The mechanism of action for this compound in human skin is likely multifaceted, stemming from its inherent antioxidant properties and its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Antioxidant Activity and the Nrf2-ARE Pathway

A primary proposed mechanism is the activation of the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense against oxidative stress.[4][5] Kinetin, the parent compound of this compound, is a potent antioxidant.[6][7] It is suggested that the furan (B31954) ring, being electron-rich, can act as a scavenger of reactive oxygen species (ROS).[6]

The proposed activation of the Nrf2-ARE pathway is as follows:

  • ROS Scavenging: this compound may directly neutralize ROS, reducing the overall oxidative burden on the cell.

  • Nrf2 Activation: Under conditions of oxidative stress, the transcription factor Nrf2 is released from its cytosolic repressor Keap1.[8] It is plausible that this compound promotes this dissociation.

  • ARE Binding and Gene Transcription: Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[9][10]

  • Upregulation of Antioxidant Enzymes: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[4]

Nrf2_ARE_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation FT Furfuryl Tetrahydropyranyladenine FT->ROS Scavenges Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Keap1 Keap1 (Oxidized) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expr Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expr Activates

Caption: Proposed Nrf2-ARE Pathway Activation. (Within 100 characters)
Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of conditions like rosacea and contributes to skin aging. Purine derivatives have been shown to possess anti-inflammatory properties, and this compound likely shares this characteristic.[11][12] The primary inflammatory pathways potentially modulated are the MAPK and NF-κB pathways.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is activated by various cellular stressors, including ROS and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[13] It is hypothesized that this compound, by reducing oxidative stress, can attenuate the activation of MAPK signaling cascades (e.g., ERK, JNK, p38).

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Its activation leads to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α. By inhibiting upstream activators like ROS and MAPK, this compound may prevent the activation of NF-κB and subsequent inflammatory gene expression.

Inflammatory_Pathways FT Furfuryl Tetrahydropyranyladenine ROS ROS FT->ROS Inhibits MAPK MAPK (p38, JNK, ERK) FT->MAPK Inhibits ROS->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, COX-2) NFkB->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized Modulation of Inflammatory Pathways. (Within 100 characters)

Data Presentation

The following tables summarize the quantitative data from clinical studies on this compound for the treatment of photodamaged skin and rosacea.

Table 1: Efficacy of 0.10% this compound in Photodamaged Skin (n=40)[3]
ParameterTimepointMean % Improvement from Baseline
Skin Roughness2 WeeksSignificant Improvement
Skin Moisture2 WeeksSignificant Improvement
Fine Wrinkles4 WeeksSignificant Improvement
Mottled Hyperpigmentation4 WeeksSignificant Improvement
Transepidermal Water Loss (TEWL)4 WeeksSignificant Improvement*
Facial Erythema2 WeeksReduction Observed
Facial Erythema4, 8, 12 WeeksFurther Reduction

*Specific percentage values were not provided in the abstract, but the improvements were statistically significant.

Table 2: Efficacy of 0.125% this compound in Mild-to-Moderate Rosacea[2]
ParameterTimepointObservation
Erythema12 WeeksReduced
Papules12 WeeksReduced
Skin Barrier Function (TEWL)12 WeeksImproved

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human dermal fibroblasts (HDFs), human epidermal keratinocytes (HEKs), or macrophage cell lines (e.g., RAW 264.7) would be used.

  • Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 incubator.

  • Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control cells would be treated with the vehicle alone. For inflammatory studies, cells would be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[14]

Cell_Culture_Workflow Start Start with Cultured Cells Treatment Treat with Furfuryl Tetrahydropyranyladenine +/- Inflammatory Stimulus Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Harvest Harvest Cells/Supernatant for Analysis Incubation->Harvest End Analysis Harvest->End

Caption: General Cell Culture Experimental Workflow. (Within 100 characters)
Western Blot Analysis for Protein Expression

This technique would be used to quantify changes in the protein levels and activation states (via phosphorylation) of key signaling molecules.

  • Protein Extraction: Cells are lysed to release total protein.

  • Protein Quantification: A protein assay (e.g., BCA assay) is performed to determine protein concentration.

  • SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., Nrf2, phospho-p38, IκB-α) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for quantification of the protein bands.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method would be used to measure changes in the mRNA levels of target genes.

  • RNA Extraction: Total RNA is isolated from treated and control cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR with primers specific for the genes of interest (e.g., HMOX1, NQO1, IL6, TNF). The amplification is monitored in real-time using a fluorescent dye.

  • Quantification: The relative expression of the target genes is calculated, typically normalized to a housekeeping gene.

In Vitro Anti-Inflammatory Assays
  • Nitric Oxide (NO) Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A reduction in LPS-induced nitrite production would indicate anti-inflammatory activity.[14]

  • ELISA for Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[15]

Conclusion

This compound is a promising agent in dermatology with clinically demonstrated anti-aging and anti-inflammatory effects. While its precise molecular mechanism in human cells is an active area of research, substantial evidence points towards a model centered on the mitigation of oxidative stress and the downregulation of pro-inflammatory signaling pathways. The primary putative mechanisms involve the activation of the Nrf2-ARE antioxidant defense system and the inhibition of the MAPK and NF-κB inflammatory cascades. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular targets and to quantify the binding affinities and inhibitory concentrations of this compound, which will further solidify its therapeutic potential.

References

Synthesis of Furfuryl Tetrahydropyranyl Adenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Furfuryl tetrahydropyranyl adenine, a compound of interest in various research and development fields. This document outlines the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Core Synthesis Pathway

The synthesis of Furfuryl tetrahydropyranyl adenine, also known as 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, is typically achieved through a two-step process. The general strategy involves the initial synthesis of 6-furfurylaminopurine (kinetin) followed by the protection of the N9 position of the purine (B94841) ring with a tetrahydropyranyl (THP) group. This approach is favored for its efficiency and the stability of the resulting product.[1]

Diagram of the Synthesis Pathway

Synthesis_Pathway 6-Chloropurine 6-Chloropurine Kinetin 6-Furfurylaminopurine (Kinetin) 6-Chloropurine->Kinetin Step 1: Nucleophilic Aromatic Substitution Furfurylamine Furfurylamine Furfurylamine->Kinetin Final_Product Furfuryl tetrahydropyranyl adenine Kinetin->Final_Product Step 2: N9-Protection (Tetrahydropyranylation) Dihydropyran 3,4-Dihydro-2H-pyran Dihydropyran->Final_Product

Caption: General two-step synthesis pathway for Furfuryl tetrahydropyranyl adenine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Furfuryl tetrahydropyranyl adenine. The data is compiled from typical laboratory-scale preparations and may be optimized for larger-scale production.

StepReactant 1Reactant 2SolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
16-ChloropurineFurfurylaminen-ButanolTriethylamine (B128534)Reflux4 - 6~75-85
26-Furfurylaminopurine3,4-Dihydro-2H-pyranDimethylformamide (DMF)p-Toluenesulfonic acid20 - 2512 - 18~80-90

Experimental Protocols

The detailed methodologies for the key experimental steps are provided below. These protocols are based on established procedures for analogous chemical transformations.

Step 1: Synthesis of 6-Furfurylaminopurine (Kinetin)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C6 position of the purine ring is displaced by furfurylamine.

Materials:

  • 6-Chloropurine

  • Furfurylamine

  • n-Butanol

  • Triethylamine

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • A mixture of 6-chloropurine, a molar excess of furfurylamine, and triethylamine in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is allowed to cool to room temperature, during which a precipitate of 6-furfurylaminopurine hydrochloride may form.

  • The solvent is removed under reduced pressure.

  • The resulting solid is suspended in water, and the pH is adjusted to approximately 8-9 with an aqueous solution of sodium hydroxide (B78521) to neutralize the hydrochloride salt.

  • The crude product is collected by filtration, washed with cold water, and then recrystallized from aqueous ethanol to yield pure 6-furfurylaminopurine (kinetin).

Step 2: Synthesis of Furfuryl tetrahydropyranyl adenine

In this step, the N9 position of the synthesized 6-furfurylaminopurine is protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Materials:

  • 6-Furfurylaminopurine (Kinetin)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Dimethylformamide (DMF), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • 6-Furfurylaminopurine is dissolved in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of p-toluenesulfonic acid is added to the solution.

  • A molar excess of 3,4-dihydro-2H-pyran is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12 to 18 hours. Reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Furfuryl tetrahydropyranyl adenine.

Experimental Workflow

The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Kinetin Synthesis cluster_step2 Step 2: N9-Protection Reactants_1 Mix 6-Chloropurine, Furfurylamine, TEA in n-Butanol Reflux_1 Reflux for 4-6 hours Reactants_1->Reflux_1 Workup_1 Cool, remove solvent, neutralize, and filter Reflux_1->Workup_1 Purification_1 Recrystallize from aqueous ethanol Workup_1->Purification_1 Product_1 Pure 6-Furfurylaminopurine Purification_1->Product_1 Reactants_2 Dissolve Kinetin in DMF, add p-TsOH and DHP Product_1->Reactants_2 Intermediate Product Reaction_2 Stir at room temperature for 12-18 hours Reactants_2->Reaction_2 Workup_2 Dilute with Ethyl Acetate, wash with NaHCO3 and Brine Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product Pure Furfuryl tetrahydropyranyl adenine Purification_2->Final_Product

Caption: A flowchart illustrating the experimental workflow for the synthesis of Furfuryl tetrahydropyranyl adenine.

References

Chemical structure and properties of Furfuryl tetrahydropyranyladenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Furfuryl Tetrahydropyranyladenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic cytokinin, a class of plant-derived growth factors. It has garnered significant attention in the cosmeceutical and dermatological fields for its potent anti-aging and anti-inflammatory properties. Marketed as Pyratine®, this molecule has demonstrated efficacy in mitigating the signs of photodamaged skin and reducing erythema and inflammatory lesions associated with conditions like rosacea.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and proposed mechanisms of action, consolidating available data for research and development professionals.

Chemical Structure and Identification

This compound, systematically named N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine, is a derivative of adenine (B156593).[2] Its structure features a purine (B94841) core substituted with a furfuryl group at the N6 position and a tetrahydropyranyl (THP) group at the N9 position. The THP group is a common protecting group in organic synthesis, suggesting a synthetic origin for this specific molecule.

Key Identifiers:

  • IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine[2]

  • Molecular Formula: C₁₅H₁₇N₅O₂[2]

  • CAS Number: 109403-64-7[2][3]

  • Synonyms: Pyratine®, PRK-124, 6-furfurylamino-9-(tetrahydropyran-2-yl)-9h-purine[1][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

PropertyValueSource
Molecular Weight 299.33 g/mol [2][3]
Monoisotopic Mass 299.13822480 Da[2]
XLogP3-AA (LogP) 1.7[2][3]
Physical Description Colorless liquid (aged samples may be amber)[6]
Solubility Soluble in common organic solvents; miscible but unstable in water[6]

Biological Activity and Mechanism of Action

This compound is recognized for its significant biological effects on human skin cells, primarily acting as a potent anti-inflammatory and anti-aging agent.[1]

3.1. Anti-inflammatory Properties Clinical studies have shown that topical application of this compound (formulated as PRK124 lotion) significantly reduces erythema (redness) and inflammatory lesions.[1] It has proven effective in managing symptoms of mild-to-moderate rosacea, progressively reducing burning, stinging, and dryness.[5] The underlying mechanism is believed to be linked to its cytokinin activity and antioxidant potential. The furan (B31954) moiety present in its structure is common in compounds known to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7] While not directly studied for this molecule, related furan derivatives exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-ɣ.[7]

3.2. Anti-Aging and Skin Barrier Function As an advanced cytokinin, this compound effectively ameliorates signs of photodamaged skin.[1] Its parent compound, kinetin (B1673648) (N6-furfuryladenine), is known to have powerful anti-aging effects on human skin cells.[5] The proposed mechanism involves protecting cellular components, particularly DNA, from oxidative damage.[5][8] Studies on lotions containing this active ingredient show a continued improvement in skin barrier function over weeks of treatment.[5]

Signaling Pathways and Logical Relationships

To visualize the proposed mechanisms of action and experimental design, the following diagrams are provided in DOT language.

AntiInflammatory_Pathway Proposed Anti-Inflammatory Mechanism Stress Oxidative Stress (e.g., UV Radiation) Mediators Pro-inflammatory Mediators (NO, PGE2) Stress->Mediators Induces Inflammation Inflammation (Erythema, Lesions) Mediators->Inflammation Causes Molecule Furfuryl Tetrahydropyranyladenine Molecule->Mediators Inhibits Pathway MAPK / PPAR-ɣ Signaling Pathways (Hypothesized) Molecule->Pathway Modulates? Pathway->Mediators

Caption: Proposed anti-inflammatory mechanism of this compound.

Kinetin_Origin Proposed Origin of the Bioactive Furfuryl Moiety OxidativeDamage Oxidative Damage to DNA (Hydroxyl Radicals) Deoxyribose Deoxyribose Moiety in DNA OxidativeDamage->Deoxyribose Attacks Furfural Furfural Formation Deoxyribose->Furfural Degrades to Adenine Adenine Base in DNA Furfural->Adenine Reacts with Kinetin N6-furfuryladenine (Kinetin) Formation Adenine->Kinetin Antioxidant Antioxidant / Anti-aging Effects Kinetin->Antioxidant Exhibits

Caption: Origin of the related compound Kinetin from oxidative DNA damage.

Experimental Protocols

5.1. Representative Synthesis Protocol The synthesis of N-substituted adenines often involves a multi-step process. A plausible, generalized approach for this compound is the Kabachnik–Fields reaction or a variation thereof.[9][10]

  • Protection of Adenine: React adenine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like dioxane to form 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. This selectively protects the N9 position.

  • Schiff Base Formation: In a separate reaction, condense furfuraldehyde with an amine. However, for direct N6-alkylation, this step is modified.

  • N6-Alkylation: React the N9-protected adenine from step 1 with furfuryl chloride or furfuryl bromide in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., potassium carbonate) to introduce the furfuryl group at the N6 position.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) and hexane.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

5.2. In Vitro Anti-inflammatory Assay Protocol (Hypothetical) This protocol describes a method to evaluate the anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value for the compound.

Experimental_Workflow Workflow for In Vitro Anti-inflammatory Assay Start Start: Culture RAW 264.7 Macrophage Cells Seed Seed Cells in 96-Well Plate Start->Seed Treat Pre-treat with This compound Seed->Treat Stimulate Stimulate with LPS (24h Incubation) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay for Nitrite Quantification Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure Analyze Analyze Data: Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Applications and Future Directions

The primary application of this compound is in topical dermatological and cosmetic products for anti-aging and the management of inflammatory skin conditions.[3][11] Its proven efficacy and favorable safety profile make it a valuable active ingredient.[5]

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Investigating its potential in other inflammatory conditions beyond rosacea.

  • Exploring synergistic effects with other active ingredients in advanced dermatological formulations.

  • Conducting further studies to expand upon its long-term safety and efficacy data.

Conclusion

This compound is a promising synthetic cytokinin with well-documented anti-inflammatory and anti-aging properties. Its ability to improve skin barrier function and reduce the visible signs of inflammation and photodamage positions it as a key molecule in the development of advanced skincare and therapeutic products. While its exact mechanisms are still being fully uncovered, the existing data provide a strong foundation for its use and for future research into its broader therapeutic potential.

References

Furfuryl Tetrahydropyranyladenine: A Deep Dive into its Discovery, History, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, has emerged as a significant molecule in the realm of dermatology, particularly in the management of inflammatory skin conditions like mild-to-moderate rosacea. Marketed under the trade name Pyratine-XR® (and identified by the code PRK-124), this compound has demonstrated notable anti-inflammatory, anti-aging, and skin barrier-enhancing properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its mechanism of action at the cellular level, presents quantitative data from clinical studies, and outlines key experimental protocols.

Discovery and History

The development of this compound is rooted in the broader scientific exploration of cytokinins, a class of plant hormones known to promote cell division and growth. The foundational molecule, kinetin (B1673648) (N6-furfuryladenine), was first isolated in 1955 from autoclaved herring sperm DNA. While initially considered a synthetic artifact, kinetin was later identified in plant and human cellular DNA, where it is believed to form as a result of oxidative DNA damage, suggesting a role in cellular repair and protection.[1]

Building upon the known anti-aging and antioxidant properties of kinetin, researchers sought to develop more advanced derivatives with enhanced efficacy and tolerability for dermatological applications. This led to the synthesis of this compound, a molecule that combines the furfuryladenine structure of kinetin with a tetrahydropyranyl group at the N9 position of the adenine (B156593) ring. This modification is thought to improve its stability and penetration into the skin.

Pyratine LLC has been a key commercial entity in the research and promotion of this advanced cytokinin, highlighting its "unparalleled anti-inflammatory properties" and its efficacy in ameliorating the signs of photodamaged skin.[2] Clinical trials for Pyratine 6 (PRK-124) for the treatment of acne rosacea were initiated by Senetek PLC in 2007, marking a significant step in its journey from a laboratory compound to a commercially available therapeutic agent.

Mechanism of Action

The therapeutic effects of this compound in skin are multifaceted, primarily revolving around its anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects

Inflammatory skin conditions like rosacea are characterized by the activation of pro-inflammatory signaling pathways. While the precise signaling cascade modulated by this compound is still under investigation, it is hypothesized to interfere with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In keratinocytes, the primary cells of the epidermis, NF-κB activation is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines.[3][4] By inhibiting the activation of these pathways, this compound can effectively reduce the redness and inflammatory lesions associated with rosacea.

Antioxidant and Anti-aging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to skin aging and inflammation in conditions like atopic dermatitis.[5] Furfuryl derivatives, including this compound, are known to possess potent antioxidant properties, capable of quenching damaging free radicals.[6][7] This antioxidant activity helps to protect cellular components from oxidative damage, thereby reducing the visible signs of aging such as fine lines, wrinkles, and hyperpigmentation.

Improvement of Skin Barrier Function

A compromised skin barrier is a common feature of inflammatory skin diseases, leading to increased transepidermal water loss (TEWL) and heightened skin sensitivity. Clinical studies have demonstrated that topical application of this compound significantly improves skin barrier function, as evidenced by a reduction in TEWL. This effect contributes to increased skin hydration and a reduction in dryness and irritation.

Quantitative Data from Clinical Trials

Multiple clinical studies have evaluated the efficacy and safety of topical this compound (0.125% lotion, Pyratine-XR®) for the treatment of mild-to-moderate rosacea. The key quantitative findings from these studies are summarized in the tables below.

Table 1: Efficacy of 0.125% this compound Lotion in a 12-Week Open-Label Study

ParameterBaseline (Mean)Week 4Week 8Week 12p-value (vs. Baseline)
Erythema Severity---Overall improvement in 80% of subjects-
Inflammatory Lesion Count---Reduced-
Transepidermal Water Loss (TEWL)-Significant ReductionSignificant ReductionSignificant Reductionp = 0.01 (Week 4), p < 0.005 (Week 8), p < 0.001 (Week 12)
Dryness-Significant ReductionSignificant ReductionSignificant Reductionp = 0.035 (Week 4), p = 0.037 (Week 8), p = 0.016 (Week 12)

Table 2: Long-Term Efficacy of 0.125% this compound Lotion in a 48-Week Open-Label Study

ParameterBaseline (Mean)Week 24Week 36Week 48p-value (vs. Baseline)
Erythema Severity-Significant ReductionSignificant Reduction44% Reductionp < 0.05
Inflammatory Lesion Count-Significant ReductionSignificant Reduction89% Reductionp < 0.05
Telangiectasias-Significant Improvement-Significant Improvementp < 0.05
Transepidermal Water Loss (TEWL)-Significant Improvement-Significant Improvementp ≤ 0.05
Dryness-Significant Improvement-Significant Improvementp ≤ 0.05

Experimental Protocols

Synthesis of N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine

While a specific, detailed protocol from the original inventors is not publicly available, a general method for the N-alkylation of adenine derivatives can be adapted. This would typically involve the reaction of N6-furfuryladenine with a suitable tetrahydropyranylating agent. A plausible synthetic route is outlined below:

Reaction Scheme:

G N6_furfuryladenine N6-furfuryladenine Reaction Reaction Mixture N6_furfuryladenine->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Product N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine Reaction->Product Stirring at room temperature

Figure 1: General synthetic scheme for this compound.

Procedure:

  • Preparation of Reactants: To a solution of N6-furfuryladenine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid (p-TsOH).

  • Addition of Tetrahydropyranylating Agent: To the stirred solution, add 3,4-dihydro-2H-pyran (DHP) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is then quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine.

Clinical Trial Protocol for Rosacea Treatment (Illustrative)

The following protocol is a generalized representation based on published clinical studies of Pyratine-XR®.

G cluster_0 Patient Recruitment & Baseline cluster_1 Treatment Phase cluster_2 Follow-up Assessments cluster_3 Data Analysis Recruitment Recruit subjects with mild-to-moderate rosacea Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment: - Physician's Global Assessment - Erythema & Lesion Counts - TEWL Measurement - Patient Symptom Diary Informed_Consent->Baseline_Assessment Treatment Twice-daily application of 0.125% this compound lotion Baseline_Assessment->Treatment Week_4 Week 4 Assessment Treatment->Week_4 Week_8 Week 8 Assessment Week_4->Week_8 Analysis Statistical analysis of changes from baseline in all assessed parameters Week_4->Analysis Week_12 Week 12 Assessment Week_8->Week_12 Week_8->Analysis Week_48 Week 48 Assessment (Long-term) Week_12->Week_48 Week_12->Analysis Week_48->Analysis

Figure 2: Illustrative workflow of a clinical trial for this compound in rosacea.

Signaling Pathways

General Cytokinin Signaling

In plants, cytokinin signaling is initiated by the binding of the cytokinin molecule to a transmembrane receptor kinase. This binding event triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors in the nucleus, altering gene expression and promoting cell division and growth. While specific cytokinin receptors in human skin have not been fully characterized, it is plausible that a similar receptor-mediated mechanism is involved in the cellular responses to this compound.

Putative Anti-inflammatory Signaling of this compound in Keratinocytes

The anti-inflammatory effects of this compound in keratinocytes are likely mediated by the downregulation of pro-inflammatory signaling pathways.

G cluster_0 Inflammatory Stimulus (e.g., UV radiation, microbes) cluster_1 Cellular Response Stimulus Stimulus Receptor Cell Surface Receptor Stimulus->Receptor MAPK_pathway MAPK Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Proinflammatory_Genes Pro-inflammatory Gene Transcription MAPK_pathway->Proinflammatory_Genes NFkB_pathway->Proinflammatory_Genes Inflammation Inflammation (Redness, Lesions) Proinflammatory_Genes->Inflammation FT Furfuryl Tetrahydropyranyladenine FT->MAPK_pathway Inhibits FT->NFkB_pathway Inhibits

Figure 3: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound represents a significant advancement in the topical treatment of inflammatory skin conditions, born from the rich history of cytokinin research. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and skin barrier-enhancing properties, makes it a valuable tool for dermatologists and researchers. The robust clinical data supporting its efficacy and safety in mild-to-moderate rosacea underscore its therapeutic potential. Further research into its specific molecular targets and signaling pathways in human skin will undoubtedly unveil new avenues for its application in dermatology and drug development.

References

An In-depth Technical Guide to the Biological Activity of the Synthetic Cytokinin PRK-124

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the synthetic cytokinin "PRK-124" did not yield any specific information in the public scientific literature. It is possible that this is a novel or proprietary compound designation not yet widely documented. Therefore, this guide utilizes Kinetin , a well-characterized and historically significant synthetic cytokinin, as a representative example to fulfill the user's request for a detailed technical guide. The data, protocols, and pathways described below pertain to Kinetin and the general mode of action for adenine-type cytokinins.

Introduction to Kinetin

Kinetin (6-furfurylaminopurine) was the first cytokinin to be identified and is a synthetic analogue of naturally occurring cytokinins.[1] It is an N6-substituted adenine (B156593) derivative that exhibits a wide range of biological activities in plants, primarily related to the promotion of cell division (cytokinesis), cell growth, and differentiation.[2] Kinetin and other cytokinins act in concert with another class of plant hormones, auxins, to regulate numerous developmental processes, including shoot and root morphogenesis, apical dominance, and leaf senescence.[1][2] While not found naturally in plants, its discovery was pivotal in understanding the hormonal control of plant growth.

Mechanism of Action and Signaling Pathway

The biological effects of Kinetin are mediated through the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[2][3]

Signaling Pathway Overview:

  • Perception: Kinetin binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors located in the endoplasmic reticulum membrane.[1][3] In Arabidopsis thaliana, these receptors include AHK2, AHK3, and CRE1/AHK4.

  • Phosphorelay Initiation: Binding of Kinetin induces receptor dimerization and autophosphorylation of a conserved histidine residue within the kinase domain.[1][3]

  • Signal Transduction to the Cytoplasm: The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.[3]

  • Shuttling to the Nucleus: From the receptor, the phosphate is transferred to a histidine-containing phosphotransfer protein (AHP).[4] AHPs are small proteins that shuttle the phosphate from the cytoplasm into the nucleus.[4]

  • Nuclear Response Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to an aspartate residue on a Type-B Arabidopsis Response Regulator (ARR).[2][3]

  • Transcriptional Regulation: Phosphorylation activates Type-B ARRs, which are transcription factors. These activated proteins then bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, to regulate their transcription.[2][3]

  • Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the cytokinin signal.[2][3]

Mandatory Visualization: Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor CHASE Domain Histidine Kinase Domain Receiver Domain Receptor:hk->Receptor:rd AHP AHP Receptor:rd->AHP 3. Phosphate Transfer AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR 4. Nuclear Translocation & Phosphate Transfer TypeB_ARR_P Type-B ARR-P Gene Cytokinin Response Genes TypeB_ARR_P->Gene 5. Gene Expression TypeA_ARR Type-A ARR TypeA_ARR->TypeB_ARR_P 6. Negative Feedback Kinetin Kinetin Kinetin->Receptor:chase 1. Binding Gene->TypeA_ARR Transcription

Caption: Kinetin-initiated cytokinin signaling phosphorelay pathway.

Quantitative Data on Biological Activity

The biological activity of cytokinins like Kinetin is typically assessed using various plant-based bioassays. The optimal concentration and observed effects can vary depending on the plant species, tissue type, and the presence of other hormones like auxins.

Table 1: Summary of Kinetin Activity in Common Plant Bioassays

BioassayPlant Species/TissueTypical Kinetin Concentration RangeObserved Effect
Tobacco Callus Bioassay Nicotiana tabacum callus0.01 - 1.0 mg/L (approx. 0.05 - 4.6 µM)Stimulates cell division and callus growth in the presence of auxin.
Leaf Senescence Assay Excised tobacco or wheat leaves10 - 40 mg/L (approx. 46 - 186 µM)Delays chlorophyll (B73375) degradation and senescence.
Root Formation Assay Arabidopsis thaliana seedlings0.1 - 5.0 µMInhibits primary root elongation and promotes lateral root initiation (ratio with auxin is critical).[1]
Shoot Induction Assay Various explants (e.g., tobacco, potato)0.5 - 5.0 mg/L (approx. 2.3 - 23 µM)Promotes shoot bud formation, often in a higher cytokinin-to-auxin ratio.[2]

Detailed Experimental Protocols

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classical method to quantify cytokinin activity based on the stimulation of cell division in undifferentiated plant cells (callus).

Methodology:

  • Medium Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2.0 mg/L Indole-3-acetic acid) and varying concentrations of the test cytokinin (e.g., Kinetin at 0, 0.02, 0.2, 2.0 µM).

  • Callus Inoculation: Inoculate sterile petri dishes containing the prepared media with small, uniform pieces (e.g., 50-100 mg) of established tobacco callus.

  • Incubation: Culture the callus in the dark at a constant temperature (e.g., 25°C) for a period of 3-5 weeks.

  • Data Collection: After the incubation period, harvest the callus from each plate and measure the fresh weight.

  • Analysis: Plot the mean fresh weight against the logarithm of the Kinetin concentration to generate a dose-response curve. The activity is determined by the concentration required to achieve a half-maximal growth response.

Mandatory Visualization: Tobacco Callus Bioassay Workflow

Callus_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare MS Medium + Auxin A2 Add varying concentrations of Kinetin A1->A2 A3 Pour into sterile plates A2->A3 B1 Inoculate plates with tobacco callus pieces A3->B1 B2 Incubate in dark (25°C, 3-5 weeks) B1->B2 C1 Harvest callus and measure fresh weight B2->C1 C2 Plot dose-response curve (Weight vs. [Kinetin]) C1->C2

Caption: Workflow diagram for the tobacco callus cytokinin bioassay.

Applications and Further Research

Kinetin and other synthetic cytokinins are widely used in plant tissue culture and agricultural biotechnology to:

  • Induce shoot regeneration from callus and explants.

  • Promote axillary bud growth and overcome apical dominance.

  • Delay senescence in cut flowers and leafy vegetables.

For drug development professionals, while cytokinins are plant hormones, some N6-substituted adenine derivatives have shown biological activity in human cells, including anti-proliferative and anti-viral effects, making them interesting lead compounds for further investigation.[5] The study of cytokinin signaling pathways can also provide insights into conserved phosphorelay signaling mechanisms relevant to various biological systems.

References

An In-Depth Technical Guide to Furfuryl-Substituted Adenine Derivatives and Their Binding Affinity for Cytokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the receptor binding affinity of furfuryl-substituted adenine (B156593) derivatives, with a primary focus on kinetin (B1673648) (N6-furfuryladenine), a representative compound of this class. The document details the interaction of these molecules with their primary biological targets, the cytokinin receptors, and outlines the experimental methodologies used to quantify these interactions.

Introduction to Cytokinin Perception

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, influencing processes such as cell division, differentiation, and senescence.[1][2][3] The biological effects of cytokinins are initiated through their binding to specific receptors. In the model plant Arabidopsis thaliana, the cytokinin signal is perceived by a family of sensor histidine kinases: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1 or WOL).[4] These receptors are transmembrane proteins that possess an extracellular cytokinin-binding domain known as the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.[5][6] The binding of a cytokinin ligand to the CHASE domain initiates a phosphorylation cascade that transduces the signal into the cell, ultimately leading to the regulation of gene expression.[2][3]

Furfuryl-substituted adenine derivatives, such as kinetin, are a class of synthetic and naturally occurring compounds that exhibit cytokinin activity. Understanding their binding affinity to cytokinin receptors is crucial for elucidating their mechanism of action and for the development of novel compounds with targeted biological activities.

Quantitative Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter that determines its biological potency. This is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

LigandReceptorMethodDissociation Constant (Kd)Reference
trans-Zeatin (B1683218)CRE1/AHK4Radioligand Assay4.55 ± 0.48 nM[7]
trans-ZeatinAHK3Radioligand Assay1-2 nM[8]
trans-ZeatinCRE1/AHK4Radioligand Assay2-4 nM[8]
Isopentenyladenine (iP)AHK2Bacterial Assay1.4 nM[4]
trans-ZeatinAHK2Bacterial Assay4.0 nM[4]
N6-Benzyladenine (BA)AHK3Plant Microsome Assay~100 nM (estimated from KA)[9]
N6-Benzyladenine (BA)ZmHK1 (Maize)Bacterial Spheroplast Assay~50 nM (estimated from KA)[9]

Note: The binding affinity can vary depending on the experimental system used (e.g., bacterial expression systems vs. plant-derived microsomes).[9] Different receptor isoforms also exhibit distinct ligand preferences. For instance, AHK3 has been shown to have a higher affinity for trans-zeatin and a lower affinity for isopentenyladenine compared to AHK2 and CRE1/AHK4.[5][8]

Experimental Protocols for Determining Binding Affinity

Several robust experimental techniques are employed to quantify the binding affinity of ligands to their receptors. The choice of method often depends on the nature of the receptor, the availability of labeled ligands, and the specific information required (e.g., kinetics vs. equilibrium binding).

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining receptor-ligand interactions due to their high sensitivity and specificity.[10][11][12]

Principle: This method involves incubating a receptor preparation with a radiolabeled ligand (e.g., [³H]trans-zeatin). The amount of bound radioactivity is then measured. In a competition binding assay, a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competitor ligand (e.g., a furfuryl adenine derivative). The ability of the unlabeled ligand to displace the radioligand from the receptor is used to determine its binding affinity (Ki).

Detailed Methodology:

  • Receptor Preparation:

    • Express the target cytokinin receptor (e.g., AHK3 or CRE1/AHK4) in a suitable heterologous system, such as E. coli or insect cells, to obtain high concentrations of the receptor.

    • Prepare membrane fractions from these cells by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.[13]

  • Assay Setup:

    • In a multi-well plate, add the prepared membrane fraction.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]trans-zeatin).

    • Add a range of concentrations of the unlabeled competitor ligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The membrane-bound receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[15][16]

Principle: One of the interacting molecules (the ligand, e.g., the cytokinin receptor) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., the furfuryl adenine derivative) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[15]

General Workflow:

  • Immobilization: The purified cytokinin receptor is covalently attached to the surface of a sensor chip.

  • Interaction Analysis: A solution containing the furfuryl adenine derivative is injected and flows over the sensor surface. The binding and dissociation are monitored in real-time.

  • Regeneration: A specific solution is used to remove the bound analyte from the ligand, preparing the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[17][18][19][20]

Principle: A solution of the ligand (e.g., the furfuryl adenine derivative) is titrated into a solution containing the macromolecule (e.g., the cytokinin receptor) in a sample cell. The heat change upon binding is measured.

General Workflow:

  • Sample Preparation: The receptor and ligand are prepared in identical, degassed buffers to minimize heats of dilution.[19]

  • Titration: A series of small injections of the ligand solution are made into the receptor solution.

  • Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to receptor. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the cytokinin signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway CK_Receptor Cytokinin Receptor (AHK2, AHK3, AHK4) AHP AHP CK_Receptor->AHP Phosphotransfer (His -> Asp) AHP_P AHP-P CK_Receptor->AHP_P Phosphotransfer CK Cytokinin (e.g., Kinetin) CK->CK_Receptor TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P AHP_P->TypeB_ARR_P Phosphotransfer Gene_Expression Cytokinin Response Genes TypeB_ARR_P->Gene_Expression Transcription Activation TypeA_ARR Type-A ARR TypeA_ARR->CK_Receptor Negative Feedback TypeA_ARR->AHP_P Negative Feedback Gene_Expression->TypeA_ARR Expression

Caption: Cytokinin signaling pathway initiated by ligand binding.

Radioligand Competition Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & Competitor Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]Ligand) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor Serial Dilutions Competitor_Prep->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The binding of furfuryl-substituted adenine derivatives, such as kinetin, to cytokinin receptors is the initiating event for their biological activity. Quantitative analysis of this binding affinity, primarily through techniques like radioligand binding assays, SPR, and ITC, is fundamental to understanding their structure-activity relationships. The cytokinin signaling pathway, a multi-step phosphorelay system, provides the framework for how this initial binding event is translated into a cellular response. The methodologies and data presented in this guide offer a comprehensive technical overview for researchers and professionals in the fields of plant biology, pharmacology, and drug development. Further research into novel furfuryl-substituted adenine derivatives will undoubtedly benefit from the application of these established experimental approaches.

References

In Vitro Effects of Furfuryl Tetrahydropyranyl Adenine on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro effects of Furfuryl tetrahydropyranyl adenine (B156593) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known effects of a closely related structural analog, Kinetin Riboside (N6-furfuryladenosine) , which shares the same N6-furfuryladenine core but possesses a ribose moiety instead of a tetrahydropyranyl group at the N9 position. The information presented herein is based on published studies of Kinetin Riboside and serves as a strong predictive framework for the potential biological activities of Furfuryl tetrahydropyranyl adenine.

Introduction

Furfuryl tetrahydropyranyl adenine belongs to the cytokinin family, a class of phytohormones known to regulate cell division and differentiation in plants. Synthetic cytokinin analogs, such as Kinetin Riboside, have garnered significant interest in cancer research due to their cytotoxic and pro-apoptotic activities against various cancer cell lines. These compounds are N6-substituted derivatives of adenosine. The structural similarity between Furfuryl tetrahydropyranyl adenine and Kinetin Riboside suggests that they may share similar mechanisms of action, primarily centered on the induction of apoptosis through the intrinsic pathway.

This technical guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows associated with the in vitro effects of the analogous compound, Kinetin Riboside.

Quantitative Data Summary

The cytotoxic effects of Kinetin Riboside have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell viability by 50%, are summarized below.

Table 1: Cytotoxic Activity of Kinetin Riboside against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT-15Colon Cancer962.5[1][2]
HeLaCervical Cancer48Not explicitly stated, but effects observed at 5-20 µM[3]
B16F-10Mouse MelanomaNot specifiedEffects observed at 4.5 µM[3]
M4 BeuHuman MelanomaNot specified1.5[4]
B16Murine MelanomaNot specified0.2[4]
HepG2Human Hepatoma48Growth inhibition observed at 1.67-33.33 mg/L

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of Kinetin Riboside. These protocols can be adapted for the evaluation of Furfuryl tetrahydropyranyl adenine.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HCT-15) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kinetin Riboside at 0.5, 1, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., 4.5 µM Kinetin Riboside) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Culture cells and treat with the test compound (e.g., 5 µM Kinetin Riboside on HCT-15 cells) for a specific duration (e.g., 96 hours).[2]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Screening cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cell Lines treat Treat with Furfuryl tetrahydropyranyl adenine (or analog) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western_blot Western Blot (Bcl-2, Bax, Caspases) treat->western_blot ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression Changes western_blot->protein_exp

Intrinsic_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Furfuryl tetrahydropyranyl adenine (proposed mechanism based on Kinetin Riboside) bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased compound->bcl2 bax Bax (Pro-apoptotic) Expression Increased compound->bax mmp Loss of Mitochondrial Membrane Potential bcl2->mmp inhibition bax->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Cell_Cycle_Arrest_Logic compound Kinetin Riboside (on HCT-15 cells) cell_cycle G0/G1 Phase Decrease in Cell Population S Phase Increase in Cell Population G2/M Phase Increase in Cell Population compound->cell_cycle:g0g1_dec Induces compound->cell_cycle:s_inc Induces compound->cell_cycle:g2m_inc Induces proliferation Inhibition of Cell Proliferation cell_cycle->proliferation Leads to

Conclusion

While direct experimental evidence for the in vitro effects of Furfuryl tetrahydropyranyl adenine remains to be established, the data available for the closely related compound, Kinetin Riboside, provides a strong foundation for predicting its biological activities. Kinetin Riboside demonstrates significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, primarily through the induction of the intrinsic apoptotic pathway. It also appears to modulate the cell cycle, leading to an arrest in the S and G2/M phases.

Researchers and drug development professionals investigating Furfuryl tetrahydropyranyl adenine are encouraged to utilize the experimental protocols outlined in this guide to systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and determine its efficacy in various cancer models. Comparative studies with Kinetin Riboside would be invaluable in understanding the structure-activity relationship and the specific contribution of the tetrahydropyranyl moiety to the compound's biological profile.

References

Furfuryl Tetrahydropyranyladenine: A Technical Guide for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furfuryl tetrahydropyranyladenine is a synthetic compound belonging to the cytokinin class of plant hormones. Cytokinins are N6-substituted adenine (B156593) derivatives that play a crucial role in the regulation of plant growth and development, including processes such as cell division, shoot initiation and growth, leaf senescence, and apical dominance. While extensively studied for its anti-aging properties in cosmetics under the trade name Pyratine, its application as a plant growth regulator is an emerging area of interest. This technical guide provides an in-depth overview of its potential mode of action, methodologies for its evaluation, and the broader context of cytokinin signaling in plants.

Molecular Profile and Synthesis

  • IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine

  • Molecular Formula: C₁₅H₁₇N₅O₂

  • Molar Mass: 299.33 g/mol

The synthesis of this compound and related N9-substituted cytokinins can be achieved through various organic synthesis routes. A common approach involves the alkylation of N6-furfuryladenine at the N9 position with a tetrahydropyranyl group. The purity and identity of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Mechanism of Action as a Plant Growth Regulator

As a cytokinin, this compound is expected to exert its effects through the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum membrane.

The Cytokinin Signaling Pathway

The cytokinin signaling pathway involves a series of phosphorylation events that ultimately lead to the activation of transcription factors and the regulation of cytokinin-responsive genes.[1][2][3][4]

  • Signal Perception: Cytokinins bind to the CHASE domain of transmembrane histidine kinase receptors (AHKs).

  • Phosphorelay Initiation: Upon binding, the receptor autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the same receptor.

  • Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP), which shuttles the phosphate group into the nucleus.

  • Activation of Response Regulators: In the nucleus, AHPs phosphorylate type-B Arabidopsis Response Regulators (ARRs).

  • Transcriptional Regulation: Phosphorylated type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, thereby regulating their expression. These genes include those involved in cell cycle progression and shoot development. A negative feedback loop is established through the activation of type-A ARRs, which are transcriptional repressors of the cytokinin response.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer ARRB Type-B ARR (Transcription Factor) AHP->ARRB Phosphotransfer DNA Cytokinin-Responsive Genes ARRB->DNA Activates Transcription ARRA Type-A ARR (Repressor) ARRA->ARRB Inhibition DNA->ARRA Transcription

The Role of N9-Substitution

Research on N9-substituted aromatic cytokinins suggests that this modification can have significant effects on the molecule's activity and transport within the plant. Specifically, tetrahydropyranyl substitution at the N9 position has been shown to:

  • Enhance Acropetal Transport: This modification can lead to better movement of the cytokinin from the roots towards the shoot apex.[5]

  • Reduce Root Growth Inhibition: A common side effect of many synthetic cytokinins in tissue culture is the inhibition of root development. N9-substituted derivatives may exhibit weaker anticytokinin activity at the root level, preventing this inhibition and leading to more balanced plantlet development in vitro.[5][6]

  • Metabolic Conversion: The N9-substituted form may act as a pro-hormone, with the active free base being gradually released within the plant tissues.[5]

Experimental Protocols for Bioactivity Assessment

To evaluate the plant growth regulatory effects of this compound, a series of standardized bioassays can be employed. These assays are designed to quantify specific physiological responses known to be regulated by cytokinins.

Tobacco Callus Bioassay for Cell Division Promotion

This bioassay is a classic method to determine the ability of a substance to induce cell division and proliferation in undifferentiated plant cells.

Methodology:

  • Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium. Excise pith parenchyma tissue from the stems of 4-6 week old plants.

  • Culture Medium: Prepare MS medium supplemented with auxin (e.g., 2 mg/L indole-3-acetic acid, IAA) and varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM). A known cytokinin like kinetin (B1673648) or 6-benzylaminopurine (B1666704) (BAP) should be used as a positive control.

  • Incubation: Place the pith explants onto the prepared media in sterile Petri dishes. Seal the dishes and incubate in the dark at 25°C for 3-4 weeks.

  • Data Collection: After the incubation period, measure the fresh and dry weight of the resulting callus.

  • Analysis: Plot the callus weight against the concentration of the tested compound to determine the optimal concentration for cell division.

Tobacco_Callus_Bioassay Start Tobacco Pith Explant Medium MS Medium + Auxin + Varying Concentrations of This compound Start->Medium Incubation Incubate in Dark (25°C, 3-4 weeks) Medium->Incubation Measurement Measure Callus Fresh and Dry Weight Incubation->Measurement Analysis Plot Weight vs. Concentration Measurement->Analysis

Chlorophyll (B73375) Retention Bioassay for Anti-Senescence Activity

This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of their anti-senescence properties.[7]

Methodology:

  • Leaf Disc Preparation: Use a cork borer to excise leaf discs of a uniform size from mature leaves of a suitable plant species (e.g., wheat, radish, or tobacco).

  • Treatment: Float the leaf discs in Petri dishes containing a buffer solution with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a water control and a positive control with a known cytokinin.

  • Incubation: Place the Petri dishes in the dark at room temperature for 72-96 hours to induce senescence.

  • Chlorophyll Extraction: After incubation, blot the leaf discs dry and extract the chlorophyll using a known volume of 80% acetone (B3395972) or N,N-dimethylformamide.[8][9]

  • Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll content.

  • Analysis: Compare the chlorophyll content of the treated leaf discs to the control to determine the extent of senescence delay.

Chlorophyll_Retention_Assay Start Excise Uniform Leaf Discs Treatment Float Discs in Solutions with Varying Concentrations of This compound Start->Treatment Incubation Incubate in Dark (72-96 hours) Treatment->Incubation Extraction Extract Chlorophyll with Solvent Incubation->Extraction Measurement Measure Absorbance at 645 nm and 663 nm Extraction->Measurement Analysis Calculate and Compare Total Chlorophyll Content Measurement->Analysis

Root Elongation Inhibition Bioassay

This assay is used to assess the inhibitory effect of cytokinins on primary root growth, a characteristic response. Given the potential for reduced root inhibition with N9-substituted cytokinins, this assay is particularly relevant.[10]

Methodology:

  • Seed Germination: Sterilize seeds of a model plant like Arabidopsis thaliana or wheat and germinate them on vertically oriented agar (B569324) plates containing a basal nutrient medium.

  • Treatment: Prepare agar plates with the basal medium supplemented with a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Incubation: Place the plates in a growth chamber with controlled light and temperature for 7-10 days.

  • Data Collection: Measure the length of the primary root of the seedlings.

  • Analysis: Plot the primary root length against the concentration of the test compound to determine the inhibitory concentration (IC50) if applicable, and to compare its effect to other cytokinins.

Root_Inhibition_Assay Start Germinate Seeds on Vertical Agar Plates Treatment Transfer Seedlings to Media with Varying Concentrations of This compound Start->Treatment Incubation Incubate in Growth Chamber (7-10 days) Treatment->Incubation Measurement Measure Primary Root Length Incubation->Measurement Analysis Plot Root Length vs. Concentration Measurement->Analysis

Quantitative Data Presentation

The data generated from the bioassays should be summarized in clear, structured tables to facilitate comparison and interpretation. Below are template tables that would be populated with experimental data.

Table 1: Effect of this compound on Tobacco Callus Growth

Concentration (µM)Mean Fresh Weight (g) ± SDMean Dry Weight (mg) ± SD
0 (Control)
0.01
0.1
1
10
Positive Control (e.g., 1 µM BAP)

Table 2: Chlorophyll Retention in Leaf Discs Treated with this compound

Concentration (µM)Total Chlorophyll (µg/g FW) ± SD% Chlorophyll Retention vs. Control
0 (Water Control)0
1
10
100
Positive Control (e.g., 10 µM Kinetin)

Table 3: Inhibition of Primary Root Elongation by this compound

Concentration (µM)Mean Primary Root Length (mm) ± SD% Inhibition vs. Control
0 (Control)0
0.01
0.1
1
10
Positive Control (e.g., 1 µM Zeatin)

Conclusion and Future Directions

This compound, as a synthetic cytokinin, holds potential for application in plant tissue culture and agriculture. Its N9-tetrahydropyranyl substitution may confer advantageous properties, such as enhanced transport and reduced root growth inhibition, which are desirable in micropropagation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its bioactivity. Further research is required to generate specific quantitative data for this compound and to explore its effects on a wider range of plant species and developmental processes. Comparative studies with existing synthetic cytokinins will be crucial in determining its efficacy and potential for commercial application as a plant growth regulator.

References

Unveiling the Antioxidant Potential of N6-Substituted Adenine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-substituted adenine (B156593) derivatives, a class of compounds encompassing naturally occurring cytokinins and synthetic analogs, have garnered significant interest for their diverse biological activities. Beyond their well-established roles in plant growth and development, emerging evidence highlights their potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capabilities of these molecules, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes quantitative antioxidant data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms. N6-substituted adenine derivatives have emerged as a promising class of antioxidant compounds, exhibiting both direct radical-scavenging activities and indirect antioxidant effects through the activation of cellular signaling pathways. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the antioxidant properties of these fascinating molecules.

Quantitative Antioxidant Activity of N6-Substituted Adenine Derivatives

The antioxidant capacity of N6-substituted adenine derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from key studies, providing a comparative overview of the antioxidant potency of different derivatives.

Table 1: Antioxidant Activity of Natural N6-Substituted Adenine Derivatives (Cytokinins)

CompoundAssayResultReference
N6-furfuryladenine (Kinetin)ORACHighest activity up to 1 µM[1]
N6-(4-hydroxybenzyl)adenine (p-Topolin)ORACMost efficient antioxidant at > 1 µM[1]
TEACShows electron transfer capacity[1]
N6-(Δ2-isopentenyl)adenine2-DRASlightly more potent than other tested cytokinins[1]

Table 2: Antioxidant Activity of Synthetic N6-Substituted Adenosine Derivatives

CompoundAssayIC50 ValueReference
1,3-di([1,1′-biphenyl]-3-yl)ureaDPPH26 ± 6 µM[2]
Trolox (Standard)DPPH22 ± 6 µM[2]
Quercetin (Standard)DPPH23 ± 6 µM[2]

Table 3: Effects of N6-Benzyladenine and Kinetin (B1673648) on Cellular Antioxidant Parameters in Human Skin Fibroblasts

CompoundParameterEffectConcentrationReference
N6-BenzyladenineGlutathione (B108866) Peroxidase (GPX) Activity~225% increase10⁻⁶ M[3]
Catalase (CAT) Activity~32% increase10⁻⁶ M[3]
Reduced Glutathione (GSH) Content~50% increase10⁻⁵ M & 10⁻⁶ M[3]
KinetinGlutathione Reductase (GR) Activity~104% increase10⁻⁵ M[3]
Reduced Glutathione (GSH) Content~60-68% increase10⁻⁵ M & 10⁻⁶ M[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (N6-substituted adenine derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the N6-substituted adenine derivatives and the positive control in a suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay: a. In a 96-well microplate, add a specific volume of the test compound or standard solution to each well. b. Add the DPPH solution to each well to initiate the reaction. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. c. Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control.

  • Assay: a. Add a small volume of the sample or standard solution to the diluted ABTS•+ solution. b. Incubate the mixture at room temperature for a specific time (e.g., 6 minutes). c. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of fluorescein in the phosphate buffer. b. Prepare a fresh solution of AAPH in the phosphate buffer on the day of the assay. c. Prepare a stock solution of Trolox in the phosphate buffer and create a series of dilutions for the standard curve.

  • Assay: a. In a black 96-well microplate, add the fluorescein solution to each well. b. Add the test compound, Trolox standard, or buffer (for blank) to the respective wells. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes). d. Initiate the reaction by adding the AAPH solution to all wells. e. Immediately place the plate in the fluorescence reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: a. Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank. b. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. c. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. d. The ORAC value of the sample is determined from the standard curve and is expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH or other oxidant

  • Test compounds

  • Positive control (e.g., Quercetin)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate and grow them to confluency.

  • Treatment: a. Remove the growth medium and wash the cells with PBS. b. Treat the cells with the test compounds or positive control at various concentrations in the presence of DCFH-DA for a specific period (e.g., 1 hour).

  • Oxidative Stress Induction: a. Wash the cells with PBS to remove the treatment medium. b. Add AAPH or another oxidant to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculation: a. Calculate the area under the curve (AUC) for each concentration of the test compound. b. The CAA value is calculated using the formula:

Signaling Pathways and Mechanistic Insights

N6-substituted adenine derivatives can exert their antioxidant effects through both direct radical scavenging and indirect mechanisms involving the modulation of cellular signaling pathways. One of the key pathways implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, including some N6-substituted adenine derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitin Nrf2_Keap1->Ub Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Ub->Proteasome ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation N6_Adenine N6-Substituted Adenine Derivative N6_Adenine->Nrf2_Keap1 Induces Dissociation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_n->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Figure 1: Nrf2-ARE signaling pathway activation by N6-substituted adenine derivatives.

Experimental and Logical Workflows

General Workflow for Antioxidant Screening

The process of identifying and characterizing the antioxidant properties of novel N6-substituted adenine derivatives typically follows a structured workflow, from initial in vitro screening to more complex cellular and mechanistic studies.

Antioxidant_Screening_Workflow cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay SAR Structure-Activity Relationship (SAR) Analysis DPPH->SAR ABTS ABTS Assay ABTS->SAR ORAC ORAC Assay ORAC->SAR CAA Cellular Antioxidant Activity (CAA) Assay ROS_measurement Intracellular ROS Measurement CAA->ROS_measurement Nrf2_activation Nrf2 Pathway Activation (e.g., Western Blot, qPCR) ROS_measurement->Nrf2_activation Enzyme_activity Antioxidant Enzyme Activity Assays Nrf2_activation->Enzyme_activity Synthesis Synthesis of N6-Substituted Adenine Derivatives Synthesis->DPPH Synthesis->ABTS Synthesis->ORAC SAR->CAA Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Figure 2: General workflow for screening the antioxidant activity of N6-substituted adenine derivatives.

Structure-Activity Relationship (SAR) Logic

The antioxidant activity of N6-substituted adenine derivatives is influenced by the nature of the substituent at the N6 position. Understanding these structure-activity relationships is crucial for the rational design of more potent antioxidant compounds.

SAR_Logic cluster_substituents N6-Substituent cluster_activity Antioxidant Activity Start N6-Substituted Adenine Scaffold Alkyl Alkyl Chain Start->Alkyl Aryl Aryl Group Start->Aryl Low Lower Activity Alkyl->Low Generally exhibits Phenolic Aryl Group with Phenolic -OH Aryl->Phenolic Modification Moderate Moderate Activity Aryl->Moderate Can exhibit High Higher Activity Phenolic->High Significantly enhances (e.g., p-Topolin) note Presence of a phenolic hydroxyl group on an aryl substituent significantly increases antioxidant activity due to its ability to donate a hydrogen atom and stabilize the resulting radical. Phenolic->note

Figure 3: Logical relationship of N6-substituent structure to antioxidant activity.

Conclusion

N6-substituted adenine derivatives represent a versatile class of compounds with significant antioxidant potential. Their ability to act as both direct radical scavengers and indirect antioxidants through the modulation of cellular defense mechanisms, such as the Nrf2 pathway, makes them attractive candidates for further investigation in the context of oxidative stress-related diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of these compounds. Future studies should focus on expanding the library of synthetic derivatives and conducting more extensive structure-activity relationship analyses to optimize their antioxidant efficacy and pharmacokinetic properties for potential clinical development.

References

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Furfuryl Tetrahydropyranyladenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing direct evidence for the cellular uptake and metabolism of Furfuryl tetrahydropyranyladenine is not currently available. The following guide is based on inferences drawn from the established metabolic pathways and cellular transport mechanisms of structurally analogous N6-substituted adenine (B156593) derivatives, primarily kinetin (B1673648) (N6-furfuryladenine) and its corresponding riboside. The proposed pathways and experimental protocols are therefore hypothetical and await direct experimental validation.

Introduction

This compound, also known as PRK-124, is a synthetic cytokinin, a class of compounds that are analogues of naturally occurring plant hormones. It is an N6-substituted adenine derivative, characterized by a furfuryl group at the N6 position and a tetrahydropyranyl group at the 9-position of the purine (B94841) ring. This compound has found applications in dermatology, particularly in topical formulations for its anti-inflammatory and anti-aging properties. Understanding its cellular uptake and metabolic fate is crucial for elucidating its mechanism of action and for the development of future therapeutic applications.

Inferred Cellular Uptake

The cellular uptake of nucleoside and nucleobase analogs is primarily mediated by specialized transporter proteins.[1][2] Given that this compound is a modified adenine, its entry into cells may be facilitated by nucleoside transporter families.

Two major families of nucleoside transporters are responsible for the cellular influx of purines and pyrimidines:

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent.[3]

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient.[1]

The bulky tetrahydropyranyl and furfuryl groups on the adenine core of this compound may influence its affinity for these transporters. Alternatively, the increased lipophilicity conferred by the tetrahydropyranyl moiety might allow for passive diffusion across the cell membrane.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTPA_ext Furfuryl Tetrahydropyranyladenine FTPA_int Furfuryl Tetrahydropyranyladenine FTPA_ext->FTPA_int ENTs/CNTs FTPA_ext->FTPA_int Passive Diffusion? ENTs ENTs CNTs CNTs Passive_Diffusion Passive Diffusion

Fig. 1: Potential Cellular Uptake Mechanisms of this compound.

Putative Metabolic Pathway

The metabolism of this compound in mammalian cells has not been directly studied. However, based on the known metabolic fate of the related compound kinetin, a plausible metabolic pathway can be proposed. This pathway likely involves initial modifications to the adenine scaffold, followed by activation through ribosylation and phosphorylation.

The key inferred metabolic steps are:

  • De-tetrahydropyranylation: The tetrahydropyranyl (THP) group at the N9 position is likely to be a metabolic liability. It is conceivable that cellular hydrolases could cleave this group, yielding N6-furfuryladenine, which is identical to the well-studied cytokinin, kinetin.

  • Ribosylation: The resulting kinetin could then be a substrate for purine nucleoside phosphorylase or other glycosyltransferases, leading to the formation of kinetin riboside (N6-furfuryladenosine).

  • Phosphorylation: Kinetin riboside can be further metabolized by cellular kinases, such as adenosine (B11128) kinase, to its corresponding monophosphate, diphosphate, and triphosphate forms. These phosphorylated metabolites are often the biologically active forms of nucleoside analogs.

FTPA Furfuryl Tetrahydropyranyladenine Kinetin Kinetin (N6-Furfuryladenine) FTPA->Kinetin De-tetrahydropyranylation (putative) KR Kinetin Riboside (N6-Furfuryladenosine) Kinetin->KR Ribosylation KRMP Kinetin Riboside Monophosphate KR->KRMP Phosphorylation (Kinases) KRDP Kinetin Riboside Diphosphate KRMP->KRDP Phosphorylation KRTP Kinetin Riboside Triphosphate KRDP->KRTP Phosphorylation

Fig. 2: Inferred Metabolic Pathway of this compound.

Quantitative Data from Related Compounds

As no quantitative data is available for this compound, the following tables summarize relevant data for kinetin and kinetin riboside to provide a frame of reference.

Table 1: In Vitro Effects of Kinetin Riboside

Cell Line Assay Concentration Observed Effect
Human Cancer Cell Lines Proliferation Low µM Potent anti-proliferative activity
MiaPaCa-2, A375 ATP Levels Low µM Massive ATP depletion within 60-180 min

| MiaPaCa-2, A375 | Genotoxicity | Low µM | Induction of genotoxic stress |

Table 2: Effects of Kinetin on Cellular Systems

Cellular System Concentration Observed Effect
Mammalian Cells < 100 nM Protection against oxidative stress
Mammalian Cells > 100 nM Induction of genotoxicity and cytotoxicity

| Mutant Huntingtin Expressing Neurons | 1-10 µM | Improved cell viability |

Experimental Protocols

The following are generalized protocols that could be adapted to study the cellular uptake and metabolism of this compound.

5.1 Protocol for Cellular Uptake Analysis

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency.

  • Compound Incubation: Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Precipitate proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile (B52724) with an internal standard). Centrifuge to pellet the precipitate.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5.2 Protocol for Metabolite Identification

  • Incubation: Incubate this compound with a metabolically competent system, such as human liver microsomes, S9 fractions, or primary hepatocytes.[4]

  • Reaction Quenching: Terminate the metabolic reactions by adding a cold organic solvent.[4]

  • Sample Extraction: Extract the parent compound and its metabolites from the incubation mixture using liquid-liquid extraction or solid-phase extraction.

  • High-Resolution Mass Spectrometry: Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Start Cell Culture (e.g., HaCaT, HepG2) Incubation Incubate with Furfuryl Tetrahydropyranyladenine Start->Incubation Uptake_Assay Cellular Uptake Assay Incubation->Uptake_Assay Metabolism_Assay Metabolite Identification Assay Incubation->Metabolism_Assay Uptake_Harvest Harvest Cells at Time Points Uptake_Assay->Uptake_Harvest Metabolism_Harvest Quench Reaction and Extract Metabolites Metabolism_Assay->Metabolism_Harvest Uptake_Analysis LC-MS/MS Quantification of Parent Compound Uptake_Harvest->Uptake_Analysis Metabolism_Analysis High-Resolution MS Analysis of Metabolites Metabolism_Harvest->Metabolism_Analysis End_Uptake Determine Uptake Kinetics Uptake_Analysis->End_Uptake End_Metabolism Identify Metabolic Pathway Metabolism_Analysis->End_Metabolism

Fig. 3: Generalized Experimental Workflow for Studying Cellular Uptake and Metabolism.

Potential Signaling Pathways

Given the structural similarity to kinetin and its riboside, this compound may engage similar intracellular signaling pathways. In mammalian cells, kinetin and its derivatives have been shown to exert biological effects through various mechanisms, often independent of the canonical plant cytokinin signaling pathways.

One of the key pathways potentially affected is the intrinsic apoptosis pathway. Studies on kinetin riboside have shown that it can induce apoptosis in cancer cells by modulating the levels of Bcl-2 family proteins and activating caspases.

KR Kinetin Riboside (or FTPA metabolite) Bcl2 Bcl-2 (anti-apoptotic) KR->Bcl2 Down-regulation Bax Bax (pro-apoptotic) KR->Bax Up-regulation Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 4: Inferred Signaling Pathway (Intrinsic Apoptosis) for Kinetin Riboside.

Conclusion

While this compound is utilized in dermatological products, its fundamental cellular biology, including its uptake and metabolism, remains to be elucidated. Based on the available data for the structurally related compounds, kinetin and kinetin riboside, it is plausible that this compound is metabolized to these compounds, which then exert their biological effects. Future research should focus on validating the proposed metabolic pathway and identifying the specific transporters involved in its cellular uptake. Such studies will be instrumental in fully understanding its mechanism of action and in exploring its potential for broader therapeutic applications.

References

Molecular Targets of Furfuryl Tetrahydropyranyladenine in Human Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, is a molecule of significant interest in cellular biology and oncology. This document provides a comprehensive overview of its known molecular targets and mechanisms of action within human cells, with a focus on its impact on key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Known Molecular Interactions and Cellular Effects

While direct, high-affinity molecular binding partners of this compound in human cells are still under investigation, substantial evidence points to its modulatory effects on critical signaling cascades. The primary reported activities are the antagonism of the Wnt/β-catenin pathway and the induction of the intrinsic apoptosis pathway.

Antagonism of the Wnt/β-catenin Signaling Pathway

This compound has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers.[1] Its mechanism of action involves the promotion of β-catenin degradation through the proteasome, thereby reducing the nuclear pool of β-catenin available for transcriptional activation of Wnt target genes such as cyclin D1 and c-Myc.[1] This effect has been observed to be independent of the activity of Glycogen Synthase Kinase 3β (GSK-3β).[2]

Wnt_Pathway cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP56 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates & Translocates FTP Furfuryl tetrahydropyranyladenine FTP->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds & Activates TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes

Diagram 1: Wnt/β-catenin signaling pathway modulation.
Induction of the Intrinsic Apoptosis Pathway

This compound is a known inducer of apoptosis in various cancer cell lines.[3][4][5] The mechanism is primarily through the intrinsic, or mitochondrial, pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[4][6] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to programmed cell death.[4][7] Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bad.[4]

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol FTP Furfuryl tetrahydropyranyladenine Bcl2 Bcl-2 FTP->Bcl2 Inhibits Bad Bad FTP->Bad Activates MitoMP Disruption of Mitochondrial Membrane Potential FTP->MitoMP Induces Bcl2->MitoMP Prevents Bad->Bcl2 CytC_mito Cytochrome c MitoMP->CytC_mito Leads to Release CytC_cyto Cytochrome c CytC_mito->CytC_cyto Apaf1 Apaf-1 CytC_cyto->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruited to Casp3 Caspase-3 Casp9->Casp3 Activates ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Diagram 2: Intrinsic apoptosis pathway induction.

Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in several human cancer cell lines. The following tables summarize the available data.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Cancer2.5[8]
M4 BeuMelanoma1.5[9]

Table 2: General Growth Inhibition by this compound

Cell LinesEffectConcentration RangeReference
Various normal and cancer cell lines20-80% growth inhibitionNot specified[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for elucidating the molecular effects of this compound.

Western Blot Analysis of β-catenin Levels

This protocol is adapted from standard Western blotting procedures and is suitable for assessing changes in β-catenin protein levels following treatment with this compound.[10][11][12]

4.1.1 Cell Lysis and Protein Quantification

  • Culture human cells (e.g., SW480 or HCT116) to 80-90% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 15-24 hours).

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

4.1.2 SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4.1.3 Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane three times with TBS-T for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 3.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

WB_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Data Analysis detection->end

Diagram 3: Western blot experimental workflow.
Assay for Mitochondrial Membrane Potential

This protocol, based on the use of the JC-1 dye and flow cytometry, is designed to measure the disruption of mitochondrial membrane potential induced by this compound.[3][6]

  • Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 4.5 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in 500 µL of medium and add 5 µL of JC-1 staining solution.

  • Incubate at 37°C in a CO2 incubator for 20 minutes.

  • Centrifuge the cells at 400 x g for 5 minutes at 4°C.

  • Wash the cells once with an assay buffer.

  • Resuspend the cells in 500 µL of assay buffer.

  • Analyze the samples immediately using a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with disrupted mitochondrial potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

Cytochrome c Release Assay

This method is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.[13]

  • Treat cells with this compound as described previously.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane.

  • Incubate on ice for 5-10 minutes.

  • Centrifuge at a low speed (e.g., 700 x g) to pellet the cells (containing intact mitochondria).

  • Carefully collect the supernatant, which represents the cytosolic fraction.

  • Lyse the remaining cell pellet with a stronger detergent-based buffer (e.g., RIPA buffer) to obtain the mitochondrial fraction.

  • Analyze both the cytosolic and mitochondrial fractions for the presence of cytochrome c by Western blotting, as described in section 4.1. An increase of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Putative Direct Molecular Targets

While the downstream effects of this compound are well-documented, its direct binding partners in human cells have not been definitively identified through experimental methods like affinity chromatography or pull-down assays. However, in silico molecular docking studies have suggested potential interactions with the following proteins:

  • Adenosine (B11128) A2A receptor (A2A-R): A G-protein coupled receptor involved in various physiological processes.[5][14]

  • Adenine phosphoribosyltransferase (APRT): An enzyme in the purine (B94841) salvage pathway.[14]

  • Adenosine kinase (ADK): An enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate.[15]

It is crucial to note that these are computationally predicted targets, and further experimental validation is required to confirm these interactions and their functional relevance to the observed cellular effects of this compound.

Conclusion

This compound exerts significant anti-cancer effects in human cells primarily by modulating the Wnt/β-catenin and intrinsic apoptosis signaling pathways. While its direct molecular targets are yet to be conclusively identified, the well-characterized downstream consequences provide a solid foundation for its further investigation as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to build upon the current understanding of this compound's mechanism of action. Future studies employing techniques such as affinity purification coupled with mass spectrometry are warranted to definitively identify the direct binding partners of this compound in human cells.

References

Unlocking Enhanced Cytokinin Activity: A Technical Guide to the Structure-Activity Relationship of Tetrahydropyranyl-Protected Cytokinins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development. Their therapeutic potential in various human diseases is also an emerging field of interest. However, the in vivo efficacy of cytokinins can be limited by metabolic inactivation, primarily through N9-glucosylation. The introduction of a tetrahydropyranyl (THP) group at the N9 position of the purine (B94841) scaffold is a key chemical modification strategy to protect against this degradation, thereby enhancing biological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of THP-protected cytokinins, offering a comprehensive resource for the design and development of more potent and stable cytokinin analogs for applications in agriculture and medicine.

Introduction: The Rationale for THP Protection

Cytokinins, N6-substituted adenine (B156593) derivatives, are integral to a multitude of physiological processes in plants, including cell division, differentiation, and senescence.[1] Their activity is mediated through a complex signaling pathway. However, the inherent metabolic instability of cytokinins, particularly their susceptibility to conjugation at the N9 position to form inactive glucosides, presents a significant hurdle to their practical application.

The strategic addition of a bulky tetrahydropyranyl (THP) group at the N9 position sterically hinders the enzymatic attachment of glucose, effectively blocking this major inactivation pathway. This protection leads to a prolonged half-life of the active cytokinin molecule within the biological system, resulting in enhanced and sustained physiological responses. Research has shown that N9-THP protected aromatic cytokinins exhibit higher activities in various bioassays compared to their unprotected parent compounds. The THP group can be slowly cleaved in vivo, releasing the active cytokinin base over time.

This guide will delve into the quantitative aspects of this enhanced activity, provide detailed methodologies for assessing cytokinin efficacy, and visualize the key biological and experimental frameworks involved.

The Cytokinin Signaling Pathway

The biological effects of cytokinins are initiated by their perception by membrane-bound histidine kinase receptors. This binding event triggers a multi-step phosphorelay signaling cascade that ultimately leads to the modulation of gene expression in the nucleus. Understanding this pathway is crucial for interpreting the effects of THP-protected cytokinins.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin Receptor AHK Receptor (Histidine Kinase) CK->Receptor Binding & Autophosphorylation (P) AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorelay (P) AHP_n AHP AHP->AHP_n Translocation ARR_B Type-B ARR (Response Regulator) AHP_n->ARR_B Phosphorylation (P) ARR_A Type-A ARR (Response Regulator) AHP_n->ARR_A Phosphorylation (P) Gene Cytokinin Response Genes ARR_B->Gene Transcription Activation ARR_A->ARR_B Negative Feedback Gene->ARR_A Transcription Synthesis_Workflow cluster_step1 Step 1: THP Protection of 6-Chloropurine cluster_step2 Step 2: Amination A 6-Chloropurine D 6-Chloro-9-(tetrahydropyran-2-yl)purine p1 B 3,4-Dihydro-2H-pyran C Trifluoroacetic Acid (catalyst) in Dioxane E 6-Chloro-9-(tetrahydropyran-2-yl)purine D->E H Final THP-protected Cytokinin p2 F Substituted Benzylamine G Triethylamine (base) in n-Butanol p1->D p2->H

References

In-depth Technical Guide: Furfuryl Tetrahydropyranyladenine (CAS No. 109403-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine, identified by CAS number 109403-64-7, is a synthetic cytokinin derivative that has garnered significant interest in the fields of dermatology and cosmetology. Also known by the investigational name PRK-124, this molecule has demonstrated notable efficacy in the management of chronic inflammatory skin conditions, particularly rosacea, and possesses anti-aging properties. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, plausible synthesis, biological activity, mechanism of action, and clinical findings.

Chemical Properties

PropertyValueReference
IUPAC Name N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine
Synonyms This compound, PRK-124, 6-furfurylamino-9-(tetrahydropyran-2-yl)-9h-purine, N-(2-Furanylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine[1]
CAS Number 109403-64-7[1][2][3]
Molecular Formula C15H17N5O2[1][3]
Molecular Weight 299.33 g/mol [1]

Synthesis

Proposed Synthetic Pathway

A potential synthesis route for this compound is outlined below. This pathway is based on the synthesis of analogous 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines.

Synthesis_Pathway 6-Methylthiopurine 6-Methylthiopurine 6-Methylsulfonylpurine 6-Methylsulfonylpurine 6-Methylthiopurine->6-Methylsulfonylpurine Oxidation (e.g., m-CPBA) 6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine 6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine 6-Methylsulfonylpurine->6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine Protection (Dihydropyran, p-TsOH) This compound This compound 6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine->this compound Nucleophilic Substitution (Furfurylamine)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 6-Methylsulfonylpurine. 6-Methylthiopurine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM) to yield 6-methylsulfonylpurine.

  • Step 2: Synthesis of 6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine. The nitrogen at the 9-position of 6-methylsulfonylpurine is protected with a tetrahydropyranyl (THP) group. This is typically achieved by reacting it with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).

  • Step 3: Synthesis of this compound. The final step involves the nucleophilic substitution of the methylsulfonyl group with furfurylamine (B118560). The 6-methylsulfonyl-9-(tetrahydropyran-2-yl)purine is reacted with furfurylamine in a suitable solvent, which displaces the leaving group to yield the desired product, this compound.

Biological Activity and Mechanism of Action

This compound is a cytokinin, a class of plant hormones known to influence cell growth and differentiation. In human skin, it exhibits anti-inflammatory and anti-aging properties. The primary mechanism of action appears to be the improvement of the skin barrier function and modulation of inflammatory pathways.

Improvement of Skin Barrier Function

Clinical studies have consistently demonstrated that topical application of this compound significantly reduces transepidermal water loss (TEWL).[4][5] A lower TEWL value is indicative of an improved skin barrier function. This effect is crucial in the management of rosacea, a condition often associated with a compromised epidermal barrier.

Anti-inflammatory Effects

The efficacy of this compound in reducing erythema and inflammatory lesions in rosacea patients suggests a potent anti-inflammatory activity.[4][5] While the specific molecular targets have not been fully elucidated for this particular compound, cytokinins, in general, are known to possess antioxidant properties and can modulate inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators in the skin.

Potential Signaling Pathways

The pathogenesis of rosacea involves complex interactions between the innate and adaptive immune systems, neurovascular dysregulation, and microbial factors. Key signaling pathways implicated include those involving Toll-like receptors (TLRs), the activation of the inflammasome, and the release of pro-inflammatory cytokines. While direct evidence for this compound is lacking, its therapeutic effects suggest a potential modulation of these pathways.

Signaling_Pathway cluster_rosacea Rosacea Pathogenesis cluster_intervention Therapeutic Intervention Inflammatory Triggers Inflammatory Triggers TLR Activation TLR Activation Inflammatory Triggers->TLR Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines TLR Activation->Pro-inflammatory Cytokines Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines->Inflammatory Response Inhibition of Pro-inflammatory Cytokines Inhibition of Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inhibition of Pro-inflammatory Cytokines Skin Barrier Dysfunction Skin Barrier Dysfunction Inflammatory Response->Skin Barrier Dysfunction Improved Skin Barrier Function Improved Skin Barrier Function Skin Barrier Dysfunction->Improved Skin Barrier Function This compound This compound This compound->Inhibition of Pro-inflammatory Cytokines This compound->Improved Skin Barrier Function

Caption: Hypothesized mechanism of action in rosacea.

Clinical Efficacy in Rosacea

Several open-label clinical trials have evaluated the efficacy and tolerability of a 0.125% this compound lotion in patients with mild-to-moderate rosacea.

Summary of Clinical Trial Data

The following tables summarize the key quantitative findings from these studies.

Table 1: Reduction in Clinical Signs of Rosacea (48-Week Study)

Clinical ParameterMean Reduction at Week 12Mean Reduction at Week 48Statistical Significance (p-value)Reference
Erythema Severity 22%44%< 0.05 at weeks 24, 36, and 48[4][5]
Inflammatory Lesion Count 55%89%< 0.05 at weeks 24, 36, and 48[4][5]

Table 2: Improvement in Skin Barrier Function and Symptoms (12-Week Study)

ParameterWeek 4Week 8Week 12Reference
Reduction in TEWL p = 0.01p < 0.005p < 0.001[2]
Reduction in Dryness p = 0.035p = 0.037p = 0.016[2]
Experimental Protocols in Clinical Trials

Study Design: Open-label, single-center studies were conducted on subjects with mild-to-moderate facial rosacea.[2][4][5]

Treatment Regimen: Subjects applied a 0.125% moisturizing lotion containing this compound twice daily to the face.[2][4][5]

Assessments:

  • Clinical Signs: Erythema and inflammatory lesions (papules and pustules) were assessed by a physician at baseline and at specified follow-up visits.

  • Skin Barrier Function: Transepidermal water loss (TEWL) was measured using a tewameter.

  • Tolerability: Subjects were monitored for any signs of skin irritation.

Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Treatment Phase Twice Daily Application of 0.125% this compound Lotion Baseline Assessment->Treatment Phase Follow-up Assessments Weeks 4, 8, 12, 24, 36, 48 Treatment Phase->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Caption: Generalized workflow of clinical trials for this compound in rosacea.

Antioxidant Potential

While specific quantitative data for the antioxidant capacity of this compound is not available in the public domain, its classification as a cytokinin suggests inherent antioxidant properties. Cytokinins are known to protect against oxidative damage. Further research is warranted to quantify the antioxidant potential of this molecule, for instance, through a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Conclusion

This compound (PRK-124) is a promising synthetic cytokinin with demonstrated clinical efficacy and excellent tolerability in the treatment of mild-to-moderate rosacea. Its primary mechanism of action appears to be the enhancement of the skin barrier function and exertion of anti-inflammatory effects. While the precise molecular pathways are yet to be fully elucidated, the existing data provides a strong foundation for its use in dermatological formulations. Further research into its specific molecular targets, signaling pathways, and antioxidant capacity will provide a more complete understanding of its therapeutic potential.

References

Methodological & Application

Dissolving Furfuryl Tetrahydropyranyladenine for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones known to promote cell division and differentiation. In recent years, it has garnered significant interest in the field of dermatology and cell biology for its potent anti-aging and anti-inflammatory properties. This document provides detailed application notes and protocols for the dissolution and use of this compound in cell culture experiments, targeting researchers in academia and the pharmaceutical industry. The following protocols are based on established methodologies for similar cytokinin compounds, such as kinetin (B1673648) and zeatin, due to the limited availability of specific data for this compound.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValueSource
Molecular Formula C₁₅H₁₇N₅O₂PubChem
Molecular Weight 299.33 g/mol PubChem
Appearance White to off-white crystalline powderAssumed from related compounds
Estimated Water Solubility 158.2 mg/L at 25 °CThe Good Scents Company[1]
Recommended Solvent for Cell Culture Dimethyl Sulfoxide (DMSO)Inferred from related cytokinins[1][2][3][4][5][6][7]

While this compound has some estimated water solubility, for cell culture applications, dissolving it in a sterile, cell-culture grade organic solvent like DMSO is recommended to prepare a concentrated stock solution.[1][2][3][4][5][6][7] This allows for accurate dilution into the culture medium while minimizing the final solvent concentration to avoid cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh out 2.99 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube. Perform this step in a chemical fume hood.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). Protect from light.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration immediately before use. To avoid precipitation, add the stock solution to the medium while gently swirling the flask or tube.

  • Final DMSO Concentration: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.1% (v/v) for most cell lines.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with culture medium containing the same final concentration of DMSO as the experimental groups.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Example Dilutions for a 10 mM Stock Solution:

Desired Final Concentration (µM)Volume of 10 mM Stock to Add to 10 mL Medium (µL)Final DMSO Concentration (%)
110.01
10100.1
50500.5
1001001.0

Note: The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup through a dose-response study. Based on studies with related cytokinins like kinetin and zeatin, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments with skin cells.[8][9][10][11]

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis weigh Weigh Furfuryl Tetrahydropyranyladenine dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Retrieve for experiment dilute Dilute in Culture Medium (e.g., 1-100 µM) thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assays (e.g., Viability, Cytokine levels) treat->assay

Caption: Workflow for preparing and using this compound in cell culture.

Postulated Signaling Pathway in Skin Cells

This compound, as a cytokinin with known anti-inflammatory and anti-aging effects, is postulated to modulate key signaling pathways in skin cells such as keratinocytes and fibroblasts. While the precise molecular targets are yet to be fully elucidated, based on the known mechanisms of other cytokinins and anti-inflammatory agents, a plausible mechanism involves the inhibition of pro-inflammatory pathways and the activation of antioxidant and pro-collagen synthesis pathways.

G cluster_stimulus External Stimuli cluster_compound Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response UVB UVB Radiation MAPK MAPK Pathway (p38, JNK, ERK) UVB->MAPK Pathogens Pathogens / PAMPs NFkB NF-κB Pathway Pathogens->NFkB FTP This compound FTP->MAPK FTP->NFkB TGFb TGF-β Pathway FTP->TGFb Nrf2 Nrf2 Pathway FTP->Nrf2 Inflammation Increased Pro-inflammatory Cytokines (IL-6, TNF-α) & MMPs MAPK->Inflammation NFkB->Inflammation Collagen Increased Collagen Synthesis TGFb->Collagen Antioxidant Increased Antioxidant Enzymes Nrf2->Antioxidant

Caption: Postulated signaling pathways modulated by this compound in skin cells.

References

Protocol for the Application of Furfuryl Tetrahydropyranyladenine in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, in plant tissue culture. This document outlines detailed protocols for its use in promoting cell division, shoot proliferation, and overall plant development in vitro.

Introduction to this compound

This compound, also known by synonyms such as N-Benzyl-9-(2-tetrahydropyranyl)adenine (BPA) or as a type of PBA (6-furfurylamino-9-(tetrahydropyran-2-yl)-9H-purine), is a synthetic cytokinin. Cytokinins are a class of plant growth regulators that play a crucial role in cell division and differentiation.[1] In plant tissue culture, they are essential for inducing shoot formation, promoting axillary bud growth, and mediating various developmental processes.[2] this compound acts as a potent cytokinin, influencing the growth and development of plant tissues in vitro.

Data Summary: Comparative Efficacy

The efficacy of this compound (BPA) has been evaluated in comparison to other commonly used cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin. The following tables summarize quantitative data from studies on different plant species.

Table 1: Comparison of BPA and BAP on Shoot Proliferation in Salvia bulleyana

Cytokinin (Concentration)Proliferation Ratio (Shoots/Explant)Biomass Accumulation (g Fresh Weight)
BPA (1 mg/L) 6.3~0.8
BPA (2 mg/L) 6.3~0.7
BAP (1 mg/L) 6.3~1.0
BAP (2 mg/L) 6.3~0.9
Control (IAA only) ~1.0~0.4

Data synthesized from a study on Salvia bulleyana.[3]

Table 2: Effect of BPA in Combination with IBA on in vitro Culture of Bauhinia variegata

BPA Concentration (µM)IBA Concentration (µM)Number of NodesShoot Elongation (mm)
0.50.06.5057.25
0.50.17.2560.50
1.00.58.5065.75
2.01.07.7558.25
5.02.06.2545.50

Data from a study on Bauhinia variegata.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the preparation and use of this compound in plant tissue culture.

Preparation of Stock Solution

A stock solution of this compound (BPA) is prepared to facilitate its addition to culture media in precise concentrations.

Materials:

  • N-Benzyl-9-(2-tetrahydropyranyl)adenine (BPA) powder

  • Ethanol (B145695) (EtOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh 100 mg of BPA powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small volume of ethanol (e.g., 2-5 mL) to dissolve the powder completely.

  • Once dissolved, bring the volume up to 100 mL with sterile distilled water.

  • Stir the solution continuously while adding water to ensure the BPA remains dissolved.

  • For sterile applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C for long-term use.

General Protocol for Shoot Induction and Proliferation

This protocol provides a general framework for using this compound to induce and multiply shoots from explants. The optimal concentration of BPA and its combination with auxins may vary depending on the plant species.

Materials:

  • Sterile explants (e.g., nodal segments, leaf discs)

  • Murashige and Skoog (MS) basal medium or other suitable basal medium

  • This compound (BPA) stock solution

  • Auxin stock solution (e.g., Indole-3-butyric acid - IBA)

  • Sucrose (B13894)

  • Gelling agent (e.g., agar)

  • Sterile culture vessels (e.g., Petri dishes, test tubes, or jars)

  • Laminar flow hood

  • Autoclave

  • pH meter

Procedure:

  • Media Preparation:

    • Prepare the desired volume of MS basal medium according to the manufacturer's instructions.

    • Add sucrose (typically 30 g/L).

    • Add the required volume of BPA stock solution to achieve the desired final concentration (working concentrations typically range from 0.1 to 5.0 mg/L).[7]

    • If required, add an appropriate auxin like IBA to the medium. The ratio of cytokinin to auxin is critical for morphogenesis.[8]

    • Adjust the pH of the medium to 5.8.

    • Add the gelling agent (e.g., agar (B569324) at 8 g/L).

    • Heat the medium to dissolve the agar completely.

    • Dispense the medium into culture vessels.

    • Autoclave the medium at 121°C for 20 minutes.

  • Explant Inoculation:

    • Under aseptic conditions in a laminar flow hood, place the sterilized explants onto the surface of the solidified culture medium.

  • Incubation:

    • Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Subculture:

    • After a defined period (typically 3-4 weeks), transfer the proliferating shoots to fresh medium for further multiplication.

Signaling Pathway and Experimental Workflow

Cytokinin Signaling Pathway

Cytokinins, including synthetic ones like this compound, initiate a signaling cascade that leads to various cellular responses, including cell division and differentiation.[8] The signal is perceived by histidine kinase receptors and transmitted through a phosphorelay system to response regulators in the nucleus, which then modulate the expression of target genes.[9][10]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Furfuryl tetrahydropyranyladenine Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->Receptor Negative Feedback Gene_Expression->ARR_A Induction Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division Leads to

Caption: Cytokinin signaling pathway in plant cells.

Experimental Workflow for Tissue Culture

The following diagram illustrates the typical workflow for a plant tissue culture experiment using this compound for shoot proliferation.

Tissue_Culture_Workflow Start Start: Select Healthy Mother Plant Explant Explant Preparation (e.g., Nodal Segments) Start->Explant Sterilization Surface Sterilization Explant->Sterilization Inoculation Inoculation on MS Medium + BPA Sterilization->Inoculation Incubation Incubation in Growth Chamber Inoculation->Incubation Proliferation Shoot Proliferation Incubation->Proliferation Subculture Subculture to Fresh Medium Proliferation->Subculture Repeat for Multiplication Rooting Transfer to Rooting Medium Proliferation->Rooting Sufficient Shoots Subculture->Proliferation Acclimatization Acclimatization of Plantlets Rooting->Acclimatization End End: Transfer to Greenhouse Acclimatization->End

Caption: General workflow for plant micropropagation.

References

Application Note: Quantitative Analysis of Furfuryl Tetrahydropyranyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones that play a crucial role in the regulation of cell division, growth, and differentiation.[1][2][3] Like other N6-substituted adenine (B156593) derivatives such as kinetin (B1673648) and zeatin, it is of significant interest in agricultural and pharmaceutical research for its potential applications in promoting cell growth and delaying senescence.[1][2] Accurate and sensitive quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document provides detailed analytical methods for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level detection. The methodologies are adapted from established protocols for structurally similar cytokinins, such as kinetin.[4][5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in formulations and bulk materials where concentrations are relatively high.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Acetic acid (glacial, analytical grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Acetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 269 nm

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Performance (Representative Data)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy/Recovery (%)98 - 102%
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it suitable for quantifying this compound in complex biological matrices such as plasma, tissue extracts, or plant samples.[4][5][7]

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • LC-MS/MS system consisting of a binary pump UPLC/HPLC, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard

    • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      8 95
      10 95
      10.1 5

      | 12 | 5 |

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion [M+H]⁺: To be determined by direct infusion of a standard solution.

    • Product Ions: To be determined by fragmentation of the precursor ion.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and compound.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the pre-treated sample (e.g., plasma with internal standard, diluted and acidified).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation: LC-MS/MS Method Performance (Representative Data)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 10%
Accuracy/Recovery (%)90 - 110%

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Formulation Sample Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Electrospray Ionization (ESI) Chrom->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

cytokinin_signaling Cytokinin This compound (Cytokinin) Receptor Membrane Receptor (Histidine Kinase) Cytokinin->Receptor Binding & Activation Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Signal Transduction TF Transcription Factors (Type-B ARRs) Phosphorelay->TF Activation Response Cytokinin Response (Cell Division, Growth) TF->Response Gene Expression

Caption: Generalized cytokinin signaling pathway.

Discussion

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, expected concentration of the analyte, and the need for high throughput. The HPLC-UV method is cost-effective and suitable for quality control applications. For bioanalytical studies or trace analysis, the LC-MS/MS method is indispensable due to its superior sensitivity and selectivity, which allows for accurate quantification in complex matrices.[4][8]

Sample preparation is a critical step, especially for the LC-MS/MS method. Solid-phase extraction is highly effective for cleaning up biological samples and concentrating the analyte, thereby improving method performance.[5][6] It is also important to consider the stability of this compound during sample collection, storage, and analysis. Studies on related furfuryl compounds suggest potential for degradation under certain conditions, such as extreme pH or high temperatures.[9][10][11] Therefore, stability tests should be incorporated into the method validation process.

Conclusion

This application note provides comprehensive protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These methods are robust, reliable, and can be adapted to various research and development needs. The provided workflows and data tables serve as a guide for establishing and validating these analytical techniques in your laboratory.

References

Application Notes and Protocols for HPLC Analysis of Furfuryl Tetrahydropyranyladenine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation.[1][2] Due to their influence on cell growth, cytokinins and their analogues are of significant interest in agricultural biotechnology and pharmaceutical research. Accurate and sensitive quantification of these compounds in biological matrices is essential for pharmacokinetic studies, metabolism research, and understanding their physiological effects. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a powerful technique for this purpose.

These application notes provide detailed protocols for the extraction and quantification of this compound in biological samples such as plasma and tissue, adapted from established methods for similar cytokinin compounds like Kinetin (N6-furfuryladenine).

Signaling Pathway

Cytokinins exert their effects through a complex signaling cascade. Understanding this pathway is crucial for interpreting the biological significance of quantitative data. The binding of a cytokinin to its receptor initiates a phosphorelay system, ultimately leading to the regulation of gene expression.[3][4][5]

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphoryl Transfer TypeB_ARR Type-B ARR AHP->TypeB_ARR Nuclear Translocation & Phosphorylation Gene_Expression Target Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR Type-A ARR TypeA_ARR->AHP Negative Feedback Gene_Expression->TypeA_ARR Induction Cytokinin Furfuryl tetrahydropyranyl adenine (B156593) Cytokinin->Receptor Binding & Autophosphorylation

Cytokinin Signaling Pathway.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific biological matrices and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Tissue Homogenates

This protocol is adapted from methods for the extraction of nitrofuran metabolites from animal tissues.[6]

Workflow:

SPE_Workflow Start Start: Plasma or Tissue Homogenate Add_IS Add Internal Standard Start->Add_IS Hydrolysis Optional: Enzymatic or Acid Hydrolysis (for conjugated forms) Add_IS->Hydrolysis Load Load Sample Hydrolysis->Load Condition Condition SPE Cartridge (e.g., C18) Condition->Load Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute Analyte (with organic solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC Reconstitute->Analyze

Solid-Phase Extraction Workflow.

Methodology:

  • Sample Pre-treatment:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissue: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).

  • Internal Standard: Spike the sample with an internal standard (e.g., a deuterated analogue of this compound) to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial HPLC mobile phase.

HPLC-UV Analysis

This method is based on the analysis of Kinetin and other furan (B31954) derivatives.[7][8]

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or similar
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
UV Detection Diode Array Detector (DAD) at ~270 nm (based on the adenine chromophore)

Quantitative Data Summary (Hypothetical):

ParameterValue
Linear Range 0.05 - 10 µg/mL
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery 85 - 105%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%
LC-MS/MS Analysis

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[6][9][10]

Instrumentation and Conditions:

ParameterValue
LC System UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
MS System Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)
Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid)
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound [M+H]+Fragment 1 (e.g., loss of tetrahydropyran (B127337) group)
Fragment 2 (e.g., adenine core fragment)
Internal Standard [M+H]+ (deuterated)Corresponding fragments

Quantitative Data Summary (Hypothetical):

ParameterValue
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery 90 - 110%
Intra-day Precision (RSD) < 3%
Inter-day Precision (RSD) < 8%

Conclusion

The provided protocols offer a comprehensive framework for the quantitative analysis of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Method validation, including assessments of linearity, accuracy, precision, and stability, is crucial before applying these protocols to experimental samples. The included diagrams of the cytokinin signaling pathway and experimental workflow provide a clear visual representation of the biological context and analytical procedures.

References

Application Notes: Kinetin (N6-furfuryladenine) for Inducing Plant Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Furfuryl tetrahydropyranyl adenine" is not a standard chemical name found in scientific literature. These application notes will focus on the well-documented and structurally related synthetic cytokinin, Kinetin (N6-furfuryladenine) , based on the "Furfuryl adenine" component of the requested topic.

Introduction

Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).[1][2] First isolated from autoclaved herring sperm DNA, it is widely used in plant biotechnology and research to stimulate cell proliferation and differentiation.[3] In plant tissue culture, Kinetin is a crucial component of nutrient media, often used in conjunction with an auxin to induce the formation of callus (an undifferentiated mass of cells) and to regenerate shoots and other organs from cultured tissues.[3][4][5] Its ability to delay senescence and influence various growth processes makes it an invaluable tool for micropropagation, genetic engineering, and studying plant development.[1][6]

Mechanism of Action: Cytokinin Signaling Pathway

Cytokinins like Kinetin trigger a complex signaling cascade known as a multi-step phosphorelay, which is analogous to two-component signaling systems in bacteria.[1][7][8] The signal is transduced from the cell membrane to the nucleus, culminating in the activation of specific genes that drive cell division and other developmental responses.

The key steps are as follows:

  • Signal Perception: Kinetin binds to transmembrane histidine kinase (AHK) receptors located in the endoplasmic reticulum membrane.[1][7][9]

  • Phosphorelay Initiation: This binding event causes the AHK receptor to autophosphorylate a conserved histidine (His) residue within its structure.[1][9]

  • Phosphate (B84403) Transfer to AHP: The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[7][9]

  • Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm into the nucleus.[8]

  • Activation of Response Regulators: Inside the nucleus, the AHP transfers the phosphate group to an aspartate (Asp) residue on a nuclear response regulator (ARR).[8]

  • Transcriptional Activation: This activates Type-B ARRs, which are transcription factors. The activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, turning on their transcription.[1][8] These genes include those directly involved in cell cycle progression.

  • Negative Feedback Loop: Among the activated genes are Type-A ARRs. The proteins of Type-A ARRs act to inhibit the signaling pathway, creating a negative feedback loop that helps to modulate the cell's response to cytokinin.[1][8]

Cytokinin_Signaling_Pathway Cytokinin (Kinetin) Signaling Pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinetin Kinetin (Cytokinin) AHK_Receptor AHK Receptor (Histidine Kinase) Kinetin->AHK_Receptor Binds AHP AHP (Phosphotransfer Protein) AHK_Receptor->AHP P AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B P ARR_B_P Activated Type-B ARR-P Genes Cytokinin-Responsive Genes ARR_B_P->Genes Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP_P Inhibits Genes->ARR_A Expresses

Caption: The cytokinin signaling pathway, a multi-step phosphorelay.

Quantitative Data on Kinetin Applications

The optimal concentration of Kinetin is highly dependent on the plant species, the type of explant used, and the desired outcome (e.g., callus induction vs. shoot regeneration). Kinetin is almost always used in combination with an auxin, and the ratio between the two hormones is critical for directing morphogenesis.

Table 1: Examples of Kinetin Concentrations for Callus Induction

Plant Species Explant Type Kinetin Conc. (mg/L) Other Growth Regulators Observed Effect
Vetiveria zizanioides Tiller 0.5 0.75 mg/L 2,4-D Optimum callus growth.[10]
Nicotiana benthamiana Leaf 2.0 2.0 mg/L BAP, 1.0 mg/L IAA Suitable for whole plant regeneration.[11]

| Quercus palustris | Stem | Not optimal | 0.8 mg/L 6-BA, 0.3 mg/L NAA | High callus induction rate (90.63%) without Kinetin.[12] |

Table 2: Examples of Kinetin Concentrations for Shoot Regeneration/Proliferation

Plant Species Explant Type Kinetin Conc. (mg/L) Other Growth Regulators Observed Effect
Sorbus caloneura Lamina 1.5 5.0 mg/L 6-BA, 0.5 mg/L NAA Effective for direct adventitious shoot induction.[13]
Nicotiana benthamiana Callus 0.5 2.0 mg/L BAP, 1.0 mg/L IAA Suitable for shoot regeneration in 25 days.[11]

| Quercus palustris | Shoot tips | 0.4 | 0.3 mg/L 6-BA | Optimal for shoot proliferation (5.22 coefficient).[12] |

Experimental Protocols

Protocol 1: Preparation of Kinetin Stock Solution (1 mg/mL)

This protocol describes the preparation of a standard 1 mg/mL stock solution, which can be easily diluted for use in culture media.

Materials:

  • Kinetin powder (CAS 525-79-1)

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile storage bottle

  • 0.22 µm syringe filter for sterilization

Procedure:

  • Accurately weigh 100 mg of Kinetin powder and place it into the 100 mL volumetric flask.[14]

  • Add 2-5 mL of 1N NaOH dropwise to the flask while gently swirling to dissolve the powder.[15][16] Kinetin is poorly soluble in water but dissolves readily in dilute acid or base.[5]

  • Once the Kinetin is fully dissolved, add approximately 80 mL of sterile, purified water.

  • Place the flask on a magnetic stirrer and mix for several minutes to ensure a homogenous solution.

  • Carefully add sterile, purified water to bring the final volume to the 100 mL mark.

  • For sterilization, pass the solution through a 0.22 µm syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for hormone solutions as heat can degrade the compound.

  • Label the bottle clearly (e.g., "Kinetin 1 mg/mL," date) and store it in a refrigerator at 2-8°C.[17] The solution should be used within a few months for best results.

Protocol 2: General Method for Callus Induction from Leaf Explants

This protocol provides a general workflow for inducing callus formation using a Kinetin-supplemented medium. The specific hormone concentrations should be optimized based on the plant species (refer to Table 1 and relevant literature).

Materials:

  • Healthy young leaves from the source plant

  • 70% (v/v) ethanol (B145695)

  • 10-20% commercial bleach solution with a drop of Tween-20

  • Sterile, purified water

  • Sterile petri dishes, scalpels, and forceps

  • Basal culture medium (e.g., Murashige and Skoog - MS)

  • Kinetin and Auxin (e.g., NAA or 2,4-D) stock solutions

  • Sucrose (B13894)

  • Gelling agent (e.g., Agar)

  • pH meter and 1N HCl/NaOH for adjustment

  • Culture vessels (e.g., sterile petri dishes or jars)

Procedure:

  • Medium Preparation: Prepare the basal medium (e.g., MS) by adding all components except the hormones. Add sucrose (typically 30 g/L) and adjust the pH to 5.8.[12] Add the gelling agent (e.g., agar (B569324) at 6-8 g/L) and autoclave at 121°C for 20 minutes.[18]

  • Hormone Addition: Allow the autoclaved medium to cool to approximately 50-60°C. Under a sterile laminar flow hood, add the required volumes of filter-sterilized Kinetin and auxin stock solutions. For callus induction, the auxin-to-cytokinin ratio is typically high.[3][4]

  • Pouring Plates: Swirl the medium to mix the hormones thoroughly and pour it into sterile culture vessels. Allow the medium to solidify.

  • Explant Sterilization:

    • Wash the leaves under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer to the bleach solution for 5-15 minutes (time varies by species).

    • Rinse the leaves 3-4 times with sterile, purified water.

  • Explant Preparation & Inoculation: Place a sterile leaf in a sterile petri dish and cut it into small sections (explants) of about 1 cm². Place the explants onto the surface of the prepared callus induction medium.

  • Incubation: Seal the culture vessels and place them in a growth chamber at 24 ± 2°C, typically under a 16/8 hour (light/dark) photoperiod or in complete darkness, which can sometimes promote callus growth.[12]

  • Observation & Subculture: Observe the explants weekly for signs of callus formation at the cut edges. Subculture the developing callus to fresh medium every 3-4 weeks.

Callus_Induction_Workflow Experimental Workflow for Callus Induction start Start prep_media 1. Prepare Basal Medium (e.g., MS + Sucrose + Agar) start->prep_media autoclave 2. Autoclave & Cool prep_media->autoclave add_hormones 3. Add Kinetin & Auxin (Filter-Sterilized) autoclave->add_hormones pour_plates 4. Pour into Sterile Culture Vessels add_hormones->pour_plates inoculate 6. Inoculate Explants onto Medium pour_plates->inoculate sterilize_explant 5. Surface Sterilize Plant Material (Leaves) sterilize_explant->inoculate incubate 7. Incubate in Controlled Environment inoculate->incubate observe 8. Observe for Callus Growth & Subculture Regularly incubate->observe end_node End observe->end_node

Caption: A generalized workflow for plant tissue culture callus induction.

References

Application of Furfuryl Tetrahydropyranyladenine in Anti-Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, is a potent anti-aging and anti-inflammatory agent.[1][2][3][4] As a derivative of kinetin, it exhibits significant efficacy in mitigating the visible signs of photodamaged skin and improving overall skin health.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in anti-aging research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The efficacy of this compound in improving skin parameters has been demonstrated in clinical trials. The following tables summarize the key quantitative findings from studies involving topical application of this compound.

Table 1: Efficacy of 0.10% this compound (Pyratine 6™) in Photodamaged Skin [1][5][6]

ParameterTimepointObservation
Skin Roughness 2 WeeksSignificant improvement from baseline
Skin Moisture Content 2 WeeksSignificant improvement from baseline
Fine Wrinkles 4 WeeksSignificant improvement from baseline
Mottled Hyperpigmentation 4 WeeksSignificant improvement from baseline
Facial Erythema 2 WeeksReduction observed
4, 8, and 12 WeeksFurther reduction observed

Table 2: Efficacy of 0.125% this compound (Pyratine-XR®) in Mild-to-Moderate Rosacea (48-Week Study) [7][8]

ParameterTimepointObservation
Erythema Severity Week 3644.5% decrease
Week 4844% mean reduction
Inflammatory Lesions Week 412% decrease
Week 3627.8% decrease
Week 4889% mean reduction in count
Telangiectasia (Spider Veins) Week 412% decrease
Week 3627.8% decrease

Proposed Signaling Pathways

While the precise signaling cascade of this compound in human skin cells is still under investigation, a putative pathway can be hypothesized based on its known antioxidant and anti-inflammatory effects, and the general understanding of cytokinin action.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FT Furfuryl Tetrahydropyranyl- adenine AR Adenosine Receptor (Putative) FT->AR Binds to (Hypothesized) ROS Reactive Oxygen Species (ROS) FT->ROS Scavenges IKK IKK AR->IKK Inhibits (Hypothesized) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Inhibits Keap1 ROS->IKK Activates Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active Releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates & Binds NFkB_IkB NF-kB-IkB Complex IKK->NFkB_IkB Phosphorylates IkB NFkB_active Active NF-kB NFkB_IkB->NFkB_active Releases Pro_inflammatory Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory Translocates & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Inflammation Inflammation Pro_inflammatory->Inflammation Leads to Antioxidant_Genes->ROS Neutralizes Cellular_Protection Cellular_Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Putative signaling pathway of this compound in skin cells.

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the anti-aging effects of this compound.

Protocol 1: In Vitro Assessment of Anti-Senescence Activity

This protocol details the induction of cellular senescence in human dermal fibroblasts (HDFs) and the evaluation of the anti-senescence potential of this compound using Senescence-Associated β-Galactosidase (SA-β-gal) staining.[1][5][6][9]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Hydrogen Peroxide (H₂O₂)

  • This compound (test compound)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

  • 24-well plates

  • Microscope

Procedure:

  • Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Senescence: Seed HDFs in 24-well plates. Once they reach 70-80% confluency, induce premature senescence by treating the cells with a sub-lethal concentration of H₂O₂ (e.g., 100-200 µM) for 2 hours.

  • Treatment: After H₂O₂ treatment, wash the cells with PBS and replace the medium with fresh DMEM containing various concentrations of this compound. Include a vehicle control (DMSO or appropriate solvent) and a positive control (untreated senescent cells).

  • Incubation: Incubate the cells for 48-72 hours.

  • SA-β-gal Staining: a. Wash the cells twice with PBS. b. Fix the cells with the fixative solution for 3-5 minutes at room temperature. c. Wash the cells three times with PBS. d. Add the SA-β-gal staining solution to each well. e. Incubate the plates at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.

  • Quantification: a. Under a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in at least three different fields per well. b. Calculate the percentage of senescent cells for each treatment condition.

Start Start Culture_HDFs Culture Human Dermal Fibroblasts (HDFs) Start->Culture_HDFs Induce_Senescence Induce Senescence (e.g., H₂O₂) Culture_HDFs->Induce_Senescence Treatment Treat with Furfuryl Tetrahydropyranyladenine Induce_Senescence->Treatment Incubate Incubate for 48-72h Treatment->Incubate Stain SA-β-gal Staining Incubate->Stain Quantify Quantify Senescent Cells (Microscopy) Stain->Quantify End End Quantify->End

Caption: Experimental workflow for assessing anti-senescence activity.

Protocol 2: Quantification of Collagen Synthesis in Human Dermal Fibroblasts

This protocol describes a method to quantify the production of collagen by HDFs in response to treatment with this compound using the Sircol™ Soluble Collagen Assay.[10]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture reagents (as in Protocol 1)

  • This compound

  • Sircol™ Soluble Collagen Assay Kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach confluency. Replace the medium with serum-free medium containing different concentrations of this compound and a vehicle control.

  • Sample Collection: After 48 hours of incubation, collect the cell culture supernatant.

  • Collagen Quantification: a. Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay. b. Briefly, add the Sircol™ dye reagent to the supernatant samples and standards. c. Incubate to allow the dye to bind to collagen. d. Centrifuge to pellet the collagen-dye complex. e. Discard the supernatant and dissolve the pellet in the alkali reagent provided. f. Read the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the collagen concentration in each sample by comparing the absorbance values to the standard curve.

Start Start Culture_HDFs Culture HDFs to Confluency Start->Culture_HDFs Treatment Treat with Furfuryl Tetrahydropyranyladenine Culture_HDFs->Treatment Collect_Supernatant Collect Culture Supernatant Treatment->Collect_Supernatant Sircol_Assay Perform Sircol™ Collagen Assay Collect_Supernatant->Sircol_Assay Measure_Absorbance Measure Absorbance (550 nm) Sircol_Assay->Measure_Absorbance Calculate_Collagen Calculate Collagen Concentration Measure_Absorbance->Calculate_Collagen End End Calculate_Collagen->End

Caption: Workflow for quantifying collagen synthesis.

Protocol 3: Measurement of Elastin (B1584352) in Skin Explants

This protocol provides a method for quantifying elastin content in ex vivo skin explants treated with this compound using the Fastin™ Elastin Assay.[11][12]

Materials:

  • Human skin explants

  • Culture medium for skin explants

  • This compound

  • Fastin™ Elastin Assay Kit

  • Homogenizer

  • Centrifuge

  • Microplate reader

Procedure:

  • Explant Culture and Treatment: Culture human skin explants in a suitable medium. Treat the explants with various concentrations of this compound or a vehicle control for a specified period (e.g., 7-14 days).

  • Sample Preparation: a. Harvest the skin explants and homogenize them in an appropriate buffer. b. Follow the Fastin™ Elastin Assay Kit protocol for the extraction and solubilization of elastin from the tissue homogenate.

  • Elastin Quantification: a. Perform the dye-binding assay according to the kit's instructions. b. Briefly, incubate the solubilized elastin samples and standards with the dye reagent. c. Precipitate and isolate the elastin-dye complex by centrifugation. d. Elute the bound dye and measure the absorbance at 513 nm.

  • Data Analysis: Determine the elastin content in the samples by comparing their absorbance to the standard curve.

Protocol 4: Clinical Assessment of Skin Wrinkles and Erythema

This protocol outlines the methods for the quantitative assessment of facial wrinkles and erythema in a clinical setting, as performed in studies evaluating this compound.[13][14][15][16][17]

Materials:

  • High-resolution digital camera with standardized lighting

  • Image analysis software (e.g., with algorithms for wrinkle detection)

  • Chromameter or spectrophotometer for erythema measurement

  • Validated photonumeric rating scales for wrinkles and erythema

Procedure:

  • Subject Recruitment: Recruit subjects with mild to moderate signs of photodamaged skin.

  • Baseline Assessment: At the beginning of the study (Week 0), perform the following assessments: a. Photography: Capture high-resolution digital images of the subjects' faces under standardized lighting conditions. b. Wrinkle Analysis: i. Photonumeric Grading: A trained clinician grades the severity of fine and coarse wrinkles using a validated scale. ii. Image Analysis: Use image analysis software to quantify wrinkle parameters such as length, depth, and number. c. Erythema Measurement: i. Photonumeric Grading: A clinician grades the severity of facial erythema using a validated scale. ii. Instrumental Measurement: Use a chromameter or spectrophotometer to measure the a* value (redness) of the skin at predefined facial locations.

  • Treatment: Instruct subjects to apply a topical formulation containing this compound (e.g., 0.1% cream) twice daily for the duration of the study (e.g., 12 weeks).

  • Follow-up Assessments: Repeat the baseline assessments at specified follow-up time points (e.g., Weeks 2, 4, 8, and 12).

  • Data Analysis: Compare the changes in wrinkle and erythema scores and measurements from baseline to each follow-up time point to evaluate the efficacy of the treatment.

Conclusion

This compound has demonstrated significant potential as an anti-aging ingredient, with clinical evidence supporting its efficacy in improving the appearance of photodamaged skin. The provided protocols offer a framework for researchers to further investigate its mechanisms of action and to quantify its benefits in various experimental models. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound in human skin cells to fully understand its anti-aging properties.

References

Application Notes and Protocols: Utilizing Furfuryl Tetrahydropyranyladenine in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine, a derivative of the N6-furfuryladenine class of cytokinins (which includes kinetin), represents a class of molecules with significant potential in the study and modulation of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and skin aging. Compounds like this compound and its analogs have demonstrated a dual role: they can protect healthy cells from oxidative damage while in some contexts, inducing oxidative stress in cancer cells to promote apoptosis.[1][2] This makes them valuable tools for research and potential therapeutic development.

These application notes provide a comprehensive overview of the mechanisms of action of furfuryl adenine (B156593) derivatives and detailed protocols for their use in studying oxidative stress in cellular models.

Mechanism of Action in Oxidative Stress

N6-furfuryladenine derivatives, such as kinetin (B1673648), exhibit complex interactions with cellular redox systems. Their primary mechanisms of action in the context of oxidative stress include:

  • Protection Against Oxidative Damage: At lower concentrations (typically below 100 nM), kinetin has been shown to protect mammalian cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[3] It is believed to act as a potent antioxidant, safeguarding DNA and proteins from oxidative and glycoxidative damage.[4] One of the key protective mechanisms involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.[1][5]

  • Induction of Oxidative Stress in Cancer Cells: In contrast to its protective effects on normal cells, kinetin and its riboside derivatives can induce oxidative stress in cancer cells.[1] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades, ultimately resulting in apoptosis.[1] This selective activity makes these compounds interesting candidates for cancer therapy research.

  • Endogenous Formation: Interestingly, kinetin can be formed endogenously in cellular DNA as a secondary product of oxidative damage.[4] Furfural, a product of hydroxyl radical-mediated oxidation of deoxyribose in DNA, can react with adenine to form N6-furfuryladenine.[4] This suggests that kinetin may be part of a natural cellular response to oxidative stress.

Data Presentation: Quantitative Effects of Kinetin on Oxidative Stress Markers

The following tables summarize quantitative data from studies on kinetin, the parent compound of this compound, demonstrating its effects on various parameters of oxidative stress.

Table 1: Protective Effects of Kinetin on Cell Viability Under Oxidative Stress

Cell LineOxidative StressorKinetin ConcentrationObservationReference
HL-6075 µM H₂O₂< 100 nMProtection against cytotoxicity[3]
HaCaT75 µM H₂O₂< 100 nMProtection against cytotoxicity[3]
HT22Glutamate1-10 µMRescued cell death[1]

Table 2: Effects of Kinetin on Apoptotic and Antioxidant Protein Expression

Cell LineTreatmentProteinChange in ExpressionReference
HT225 mg/L KinetinNuclear Nrf2Increased translocation[6]
HT225 mg/L KinetinHO-1Upregulation[6]
Cancer Cell LinesKinetin RibosideBcl-2Downregulated[1]
Cancer Cell LinesKinetin RibosideBaxUpregulated[1]

Mandatory Visualizations

G cluster_0 Cellular Response to Oxidative Stress cluster_1 ROS Increased ROS (e.g., from H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Kinetin This compound (Kinetin analog) Kinetin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 activates transcription of Protection Cellular Protection (Reduced Oxidative Damage) HO1->Protection Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: Nrf2-Mediated Antioxidant Response

G cluster_assays Endpoint Assays start Start: Seed cells in 96-well plate pretreatment Pre-treat with Furfuryl Tetrahydropyranyladenine (various concentrations) start->pretreatment stress Induce Oxidative Stress (e.g., with H₂O₂ or Glutamate) pretreatment->stress incubation Incubate for a defined period stress->incubation ros_assay ROS Measurement (DCFH-DA Assay) incubation->ros_assay viability_assay Cell Viability (MTT/MTS Assay) incubation->viability_assay mmp_assay Mitochondrial Potential (JC-1 Assay) incubation->mmp_assay western_blot Protein Expression (Western Blot) incubation->western_blot analysis Data Analysis and Comparison ros_assay->analysis viability_assay->analysis mmp_assay->analysis western_blot->analysis

Caption: Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Assessment of Protective Effects on Cell Viability (MTT Assay)

This protocol is for determining the ability of this compound to protect cells from H₂O₂-induced cytotoxicity.

  • Materials:

    • Mammalian cell line (e.g., HT22, HaCaT)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound (stock solution in DMSO)

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[7]

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24 hours.[3] Include a vehicle control (DMSO).

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 50-200 µM (concentration should be optimized for the cell line) for 3-6 hours.[8] A control group should not receive H₂O₂.

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[9]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the intracellular ROS levels in response to oxidative stress and treatment.

  • Materials:

    • Cells cultured on glass coverslips or in 24-well plates

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

    • Serum-free medium

    • PBS

    • Fluorescence microscope or plate reader

  • Procedure:

    • Plate cells and treat with this compound and H₂O₂ as described in Protocol 1.

    • After treatment, wash the cells twice with warm PBS.

    • Prepare a 5 µM DCFH-DA working solution in serum-free medium.[10]

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[11]

    • Remove the DCFH-DA solution and wash the cells twice with PBS.[11]

    • Add 500 µL of PBS to each well.[12]

    • Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.[11]

    • Normalize the fluorescence intensity to the cell number or protein concentration.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol assesses mitochondrial health by measuring the change in mitochondrial membrane potential.

  • Materials:

    • Cells cultured in 6-well plates or suspension

    • JC-1 dye

    • Assay buffer

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with this compound and an apoptosis-inducing agent (e.g., a high concentration of the test compound or a known inducer like CCCP as a positive control).[13]

    • Harvest the cells (for adherent cells, use trypsinization) and pellet them by centrifugation (400 x g for 5 minutes).[2]

    • Resuspend the cell pellet in 500 µL of a 1x JC-1 staining solution.[2]

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[13]

    • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[2]

    • Wash the cells by resuspending in 2 mL of assay buffer, then centrifuge again. Repeat this wash step once.[2]

    • Resuspend the final cell pellet in 300-500 µL of assay buffer.[2]

    • Analyze immediately by flow cytometry. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[13]

Protocol 4: Western Blot Analysis of Nrf2, HO-1, Bax, and Bcl-2

This protocol is for determining the expression levels of key proteins in the antioxidant and apoptotic pathways.

  • Materials:

    • Treated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies overnight at 4°C.[14]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[14]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

    • Perform densitometry analysis using image analysis software and normalize the protein of interest to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.[14]

References

Application Notes and Protocols for the Experimental Use of Furfuryl Tetrahydropyranyladenine in Rosacea Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Furfuryl tetrahydropyranyladenine, a synthetic cytokinin derived from kinetin (B1673648), in preclinical rosacea models. The protocols detailed below are intended to facilitate the investigation of its therapeutic potential and mechanism of action in both in vitro and in vivo settings.

Introduction

Rosacea is a chronic inflammatory skin disease characterized by symptoms such as facial erythema, papules, pustules, and telangiectasia.[1] Its complex pathophysiology involves both innate and adaptive immune dysregulation, neurovascular dysfunction, and the influence of genetic and environmental factors.[2][3] A key pathway implicated in rosacea is the overexpression of cathelicidin (B612621) antimicrobial peptide (LL-37) and kallikrein 5 (KLK5), which are activated via Toll-like receptor 2 (TLR2).[2][4] This cascade leads to a pro-inflammatory and pro-angiogenic state in the skin.

This compound (also known as PRK-124 or Pyratine-XR™) is an advanced cytokinin that has demonstrated significant anti-inflammatory properties.[5][6] Clinical studies have shown its efficacy in reducing erythema and inflammatory lesions associated with mild-to-moderate rosacea, along with improving skin barrier function.[7][8] These notes and protocols provide a framework for preclinical evaluation of this compound.

Application Notes

Mechanism of Action

This compound is a derivative of kinetin (N6-furfuryladenine), a plant hormone known to possess anti-aging and antioxidant properties.[9][10] The proposed mechanisms for its efficacy in rosacea include:

  • Anti-inflammatory Effects : Cytokinins have been shown to possess anti-inflammatory properties.[5][11] While the exact mechanism for this compound is still under investigation, its parent compound, kinetin, is suggested to exert anti-inflammatory effects, potentially through the adenosine (B11128) A2a receptor, which can modulate immune responses.[12]

  • Improvement of Skin Barrier Function : Clinical trials have demonstrated that treatment with this compound lotion significantly reduces transepidermal water loss (TEWL), indicating an improvement in the skin's barrier function.[7][8] A compromised skin barrier is a common feature in rosacea patients, leading to increased sensitivity.[13][14]

  • Antioxidant Properties : Kinetin has been shown to protect cells against oxidative stress.[11][15] Oxidative stress from sources like UV radiation is a known trigger for rosacea and contributes to inflammation.[4][16]

Data Presentation: Summary of Clinical Efficacy

The following tables summarize quantitative data from clinical studies on this compound and its parent compound, Kinetin.

Table 1: Efficacy of this compound (0.125% Lotion) in Mild-to-Moderate Rosacea

ParameterDuration of TreatmentResultStatistical Significance
Erythema Severity 48 weeks44% mean reductionP < 0.05 at weeks 24, 36, 48[8]
Inflammatory Lesions 48 weeks89% mean reductionP < 0.05 at weeks 24, 36, 48[8]
Transepidermal Water Loss (TEWL) 12 weeksSignificant reductionP = 0.01 at week 4; P < 0.005 at week 8; P < 0.001 at week 12[7]
Dryness 12 weeksProgressive reductionP = 0.035 at week 4; P = 0.037 at week 8; P = 0.016 at week 12[7][17]
Overall Clinical Improvement 48 weeksObserved in 81% of subjectsNot applicable[8]

Table 2: Key Inflammatory Markers in Rosacea Pathogenesis

MarkerRole in RosaceaExpected Change in Rosacea
Cathelicidin (LL-37) Antimicrobial peptide, promotes inflammation and angiogenesis.[18][19]Increased
Kallikrein 5 (KLK5) Serine protease that cleaves cathelicidin into its active form, LL-37.[1]Increased
Toll-Like Receptor 2 (TLR2) Recognizes microbial triggers, initiating an inflammatory cascade.[2][4]Increased
NLRP3 Inflammasome Activated by LL-37, leading to caspase-1 activation and IL-1β processing.[18][20]Activated
TNF-α Pro-inflammatory cytokine involved in inflammatory cell recruitment.[19][21]Increased
Interleukin-1β (IL-1β) Potent pro-inflammatory cytokine.[22][23]Increased
Interleukin-6 (IL-6) Pro-inflammatory cytokine.[4][24]Increased
Interleukin-8 (IL-8) Chemokine that recruits neutrophils.[4][22]Increased
Interleukin-10 (IL-10) Anti-inflammatory cytokine.[25]Decreased
Interleukin-37 (IL-37) Anti-inflammatory cytokine.[26]Decreased

Experimental Protocols

Protocol 1: In Vivo LL-37-Induced Rosacea-Like Skin Inflammation in Mice

This model is the most widely used for studying rosacea pathogenesis and evaluating therapeutic agents.[1][27] It mimics the inflammatory and erythematous characteristics of the disease.

Materials:

  • BALB/c mice (8-10 weeks old)[28]

  • LL-37 peptide (human cathelicidin)

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound testing formulation (e.g., 0.1%-1.0% in a suitable vehicle)

  • Vehicle control

  • Insulin syringes (30-gauge)

  • Calipers for measuring skin thickness

  • Digital camera for documenting erythema

  • Tissue homogenization buffer and equipment

  • ELISA kits for murine TNF-α, IL-1β, IL-6

  • Reagents for histology (formalin, paraffin, H&E stain)

Methodology:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Divide mice into experimental groups (n=5-8 per group):

    • Group 1: Naive (no treatment)

    • Group 2: PBS injection + Vehicle control

    • Group 3: LL-37 injection + Vehicle control

    • Group 4: LL-37 injection + this compound formulation

  • Induction of Rosacea-Like Inflammation:

    • Prepare a 320 μM solution of LL-37 in sterile PBS.

    • Anesthetize the mice.

    • Inject 40 μL of the LL-37 solution intradermally into the shaved dorsal skin of mice in Groups 3 and 4. Inject 40 μL of sterile PBS for Group 2. Injections can be given every 12 hours for a short-term model (e.g., 2 days) or for an extended period for a chronic model (e.g., 20 days).[23][29]

  • Topical Treatment:

    • One hour after the first LL-37 injection, begin topical application.

    • Apply a standardized amount (e.g., 50 mg) of the vehicle control (Groups 2 & 3) or the this compound formulation (Group 4) to the injection site.

    • Repeat the topical application twice daily for the duration of the experiment.

  • Efficacy Assessment:

    • Erythema Scoring: Daily, photograph the dorsal skin and score the erythema on a 5-point scale (0=none, 1=slight, 2=moderate, 3=severe, 4=very severe).

    • Skin Thickness: Daily, measure the double skin-fold thickness at the injection site using calipers.

  • Terminal Procedures (at the end of the experiment):

    • Euthanize the mice.

    • Tissue Collection: Excise the dorsal skin lesions.

    • Histology: Fix a portion of the skin tissue in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and epidermal thickening.[29]

    • Cytokine Analysis: Homogenize the remaining skin tissue, centrifuge to collect the supernatant, and measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro LL-37-Stimulated Human Keratinocyte (HaCaT) Model

This model is useful for investigating the direct effects of compounds on keratinocyte inflammatory responses relevant to rosacea.[28][30]

Materials:

  • Human immortalized keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LL-37 peptide

  • This compound (dissolved in a suitable solvent like DMSO, then diluted in media)

  • Cell culture plates (6-well or 24-well)

  • Reagents for RNA extraction and RT-qPCR

  • ELISA kits for human IL-6 and IL-8 (CXCL8)

  • Cell viability assay kit (e.g., MTT or CCK-8)

Methodology:

  • Cell Culture: Culture HaCaT cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

  • Determining Optimal Concentration (Cell Viability):

    • Seed HaCaT cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours.

    • Perform a cell viability assay to determine the non-toxic concentration range for subsequent experiments.[28]

  • Inflammation Induction and Treatment:

    • Seed HaCaT cells in 6-well plates until they reach ~80% confluency.

    • Starve the cells in serum-free DMEM for 12-24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control group.

    • Stimulate the cells with LL-37 (e.g., 5-10 µM) for a specified time (e.g., 24 hours for protein analysis, 6-12 hours for gene expression).[28][30] Include an unstimulated control group.

  • Endpoint Analysis:

    • Cytokine Secretion (ELISA): Collect the cell culture supernatant. Centrifuge to remove debris. Measure the concentration of secreted IL-6 and IL-8 using ELISA kits.

    • Gene Expression (RT-qPCR):

      • Lyse the cells and extract total RNA.

      • Synthesize cDNA via reverse transcription.

      • Perform quantitative PCR using primers for target genes such as TLR2, IL6, IL8, and a housekeeping gene (e.g., GAPDH or ACTB). Analyze the relative gene expression using the ΔΔCt method.[30]

Visualizations

Signaling Pathway and Experimental Workflows

rosacea_pathway Rosacea Inflammatory Pathway cluster_trigger Triggers cluster_skin Skin Cells cluster_response Inflammatory Response Trigger UV Radiation, Microbes, Stress TLR2 TLR2 Activation (Keratinocytes) Trigger->TLR2 KLK5 Increased KLK5 TLR2->KLK5 LL37 LL-37 (Active) KLK5->LL37 Cleavage hCAP18 hCAP18 hCAP18->LL37 NLRP3 NLRP3 Inflammasome Activation LL37->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) LL37->Cytokines Direct Induction NLRP3->Cytokines Inflammation Neutrophil Infiltration, Vasodilation Cytokines->Inflammation Symptoms Erythema, Papules, Pustules Inflammation->Symptoms

Caption: Key signaling cascade in rosacea pathogenesis.

invivo_workflow In Vivo Rosacea Model Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction & Treatment cluster_assessment Phase 3: Assessment cluster_analysis Acclimatize 1. Mouse Acclimatization Grouping 2. Animal Grouping (Control, Vehicle, Treatment) Acclimatize->Grouping Induction 3. Intradermal LL-37 Injection Grouping->Induction Treatment 4. Topical Application (Vehicle or F-THPA) Induction->Treatment Apply 1hr post-injection, then 2x daily Monitor 5. Daily Monitoring (Erythema, Skin Thickness) Treatment->Monitor Endpoint 6. Endpoint Analysis Monitor->Endpoint Histology Histology (H&E) - Cell Infiltration - Epidermal Thickness Endpoint->Histology Cytokines ELISA - TNF-α, IL-1β, IL-6 Endpoint->Cytokines

Caption: Experimental workflow for the LL-37-induced mouse model.

invitro_workflow In Vitro Rosacea Model Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_endpoints Culture 1. Culture HaCaT Cells Viability 2. Determine Non-Toxic Concentration of F-THPA Culture->Viability Pretreat 3. Pre-treat with F-THPA or Vehicle Viability->Pretreat Stimulate 4. Stimulate with LL-37 Pretreat->Stimulate Collect 5. Collect Supernatant and Cell Lysate Stimulate->Collect Analyze 6. Analyze Endpoints Collect->Analyze ELISA ELISA (Supernatant) - IL-6, IL-8 Secretion Analyze->ELISA RTqPCR RT-qPCR (Lysate) - TLR2, IL6, IL8 mRNA Analyze->RTqPCR

Caption: Experimental workflow for the LL-37-stimulated HaCaT cell model.

References

Application Notes and Protocols for Furfuryl Tetrahydropyranyladenine Topical Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin derivative that has demonstrated significant promise in dermatological applications. As an advanced iteration of the kinetin (B1673648) molecule, it exhibits potent anti-inflammatory and anti-aging properties, making it a compelling candidate for topical therapies aimed at addressing a variety of skin conditions, including photoaging and inflammatory dermatoses like rosacea.[1] These application notes provide a comprehensive guide to formulating and evaluating this compound for topical application in research and preclinical settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective topical formulation.

PropertyValueSource
Molecular Formula C₁₅H₁₇N₅O₂PubChem CID 11415328[2]
Molecular Weight 299.33 g/mol PubChem CID 11415328[2]
Appearance Not specified (typically a white to off-white powder)N/A
Solubility Estimated water solubility: 158.2 mg/L at 25°CThe Good Scents Company[3]
LogP (o/w) 1.217 (estimated)The Good Scents Company[3]
IUPAC Name N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-aminePubChem CID 11415328[2]

Pre-formulation Studies

Prior to developing a final formulation, a series of pre-formulation studies are essential to ensure the stability, solubility, and compatibility of this compound with other excipients.

Solubility Assessment

The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents to identify a suitable vehicle for the topical formulation.

Protocol for Solubility Assessment:

  • Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.

  • Filter the saturated solutions to remove any undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Excipient Compatibility

The compatibility of this compound with commonly used topical excipients should be evaluated to prevent any physical or chemical instabilities in the final formulation.

Protocol for Excipient Compatibility Study:

  • Prepare binary mixtures of this compound with individual excipients (e.g., emollients, thickeners, preservatives) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • At specified time points, visually inspect the mixtures for any changes in physical appearance (e.g., color change, liquefaction).

  • Analyze the mixtures for the degradation of this compound using a stability-indicating HPLC method.

Formulation Development

Based on the pre-formulation data, a suitable topical formulation, such as a cream, lotion, or gel, can be developed. An oil-in-water (O/W) emulsion is a common and effective vehicle for delivering active ingredients to the skin.

Example Oil-in-Water (O/W) Cream Formulation
IngredientFunctionSuggested Concentration (% w/w)
Oil Phase
Cetyl AlcoholThickening agent, emollient2.0 - 5.0
Stearyl AlcoholThickening agent, emollient2.0 - 5.0
Glyceryl StearateEmulsifier1.0 - 3.0
Isopropyl MyristateEmollient, penetration enhancer3.0 - 7.0
Aqueous Phase
This compoundActive Pharmaceutical Ingredient0.125
Propylene GlycolSolvent, humectant, penetration enhancer5.0 - 15.0
GlycerinHumectant2.0 - 5.0
Polysorbate 80Emulsifier0.5 - 2.0
CarbomerThickening agent, stabilizer0.2 - 0.5
Triethanolamine (B1662121)pH adjusterq.s. to pH 5.5 - 6.5
PhenoxyethanolPreservative0.5 - 1.0
Purified WaterVehicleq.s. to 100
Protocol for Cream Formulation
  • Oil Phase Preparation: Melt the cetyl alcohol, stearyl alcohol, glyceryl stearate, and isopropyl myristate together at 70-75°C.

  • Aqueous Phase Preparation: In a separate vessel, disperse the carbomer in purified water and allow it to hydrate. Add the propylene glycol, glycerin, and polysorbate 80, and heat to 70-75°C. Dissolve the this compound in this heated aqueous phase. Add the phenoxyethanol.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling and Finalizing: Allow the emulsion to cool to room temperature with gentle stirring. Add triethanolamine to adjust the pH to the desired range (5.5-6.5).

Efficacy and Safety Data from Clinical Studies

A 48-week, open-label clinical study on a 0.125% this compound lotion (Pyratine-XR®) in subjects with mild-to-moderate rosacea demonstrated significant efficacy and excellent tolerability.[4][5][6][7]

ParameterBaselineWeek 12Week 24Week 36Week 48
Erythema Severity (Mean % Reduction) 0%22%Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)44%
Inflammatory Lesion Count (Mean % Reduction) 0%55%Significant Reduction (P < 0.05)Significant Reduction (P < 0.05)89%
Telangiectasia Improvement N/AN/ASignificant Improvement (P < 0.05)N/ASignificant Improvement (P < 0.05)
Transepidermal Water Loss (TEWL) N/AN/AStatistically Significant Improvement (P ≤ 0.05)N/AStatistically Significant Improvement (P ≤ 0.05)
Overall Clinical Improvement (% of Subjects) 0%80%N/A81%81%

Experimental Protocols

In Vitro Skin Permeation Study

To evaluate the penetration of this compound into the skin, an in vitro permeation test (IVPT) using Franz diffusion cells is recommended.

Protocol for In Vitro Skin Permeation:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Separate the epidermis from the dermis by heat treatment (e.g., 60°C for 60 seconds).

  • Franz Cell Setup: Mount the epidermal membrane onto the Franz diffusion cell with the stratum corneum facing the donor compartment. The receptor compartment should be filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).

  • Dosing: Apply a finite dose of the formulated this compound cream (e.g., 10 mg/cm²) to the surface of the stratum corneum.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Stability Testing

To ensure the quality and shelf-life of the formulation, a comprehensive stability testing program should be implemented.

Protocol for Stability Testing:

  • Sample Storage: Store the formulated cream in its final intended packaging at various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Parameters: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the following parameters:

    • Physical Appearance: Color, odor, phase separation, and texture.

    • pH: Measure the pH of a 1% dispersion of the cream in water.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Assay of Active Ingredient: Determine the concentration of this compound using a validated HPLC method.

    • Microbiological Purity: Test for the total microbial count and the absence of specified pathogens.

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (-10°C to -20°C) and thawing (room temperature) to assess its physical stability.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its beneficial effects on the skin through a combination of antioxidant and anti-inflammatory actions.

Antioxidant Pathway

The furan (B31954) ring present in the furfuryl moiety is rich in electrons and can act as a scavenger of reactive oxygen species (ROS), thereby protecting skin cells from oxidative damage.[8] Furthermore, cytokinins have been shown to influence the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation FTA Furfuryl Tetrahydropyranyl- adenine FTA->ROS scavenges FTA->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway of this compound in skin cells.

Anti-inflammatory Pathway

This compound has been shown to possess potent anti-inflammatory properties.[1] This is likely achieved by modulating key inflammatory signaling pathways in keratinocytes, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) MAPK MAPK Pathway (e.g., p38, JNK, ERK) Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB FTA Furfuryl Tetrahydropyranyl- adenine FTA->MAPK inhibits FTA->NFkB inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_Genes activates NFkB->Pro_inflammatory_Genes activates Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, IL-8, TNF-α) Pro_inflammatory_Genes->Cytokines leads to Inflammation Reduced Skin Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound in keratinocytes.

Experimental Workflow

The following diagram outlines a logical workflow for the development and evaluation of a topical formulation containing this compound.

Experimental_Workflow Start Start: Define Target Product Profile Preformulation Pre-formulation Studies (Solubility, Compatibility) Start->Preformulation Formulation Formulation Development (Excipient Selection, Process Optimization) Preformulation->Formulation Characterization Physicochemical Characterization (pH, Viscosity, Appearance) Formulation->Characterization Permeation In Vitro Skin Permeation Studies Characterization->Permeation Stability Stability Testing (Accelerated & Long-term) Characterization->Stability In_Vitro_Efficacy In Vitro Efficacy Studies (Antioxidant, Anti-inflammatory Assays) Permeation->In_Vitro_Efficacy Final Final Formulation for Preclinical Studies Stability->Final In_Vitro_Efficacy->Final

Caption: A typical experimental workflow for topical formulation development.

References

Application Notes and Protocols for the Identification of Furfuryl Tetrahydropyranyladenine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for cytokinin analysis and are intended to be adapted for specific research needs.

Introduction

This compound belongs to the cytokinin class of plant hormones, which are key regulators of plant growth and development.[1] As a synthetic analog, its accurate identification and quantification are crucial in various fields, including agriculture, plant biotechnology, and drug development, where it may be used to study cytokinin signaling pathways or as a component in therapeutic agents. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices.[2][3]

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for the extraction of this compound from plant tissue. Modifications may be necessary for other sample matrices.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction Buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C[4]

  • Internal Standard (IS): Deuterated cytokinin standards (e.g., [2H5]tZ) or a structurally similar compound not present in the sample.[1]

  • Oasis MCX SPE Cartridges

  • Methanol

  • 1M Formic Acid

  • 0.35 N Ammonium Hydroxide (NH₄OH)

  • 0.35 N NH₄OH in 60% Methanol

  • Reconstitution Solvent: 0.1% Acetic Acid or 5% Acetonitrile[1][4]

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Weigh 50-100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction buffer containing the internal standard.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants pooled.

  • SPE Cleanup: a. Condition the Oasis MCX cartridge with 1 mL of methanol, followed by 1 mL of 1M formic acid.[1] b. Load the supernatant onto the cartridge. c. Wash the cartridge with 1 mL of 1M formic acid, followed by 1 mL of methanol.[1] d. Elute the cytokinin fraction with 1 mL of 0.35 N NH₄OH in 60% methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen gas at 40-45°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Orbitrap).[3][4]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 1-5 µL.

  • Gradient:

    • 0-1 min: 1% B

    • 1-7 min: 1% to 70% B

    • 7-8 min: 70% to 99% B

    • 8-10 min: Hold at 99% B

    • 10.1-12 min: Return to 1% B and equilibrate.[4]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[5][6]

  • Precursor Ion ([M+H]+) for this compound: m/z 300.16

  • Product Ions: The specific product ions should be determined by infusing a standard solution of this compound. Based on the fragmentation of kinetin (B1673648) (N6-furfuryladenine) and the lability of the tetrahydropyranyl (THP) group, likely product ions would result from the loss of the THP group (84 Da) and fragmentation of the furfuryl moiety.

    • m/z 216.09 (loss of tetrahydropyran)

    • m/z 135.05 (adenine fragment)

    • m/z 81.03 (furfuryl fragment)

Quantitative Data

The following table summarizes typical performance characteristics for the analysis of related cytokinins using LC-MS/MS. These values can serve as a benchmark for method validation for this compound.

ParameterKinetinKinetin RibosideReference
Limit of Detection (LOD) 0.02 µM0.005 µM[5][7]
Linearity (r²) >0.99>0.99
Recovery 90-107%Not Reported[7]
Precision (RSD) <5%<5%[7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup SPE Cleanup (Oasis MCX) cluster_analysis Analysis Sample Plant Tissue Homogenization Homogenization in Liquid N2 Sample->Homogenization Extraction Extraction with Acidic Methanol (+ Internal Standard) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition Cartridge Loading Load Supernatant Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Cytokinins Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Proposed Mass Fragmentation Pathway

G Parent This compound [M+H]+ = m/z 300.16 Frag1 [M+H - C5H8O]+ (Loss of Tetrahydropyran) m/z 216.09 Parent->Frag1 - 84 Da Frag2 Adenine Fragment m/z 135.05 Frag1->Frag2 - C5H5O Frag3 Furfuryl Cation m/z 81.03 Frag1->Frag3 - C5H5N5

Caption: Proposed fragmentation of this compound in positive ESI mode.

Cytokinin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CKR1 Cytokinin Receptor (e.g., AHKs) AHP Histidine Phosphotransfer Proteins (AHPs) CKR1->AHP Phosphorylates ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylates ARR_A Type-A Response Regulators (ARRs) ARR_B->ARR_A Activates Transcription Gene Cytokinin Response Genes ARR_B->Gene Activates Transcription ARR_A->AHP Negative Feedback CK Furfuryl tetrahydropyranyladenine CK->CKR1 Binds

Caption: General cytokinin signaling pathway, the likely target for this compound.

References

Application Notes and Protocols for Testing Furfuryl Tetrahydropyranyladenine (F-THP-A) Efficacy in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furfuryl tetrahydropyranyladenine (F-THP-A) is a synthetic cytokinin, a class of plant-derived signaling molecules known for their anti-aging and protective effects on cells. Preliminary studies and data on related cytokinin compounds, such as kinetin, suggest that F-THP-A holds significant promise for dermatological applications. Its potential therapeutic benefits include mitigating the signs of skin aging, reducing inflammation associated with conditions like rosacea, and promoting wound healing.[1]

These application notes provide detailed protocols for three robust in vivo animal models designed to test the efficacy of F-THP-A in key dermatological areas: photoaging, rosacea-like inflammation, and cutaneous wound healing. The protocols are intended to guide researchers in establishing reproducible and quantitative assays for preclinical evaluation.

UV-Induced Photoaging Model in Hairless Mice

This model is the gold standard for evaluating the efficacy of topical agents in preventing and repairing the signs of chronic sun damage, such as wrinkling, skin thickening, and collagen degradation.[2]

Experimental Protocol

1.1. Animal Model:

  • Species/Strain: SKH-1 or HRS/J hairless mice.

  • Age: 6-8 weeks at the start of the experiment.

  • Housing: Individually housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

1.2. Induction of Photoaging:

  • UV Source: A UV lamp emitting primarily UVB (290-320 nm) and UVA (320-400 nm) radiation.

  • Irradiation Protocol:

    • Determine the minimal erythema dose (MED) for the specific mouse strain and UV source. A typical MED is around 100-150 mJ/cm².

    • Expose the dorsal skin of the mice to UV radiation three times per week for 10-12 weeks.

    • Gradually increase the UV dose weekly. For example, start with 1 MED in week 1 and increase by 1 MED each week up to a maximum of 4 MED. Maintain this dose for the remainder of the induction period.[2]

1.3. Treatment Protocol:

  • Groups:

    • Group 1: Normal Control (no UV, vehicle application).

    • Group 2: UV Control (UV exposure, vehicle application).

    • Group 3: UV + F-THP-A (UV exposure, topical F-THP-A application).

    • Group 4 (Optional): UV + Positive Control (e.g., topical retinoic acid).

  • Application:

    • Prepare F-THP-A in a suitable vehicle (e.g., a cream or lotion base).

    • Apply a standardized amount (e.g., 100 µL) of the vehicle or F-THP-A formulation to the dorsal skin of the mice daily, starting from the first day of UV exposure.

1.4. Efficacy Endpoints and Measurements:

  • Wrinkle Formation:

    • Assess weekly using a visual scoring system (e.g., 0 = no wrinkles, 1 = fine wrinkles, 2 = moderate wrinkles, 3 = deep wrinkles).

    • Take silicone replicas of the skin surface at the end of the study for quantitative analysis of wrinkle depth and length.

  • Epidermal Thickness:

    • At the end of the study, euthanize the mice and collect dorsal skin samples.

    • Perform histological analysis (H&E staining) and measure the thickness of the epidermis using image analysis software.[2]

  • Collagen Content:

    • Use Masson's trichrome staining on skin sections to visualize collagen fibers.

    • Quantify collagen content biochemically using a hydroxyproline (B1673980) assay on skin homogenates.

  • Biomarker Analysis:

    • Measure the expression of matrix metalloproteinases (e.g., MMP-1, MMP-3) and pro-collagen I in skin homogenates using ELISA or Western blot.[3]

    • Assess oxidative stress markers like malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity.[3][4]

Representative Quantitative Data
ParameterNormal ControlUV Control (Vehicle)UV + F-THP-A (Expected Outcome)
Wrinkle Score (0-3) 0.2 ± 0.12.8 ± 0.41.5 ± 0.3
Epidermal Thickness (µm) 25 ± 385 ± 1045 ± 7
Collagen Density (%) 80 ± 540 ± 665 ± 5
MMP-1 Expression (relative) 1.0 ± 0.24.5 ± 0.82.2 ± 0.5
SOD Activity (U/mg protein) 150 ± 1575 ± 10120 ± 12

Data are presented as mean ± SD and are hypothetical examples based on typical results from similar studies.[2][3]

LL-37-Induced Rosacea-Like Inflammation Model in Mice

This model mimics the inflammatory and erythematous characteristics of rosacea by inducing an inflammatory response with the antimicrobial peptide LL-37, which is known to be elevated in the skin of rosacea patients.[5][6]

Experimental Protocol

2.1. Animal Model:

  • Species/Strain: BALB/c mice.

  • Age: 6-8 weeks.

  • Housing: As described in the photoaging model.

2.2. Induction of Rosacea-Like Inflammation:

  • Inducing Agent: LL-37 peptide, dissolved in sterile phosphate-buffered saline (PBS).

  • Induction Protocol:

    • Prepare a 320 µM solution of LL-37 in PBS.

    • Administer intradermal injections of 40 µL of the LL-37 solution into the dorsal skin of the mice.

    • For an acute model, inject every 12 hours for a total of four injections. For a more chronic model, injections can be continued for up to 20 days.[5]

2.3. Treatment Protocol:

  • Groups:

    • Group 1: Control (PBS injection, vehicle application).

    • Group 2: LL-37 Control (LL-37 injection, vehicle application).

    • Group 3: LL-37 + F-THP-A (LL-37 injection, topical F-THP-A application).

    • Group 4 (Optional): LL-37 + Positive Control (e.g., topical metronidazole (B1676534) or an anti-inflammatory agent).

  • Application:

    • Apply the F-THP-A formulation or vehicle topically to the injection site 1-2 hours before each LL-37 injection and/or daily.

2.4. Efficacy Endpoints and Measurements:

  • Erythema Assessment:

    • Visually score the severity of redness daily using a scale (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe).

    • Quantify erythema using a colorimeter or by analyzing the red channel intensity from standardized digital photographs.

  • Skin Thickness:

    • Measure skin fold thickness at the inflamed site daily using a digital caliper.

  • Inflammatory Cell Infiltration:

    • At the end of the experiment, collect skin biopsies.

    • Perform H&E staining to visualize and quantify the infiltration of inflammatory cells (e.g., neutrophils, mast cells) in the dermis.

  • Cytokine Levels:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in skin homogenates using ELISA.[7]

Representative Quantitative Data
ParameterPBS ControlLL-37 Control (Vehicle)LL-37 + F-THP-A (Expected Outcome)
Erythema Score (0-4) 0.1 ± 0.13.5 ± 0.51.8 ± 0.4
Increase in Skin Thickness (mm) 0.02 ± 0.010.25 ± 0.040.12 ± 0.03
Mast Cell Count (per field) 5 ± 245 ± 820 ± 5
TNF-α Level (pg/mg protein) 50 ± 10300 ± 40150 ± 30

Data are presented as mean ± SD and are hypothetical examples based on typical results from similar studies.[5][7]

Excisional Wound Healing Model in Mice

This model is widely used to assess the efficacy of treatments in promoting the closure of full-thickness skin wounds, a process involving inflammation, proliferation, and remodeling.[8][9]

Experimental Protocol

3.1. Animal Model:

  • Species/Strain: C57BL/6 or BALB/c mice.

  • Age: 8-10 weeks.

  • Housing: Individually housed after surgery to prevent wound disruption.

3.2. Wounding Procedure:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Shave the dorsal surface and disinfect the skin.

  • Create two symmetrical, full-thickness excisional wounds on the back using a 6-mm dermal biopsy punch.[8]

  • (Optional) A silicone splint can be sutured around the wound to prevent contraction and mimic human wound healing more closely.[10]

3.3. Treatment Protocol:

  • Groups:

    • Group 1: Vehicle Control (topical application of the vehicle).

    • Group 2: F-THP-A Treatment (topical application of the F-THP-A formulation).

    • Group 3 (Optional): Positive Control (e.g., a commercial wound healing agent).

  • Application:

    • Apply a standardized amount of the formulation to the wound bed immediately after surgery and daily thereafter.

    • Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).

3.4. Efficacy Endpoints and Measurements:

  • Wound Closure Rate:

    • Trace the wound margins or take digital photographs at regular intervals (e.g., days 0, 3, 7, 10, 14).

    • Calculate the wound area using image analysis software and express it as a percentage of the initial wound area.[11]

  • Histological Analysis:

    • Collect wound tissue at different time points (e.g., day 7 and day 14).

    • Use H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Use Masson's trichrome staining to evaluate collagen deposition and organization.

  • Biomarker Analysis:

    • Measure the expression of growth factors (e.g., VEGF, TGF-β) and markers of cell proliferation (e.g., Ki-67) in the wound tissue via immunohistochemistry or ELISA.

Representative Quantitative Data
ParameterVehicle ControlF-THP-A Treatment (Expected Outcome)
Wound Area on Day 7 (% of original) 65 ± 8%40 ± 6%
Time to 90% Closure (days) 14 ± 210 ± 1
Re-epithelialization on Day 7 (%) 50 ± 10%85 ± 8%
Collagen Content on Day 14 (AU) 1.0 ± 0.21.8 ± 0.3
VEGF Expression on Day 7 (relative) 1.0 ± 0.32.5 ± 0.5

Data are presented as mean ± SD and are hypothetical examples based on typical results from similar studies.[11]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The precise signaling mechanisms of cytokinins like F-THP-A in human skin are not fully elucidated but are thought to involve antioxidant actions and modulation of cellular signaling related to stress and growth.[1]

Cytokinin_Anti_Aging_Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway (e.g., c-Jun) ROS->MAPK FTHPA F-THP-A Antioxidant Antioxidant Defense FTHPA->Antioxidant Boosts FTHPA->MAPK Inhibits Fibroblast Dermal Fibroblast FTHPA->Fibroblast Stimulates Antioxidant->ROS Neutralizes MMPs MMP Production (e.g., MMP-1) MAPK->MMPs Collagen_Deg Collagen Degradation MMPs->Collagen_Deg Wrinkles Wrinkles & Photoaging Collagen_Deg->Wrinkles ProCollagen Pro-Collagen I Synthesis Fibroblast->ProCollagen ProCollagen->Wrinkles Reduces

Caption: F-THP-A Anti-Photoaging Pathway.

Cytokinin_Wound_Healing_Pathway Wound Skin Wound Inflammation Inflammatory Phase (Neutrophils, Macrophages) Wound->Inflammation Proliferation Proliferative Phase Inflammation->Proliferation Fibroblasts Fibroblast Migration & Proliferation Proliferation->Fibroblasts Keratinocytes Keratinocyte Migration & Proliferation Proliferation->Keratinocytes Angiogenesis Angiogenesis (VEGF) Proliferation->Angiogenesis Remodeling Remodeling Phase (Collagen Deposition) Proliferation->Remodeling Healed Healed Tissue Remodeling->Healed FTHPA F-THP-A FTHPA->Inflammation Modulates FTHPA->Fibroblasts Promotes FTHPA->Keratinocytes Promotes

Caption: F-THP-A in Wound Healing Cascade.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis (F-THP-A Efficacy) model_selection Select Animal Model (Photoaging, Rosacea, or Wound) start->model_selection animal_prep Animal Acclimation & Grouping model_selection->animal_prep induction Induce Condition (UV, LL-37, or Excision) animal_prep->induction treatment Administer Treatment (Topical F-THP-A vs. Controls) induction->treatment monitoring Monitor & Collect Data (Visual Scores, Measurements) treatment->monitoring monitoring->treatment Daily endpoint Endpoint: Sample Collection (Skin Biopsies) monitoring->endpoint analysis Analysis (Histology, Biomarkers) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General In Vivo Study Workflow.

References

Application Notes and Protocols for Gene Expression Analysis Following Furfuryl Tetrahydropyranyladenine (FTPA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl tetrahydropyranyladenine (FTPA) is a synthetic cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development.[1] Cytokinins exert their influence by modulating the expression of a wide array of genes.[2][3] This document provides detailed application notes and experimental protocols for the analysis of gene expression in response to FTPA treatment, enabling researchers to investigate its molecular mechanism of action and identify potential target genes. As a synthetic cytokinin, FTPA is expected to activate the canonical cytokinin signaling pathway, leading to transcriptional reprogramming.

The protocols provided herein are primarily based on established methodologies for studying cytokinin responses in the model plant Arabidopsis thaliana, which can be adapted for other plant species and cell culture systems.

Putative Signaling Pathway of FTPA

FTPA, as a cytokinin, is presumed to initiate a signaling cascade that culminates in the regulation of gene expression. This pathway, elucidated in Arabidopsis, involves a multi-step phosphorelay system.[4][5] The signal is perceived by membrane-bound histidine kinase receptors (AHKs), which then autophosphorylate.[4][5] The phosphate (B84403) group is subsequently transferred to histidine phosphotransfer proteins (AHPs), which shuttle the signal to the nucleus.[4][5] In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors that bind to specific DNA motifs in the promoters of target genes, thereby activating their transcription.[2][4] Among the primary targets are the type-A ARRs, which function in a negative feedback loop to attenuate the cytokinin signal.[4]

FTPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTPA FTPA AHK AHK Receptors (Histidine Kinase) FTPA->AHK Binding & Activation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylation ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation DNA Cytokinin Response Element (Promoter Region) ARR_B->DNA Binding ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Activation Gene_Expression->ARR_A Upregulation

Caption: Putative FTPA signaling pathway leading to gene expression changes.

Experimental Protocols

The following protocols outline the key steps for analyzing gene expression changes induced by FTPA treatment. A typical workflow involves plant treatment, RNA extraction, library preparation for RNA sequencing (RNA-Seq), sequencing, and bioinformatic analysis, followed by validation of key genes using quantitative reverse transcription PCR (qRT-PCR).

Experimental_Workflow start Start: Plant Material treatment FTPA Treatment start->treatment control Mock Treatment start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction quality_control RNA Quality Control rna_extraction->quality_control library_prep RNA-Seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Read Mapping, Differential Expression) sequencing->data_analysis validation qRT-PCR Validation data_analysis->validation end End: Differentially Expressed Genes data_analysis->end

Caption: General workflow for gene expression analysis after FTPA treatment.

Protocol 1: Plant Treatment and Sample Collection
  • Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment Solution: Prepare a stock solution of FTPA in a suitable solvent (e.g., DMSO). Dilute the stock solution in liquid MS medium to the desired final concentration (e.g., 1-10 µM). Prepare a mock control solution containing the same concentration of the solvent.

  • Treatment: Transfer seedlings (e.g., 10-day-old) to the liquid MS medium containing either FTPA or the mock control.

  • Time Course: Collect samples at various time points after treatment (e.g., 0, 30 min, 1h, 3h, 6h, 24h) to capture both early and late gene expression responses.

  • Sample Collection: At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to prevent RNA degradation. Store samples at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.

    • Evaluate RNA integrity by capillary electrophoresis using a Bioanalyzer or equivalent instrument. Aim for an RNA Integrity Number (RIN) of 8 or higher.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:

    • mRNA purification using oligo(dT) magnetic beads.

    • mRNA fragmentation.

    • First and second-strand cDNA synthesis.

    • A-tailing and adapter ligation.

    • PCR amplification of the library.

  • Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

  • Sequencing: Perform high-throughput sequencing of the libraries on an Illumina platform (e.g., NovaSeq, HiSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).

Protocol 4: Bioinformatic Analysis of RNA-Seq Data
  • Read Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove low-quality bases and adapter sequences using tools like Trimmomatic or Cutadapt.

  • Read Mapping: Align the trimmed reads to a reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in response to FTPA treatment compared to the mock control using packages like DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(Fold Change)| > 1).

Protocol 5: Validation by Quantitative RT-PCR (qRT-PCR)
  • Reverse Transcription: Synthesize first-strand cDNA from an aliquot of the same RNA samples used for RNA-Seq using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate primers for a selection of differentially expressed genes and one or more stably expressed reference genes (e.g., ACTIN2, UBQ10).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

Data Presentation

The following tables summarize expected changes in gene expression based on published data for cytokinin treatment in Arabidopsis thaliana.[1][6] These genes are likely to be affected by FTPA treatment and can serve as positive controls or targets for further investigation.

Table 1: Upregulated Genes in Response to Cytokinin Treatment

Gene IDGene NameFunctionFold Change (log2)
AT3G57040ARR5Type-A Response Regulator4.5
AT1G74890ARR7Type-A Response Regulator3.8
AT2G40670ARR15Type-A Response Regulator3.5
AT5G39340CKX4Cytokinin Oxidase/Dehydrogenase2.8
AT1G75710CKX5Cytokinin Oxidase/Dehydrogenase2.1
AT1G04250AXR3/IAA17Auxin-responsive protein1.8
AT1G10480ZFP5Zinc Finger Protein1.5

Table 2: Downregulated Genes in Response to Cytokinin Treatment

Gene IDGene NameFunctionFold Change (log2)
AT1G66725-S-adenosyl-L-Met-dependent methyltransferase-2.5
AT4G14730-Unknown protein-2.1
AT5G51870-Unknown protein-1.9
AT3G15540-Gibberellin 2-oxidase-1.7
AT1G05010-Peroxidase superfamily protein-1.5

Note: The fold change values are illustrative and may vary depending on the experimental conditions, including FTPA concentration and treatment duration.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can identify novel FTPA-responsive genes, elucidate its mechanism of action, and explore its potential applications in agriculture and drug development. The combination of high-throughput RNA-Seq and targeted qRT-PCR validation ensures robust and reliable results.

References

Troubleshooting & Optimization

Degradation products of Furfuryl tetrahydropyranyladenine under stress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furfuryl Tetrahydropyranyladenine (Kinetin riboside-THP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as Kinetin (B1673648) riboside-THP, is a synthetic cytokinin, a class of plant growth hormones. The tetrahydropyranyl (THP) group is a protecting group for the hydroxyl function of the ribose moiety of kinetin riboside. It is often used in research to study the effects of cytokinins on cell division, differentiation, and other physiological processes in plants and other organisms. In drug development, it may be investigated for its potential therapeutic effects, similar to other cytokinin analogs.

Q2: What are the expected degradation pathways for this compound under stress conditions?

Based on the chemical structure, which includes a purine (B94841) core (adenine), a furfuryl group, a ribose sugar, and a tetrahydropyranyl (THP) protecting group, the following degradation pathways are anticipated under stress conditions:

  • Acidic Hydrolysis: The most likely degradation pathway under acidic conditions is the cleavage of the tetrahydropyranyl (THP) ether bond. This would result in the deprotection of the ribose hydroxyl group, yielding Kinetin riboside and a byproduct derived from the THP ring, such as 5-hydroxypentanal. Further degradation of the furfuryl or adenine (B156593) moiety may occur under harsh acidic conditions.

  • Alkaline Hydrolysis: The N6-furfuryladenine core (kinetin) is generally stable under mild alkaline conditions.[1][2][3] However, prolonged exposure to strong alkali at elevated temperatures could potentially lead to the opening of the purine ring or degradation of the furfuryl group. The THP ether is generally stable to basic conditions.

  • Oxidative Stress: The adenine and furfuryl moieties are susceptible to oxidation. Oxidative stress can lead to the formation of various oxidation products. For instance, the furfuryl group can be oxidized to furfural, which in turn can react with adenine to form kinetin as a secondary oxidation product.[3][4]

  • Thermal Stress: Cytokinins like kinetin have shown good thermal stability, including resistance to autoclaving.[1][2][3] However, at very high temperatures, thermal decomposition of the molecule can be expected, potentially leading to the cleavage of the glycosidic bond and degradation of the individual components.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of purine derivatives. This may involve reactions such as oxidation or rearrangement of the molecular structure.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Loss of biological activity or inconsistent experimental results.

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light and moisture.

  • Check Solution Stability: If you are using stock solutions, they should be freshly prepared whenever possible. If stored, they should be kept at low temperatures and protected from light. The stability of the compound in your specific solvent and buffer system should be verified.

  • Analyze Compound Integrity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check the purity of your compound and to detect the presence of any degradation products.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation:

    • pH of the solvent: Avoid acidic conditions (pH < 4) if you want to prevent the cleavage of the THP group.

    • Temperature: Keep sample preparation steps at a low temperature to minimize thermal degradation.

    • Light Exposure: Protect your samples from direct light exposure.

  • Optimize Analytical Method:

    • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the stability of the compound. A neutral or slightly basic pH is generally recommended to maintain the integrity of the THP group.

    • Column Temperature: High column temperatures can accelerate on-column degradation. Try running the analysis at a lower temperature.

    • Injection Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase and does not induce degradation.

Issue 3: Difficulty in interpreting mass spectrometry (MS) data.

Possible Cause: Complex fragmentation patterns or the presence of multiple degradation products.

Troubleshooting Steps:

  • Predict Major Degradation Products: Based on the known degradation pathways, predict the mass-to-charge ratios (m/z) of the expected degradation products (e.g., Kinetin riboside, adenine, furfural).

  • Perform Tandem MS (MS/MS): Use MS/MS to fragment the parent ions and obtain characteristic fragment ions for structural elucidation.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its stability.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for various time points.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for various time points, protected from light.

  • Thermal Degradation:

    • Place the solid compound or a solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be run in parallel.

3. Sample Analysis: Analyze the stressed samples and unstressed controls using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.

4. Data Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation products. Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.

Data Presentation

The following tables provide an example of how to summarize quantitative data from a forced degradation study.

Table 1: Summary of Degradation of this compound under Various Stress Conditions.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl86095%2Kinetin riboside
0.1 M NaOH246015%1Unknown
3% H₂O₂242540%3Oxidized adenine derivative
Heat (Solid)48805%1Unknown
UV Light (254 nm)122530%2Photodegradation product

Table 2: HPLC Retention Times of this compound and its Major Degradation Product.

CompoundRetention Time (minutes)
This compound15.2
Kinetin riboside8.5

Visualizations

Logical Workflow for Troubleshooting Degradation Issues

G A Inconsistent Experimental Results or Unexpected Analytical Peaks B Check for Compound Degradation A->B C Review Storage and Handling Procedures B->C D Analyze Compound Purity (e.g., HPLC) B->D E Review Sample Preparation Protocol B->E F Optimize Analytical Method B->F G Degradation Confirmed D->G Purity < 95% H No Degradation Detected D->H Purity > 95% I Isolate and Identify Degradation Products (LC-MS, NMR) G->I K Troubleshoot Other Experimental Parameters H->K J Modify Experimental Protocol to Avoid Degradation I->J

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

Proposed Degradation Pathway under Acidic Conditions

G cluster_0 Acidic Hydrolysis A This compound B Kinetin riboside A->B H+ / H2O C 5-Hydroxypentanal A->C H+ / H2O

Caption: Proposed primary degradation pathway of this compound under acidic conditions.

General Cytokinin Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokinin Receptor (Histidine Kinase) HP Histidine Phosphotransfer Protein (HP) Receptor->HP Phosphorylation RR Response Regulator (RR) HP->RR Phosphorylation Gene Target Gene Expression RR->Gene Activation Cytokinin Cytokinin Cytokinin->Receptor

Caption: A simplified diagram of the general cytokinin signaling pathway in plant cells.

References

Technical Support Center: Optimizing Furfuryl Tetrahydropyranyladenine Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Furfuryl tetrahydropyranyladenine (also known as PRK-124) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects?

This compound (CAS 109403-64-7), also referred to as PRK-124 or Pyratine-6, is a cytokinin derivative.[1] It has demonstrated anti-inflammatory, anti-aging, and anti-senescence properties in human skin cells.[2][3] Clinical studies have utilized it in topical lotions at concentrations of 0.1% and 0.125% for the treatment of mild-to-moderate rosacea and to improve signs of photodamaged skin.[1][2]

Q2: What is a good starting concentration for my in vitro experiments?

A definitive optimal in vitro concentration for this compound has not been widely published. However, based on data from structurally similar compounds, a good starting point for dose-response experiments would be in the low micromolar (µM) range.

For the related compound N6-furfuryladenine (Kinetin), concentrations of 40-80 µM have been shown to delay cellular aging in human skin fibroblasts.[4] Another related molecule, Kinetin riboside, has an IC50 of 2.5 µM for inhibiting the proliferation of HCT-15 cancer cells.[5] Therefore, a preliminary dose-response study could include concentrations from 1 µM to 100 µM.

Q3: How should I prepare a stock solution of this compound?

The estimated water solubility of this compound is 158.2 mg/L.[6] For cell culture experiments, it is recommended to first dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the potential mechanism of action of this compound?

While the precise signaling pathway for this compound is not fully elucidated, studies on the related compound N6-furfuryladenine (Kinetin) suggest a potential mechanism. N6-furfuryladenine has been shown to be salvaged to a triphosphate form by adenine (B156593) phosphoribosyltransferase (APRT) and then utilized as a phosphate (B84403) donor by casein kinase 2 (CK2) to phosphorylate target proteins, such as huntingtin in models of Huntington's disease.[7] This suggests that the effects of this compound may be mediated through kinase signaling pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in culture medium The concentration of this compound exceeds its solubility in the medium. The final DMSO concentration may be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the stock solution is fully dissolved before adding it to the medium. Gently warm the medium and vortex after adding the compound. If precipitation persists, consider lowering the final concentration or using a different solvent system after careful validation for cell compatibility.
No observable effect at tested concentrations The concentrations used may be too low. The incubation time may be insufficient. The chosen endpoint may not be sensitive to the compound's activity.Perform a broader dose-response study, extending the concentration range (e.g., up to 200 µM). Conduct a time-course experiment to determine the optimal incubation period. Consider using multiple assays to measure different cellular responses (e.g., proliferation, apoptosis, specific protein phosphorylation).
High levels of cytotoxicity observed The concentrations used are too high. The cells are particularly sensitive to the compound or the solvent.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Lower the concentration range in your efficacy studies to be well below the cytotoxic level. Ensure the final DMSO concentration is not exceeding 0.1% and run a vehicle control (medium with the same concentration of DMSO without the compound).
Inconsistent results between experiments Variability in cell passage number or seeding density. Inconsistent preparation of the compound stock solution. Variations in incubation conditions.Use cells within a consistent and low passage number range. Ensure precise and consistent cell seeding densities. Prepare fresh stock solutions regularly and store them appropriately (protected from light and at the recommended temperature). Maintain consistent incubation conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay

This protocol outlines a general workflow for determining the effective concentration of this compound for a specific cell line and endpoint.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Compound Dilutions:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and 0 µM as a vehicle control).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours), based on the expected cellular response.

  • Endpoint Assay: Perform a relevant assay to measure the desired effect. This could be:

    • Cell Viability/Proliferation Assay (e.g., MTT, WST-1, or CellTiter-Glo®): To assess the effect on cell growth.

    • Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining): To determine if the compound induces programmed cell death.

    • Western Blot or ELISA: To measure the expression or phosphorylation of specific target proteins.

  • Data Analysis: Plot the measured response against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Protocol 2: Preparing a 100 mM Stock Solution of this compound

  • Weighing: Accurately weigh out a specific amount of this compound powder (Molecular Weight: 299.33 g/mol ). For example, to make 1 ml of a 100 mM stock solution, you would need 29.93 mg.

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO (e.g., 1 ml for a 100 mM solution).

  • Mixing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.

  • Sterilization: If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for In Vitro Studies Based on Related Compounds

CompoundCell LineEndpointEffective ConcentrationCitation
N6-furfuryladenine (Kinetin)Human skin fibroblastsDelayed cellular aging40-80 µM[4]
Kinetin ribosideHCT-15Inhibition of proliferationIC50 = 2.5 µM[5]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Furfuryl_tetrahydropyranyladenine Furfuryl tetrahydropyranyladenine APRT APRT Furfuryl_tetrahydropyranyladenine->APRT Enters cell FTP_TP Furfuryl tetrahydropyranyl- adenine triphosphate APRT->FTP_TP Salvage Pathway CK2_active CK2 (active) FTP_TP->CK2_active Phosphate Donor CK2_inactive CK2 (inactive) CK2_inactive->CK2_active Phosphorylated_Target_Protein Phosphorylated Target Protein CK2_active->Phosphorylated_Target_Protein Target_Protein Target Protein Target_Protein->Phosphorylated_Target_Protein Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-aging) Phosphorylated_Target_Protein->Cellular_Response

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow Start Start: Cell Seeding Prepare_Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Culture Medium Prepare_Stock->Serial_Dilution Cell_Treatment Treat Cells with a Range of Concentrations Serial_Dilution->Cell_Treatment Incubation Incubate for a Defined Period (24-72h) Cell_Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., MTT, Western Blot) Incubation->Endpoint_Assay Data_Analysis Analyze Data & Determine EC50/IC50 Endpoint_Assay->Data_Analysis End End: Optimal Concentration Range Identified Data_Analysis->End

Caption: Experimental workflow for optimizing concentration.

References

How to prevent precipitation of Furfuryl tetrahydropyranyladenine in media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Furfuryl tetrahydropyranyladenine in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound is a common issue stemming from its physicochemical properties. Several factors can be responsible:

  • Low Aqueous Solubility: The compound has an estimated water solubility of only 158.2 mg/L at 25°C[1]. Many standard culture media are aqueous-based, and the final concentration may exceed this solubility limit.

  • Solvent Shock: This is a primary cause of precipitation. When a concentrated stock solution (typically in an organic solvent like DMSO or a dilute base) is rapidly diluted into the aqueous culture medium, the compound can "crash out" of the solution as it is no longer soluble in the new environment[2][3].

  • pH of the Medium: this compound, like the related cytokinin Kinetin, is significantly more soluble in dilute aqueous acids and bases[4]. The physiological pH of most culture media (typically ~7.2-7.4) may not be optimal for keeping the compound dissolved.

  • High Final Concentration: The desired final concentration in your experiment might simply be higher than the compound's solubility threshold in the specific medium being used.

  • Temperature Effects: Adding a cold stock solution directly to warm (e.g., 37°C) media can cause a rapid temperature change that decreases solubility and induces precipitation[3].

  • Interactions with Media Components: Components within the media, such as salts and proteins from supplements like Fetal Bovine Serum (FBS), can interact with the compound, potentially forming insoluble complexes and reducing its overall solubility[2][5].

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Given its solubility profile, two main types of solvents are recommended for stock solutions:

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.

  • Dilute Base: Based on extensive stability and solubility studies of related adenine-based cytokinins, a dilute solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is highly effective. A concentration of 0.01 N to 0.05 N KOH has been shown to effectively dissolve and stabilize similar compounds for long-term storage and even autoclaving[6][7].

Q3: How can I prevent precipitation when diluting my stock solution into the culture medium?

A3: The key is to avoid solvent shock and localized high concentrations. A gradual dilution process is recommended. Instead of adding the concentrated stock directly to the final volume of media, prepare an intermediate dilution in a small volume of pre-warmed media first. Then, add this intermediate solution drop-by-drop to the final volume while gently swirling. This ensures a slower, more controlled introduction of the compound into the aqueous environment.

Q4: What are the recommended storage conditions for a this compound stock solution?

A4: To maintain the stability and prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Studies on related cytokinins show excellent stability for up to 90 days when stored at -20°C[7][8]. Store these aliquots in tightly sealed, light-protected tubes.

Q5: Can I autoclave media that contains this compound?

A5: Many adenine-based cytokinins have shown exceptional stability through a standard autoclave cycle (121°C for 30 minutes) when first dissolved in a dilute base (e.g., 0.05 N KOH)[6][7][8]. If preparing a large batch of media, dissolving the compound in a small amount of dilute base before adding it to the rest of the media components prior to autoclaving can be a viable sterilization method. However, it is crucial to validate this for your specific media composition and experimental needs.

Troubleshooting Guide

SymptomPotential CauseRecommended Action
Precipitate forms immediately after adding the stock solution to the media.Solvent Shock: The rapid change in solvent polarity is causing the compound to fall out of solution.1. Use the Intermediate Dilution Protocol described below. 2. Pre-warm the culture medium to the experimental temperature (e.g., 37°C) before adding the compound. 3. Add the stock solution or intermediate dilution dropwise to the media while gently swirling.
The media appears clear at first but becomes cloudy or shows precipitation over time (e.g., after incubation).Exceeding Solubility Limit: The final concentration is too high for long-term stability in the media. Compound Instability: The compound may be degrading or interacting with media components at 37°C over time.1. Lower the final working concentration of this compound. 2. Prepare media fresh before each experiment rather than storing it for extended periods. 3. Visually inspect plates/flasks under a microscope before and during the experiment to monitor for precipitation.

Quantitative Data Summary

Table 1: Solubility of this compound and a Related Compound

CompoundChemical NameSolventSolubility (at 25°C)Notes
This compound N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amineWater~158.2 mg/L (estimated)[1]Solubility is expected to be higher in dilute acids or bases.
Kinetin N6-FurfuryladenineWater~51.0 mg/L[4]Freely soluble in dilute aqueous acids and bases[4].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To create a concentrated, stable stock solution of this compound (Molecular Weight: 299.33 g/mol )[9].

Method A: Using DMSO

  • Weighing: Accurately weigh 3.0 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of high-quality, sterile DMSO.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.

  • Storage: Aliquot into single-use volumes and store at -20°C, protected from light.

Method B: Using Dilute Base

  • Prepare Base: Prepare a sterile 0.05 N KOH solution.

  • Weighing: Accurately weigh 3.0 mg of this compound powder in a sterile tube.

  • Dissolution: Add 1.0 mL of the 0.05 N KOH solution.

  • Solubilization: Vortex until fully dissolved.

  • Storage: Aliquot and store at -20°C. This stock may be suitable for addition to media prior to autoclaving.

Protocol 2: Recommended Dilution into Final Culture Medium

Objective: To properly dilute the concentrated stock solution into the final working medium while preventing precipitation.

  • Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.

  • Thaw Stock: Thaw a single aliquot of your this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • In a sterile tube, add 990 µL of the pre-warmed complete medium.

    • Add 10 µL of your 10 mM stock solution to the medium.

    • Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution drop-by-drop to the final volume of pre-warmed media while gently swirling the flask or plate. This gradual addition helps ensure the compound remains in solution.

  • Final Mix: Gently swirl the final culture vessel to ensure even distribution before use.

Visual Guides

Troubleshooting start Precipitation Observed? sub_1 When did it occur? start->sub_1 immediately Immediately After Dilution sub_1->immediately  Immediately over_time After Incubation / Over Time sub_1->over_time  Over Time cause_imm Cause: Solvent Shock immediately->cause_imm cause_time Cause: Exceeded Solubility Limit over_time->cause_time solution_imm Solution: - Use Intermediate Dilution - Pre-warm Media - Add Dropwise & Mix cause_imm->solution_imm solution_time Solution: - Lower Final Concentration - Prepare Media Fresh - Monitor Culture cause_time->solution_time

Caption: Troubleshooting flowchart for precipitation issues.

Workflow cluster_stock Stock Preparation cluster_media Working Solution Preparation stock Prepare 10 mM Stock (DMSO or 0.05N KOH) aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Create Intermediate Dilution in Pre-Warmed Media thaw->intermediate final Add Dropwise to Final Media Volume intermediate->final mix Mix Gently final->mix ready Media Ready for Use mix->ready

Caption: Recommended workflow for media preparation.

References

Furfuryl tetrahydropyranyladenine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Furfuryl Tetrahydropyranyladenine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of N6-furfuryladenine (kinetin), a synthetic cytokinin that influences cell growth and differentiation. The addition of a tetrahydropyranyl (THP) group, often used as a protecting group in organic synthesis, can significantly alter the molecule's polarity and, consequently, its solubility profile compared to the parent compound, kinetin. Researchers may face challenges in dissolving this compound in aqueous buffers commonly used for biological assays.

Q2: I am having difficulty dissolving this compound. What are the recommended initial steps?

For initial attempts at dissolving this compound, it is advisable to start with organic solvents. Given its likely increased lipophilicity due to the THP group, solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended starting points. Following dissolution in an organic solvent, a stock solution can be prepared, which can then be diluted into aqueous media for final experimental concentrations. It is crucial to be mindful of the final concentration of the organic solvent in the assay, as it may impact biological systems.

Q3: Can I dissolve this compound directly in water?

Directly dissolving this compound in water is likely to be challenging due to its chemical structure. However, the solubility of the related compound, kinetin, in water is reported to be about 51.0 mg/L at 25 °C. The presence of the THP group in this compound is expected to further decrease its aqueous solubility. Therefore, direct dissolution in water is not recommended for achieving high concentrations.

Troubleshooting Guide

Issue 1: Precipitate Formation When Diluting Stock Solution in Aqueous Buffer

Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous buffer, or the organic solvent concentration is too low to maintain solubility.

Solutions:

  • Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.

  • Increase the Organic Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution.

  • Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 20 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds in aqueous solutions.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility or precipitation of the compound can lead to inconsistent dosing and, therefore, variable experimental outcomes.

Solutions:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.

  • Sonication: Mild sonication of the solution in a water bath can help to break up small aggregates and improve dissolution.

  • Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment to minimize the risk of precipitation over time.

  • Solubility Testing: Perform a preliminary solubility test to determine the maximum soluble concentration in your specific experimental medium.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available, the following table provides solubility information for the parent compound, N6-furfuryladenine (kinetin), which can serve as a useful reference.

SolventSolubility of N6-furfuryladenine (Kinetin)Temperature (°C)
Water~51.0 mg/L25
EthanolSolubleNot Specified
MethanolSolubleNot Specified
DMSOSolubleNot Specified
Dilute Aqueous HClSolubleNot Specified
Dilute Aqueous NaOHSolubleNot Specified

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, you will need to calculate the mass based on its molecular weight.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the powder.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilute: While vortexing the medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

  • Mix and Use: Gently mix the final solution and use it immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw For Experiment dilute Dilute Stock in Medium thaw->dilute prewarm Pre-warm Medium prewarm->dilute use Use Immediately dilute->use signaling_pathway compound This compound (Cytokinin Analog) receptor Cytokinin Receptor (e.g., AHKs) compound->receptor Binds to phosphorelay Phosphorelay Cascade (AHPs, ARRs) receptor->phosphorelay Activates response Cellular Response (Cell Division, Differentiation) phosphorelay->response Leads to

Technical Support Center: Off-Target Effects of N6-Substituted Adenine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on "Furfuryl tetrahydropyranyl adenine" is not available in the public domain. This guide is based on the known off-target effects of the parent compound, N6-furfuryladenine (Kinetin), and other N6-substituted purine (B94841) analogs. The principles and methodologies described are broadly applicable for investigating the off-target profile of novel adenine (B156593) derivatives.

Troubleshooting Guide

This guide addresses common experimental issues that may arise from unintended interactions of N6-substituted adenine compounds.

Q1: My compound shows significant cytotoxicity at concentrations where the primary target is not fully inhibited. What could be the cause?

A1: This is a classic indicator of off-target activity. Purine analogs can exhibit toxicity through multiple mechanisms unrelated to your primary target.[1] These include:

  • Inhibition of Essential Kinases: Many kinases are essential for cell survival and proliferation. Broad-spectrum kinase inhibition can lead to toxicity.[2]

  • Induction of Genotoxic Stress: Some purine analogs can interfere with DNA synthesis and repair, leading to DNA damage and apoptosis.[3][4]

  • Metabolic Disruption: Analogs like N6-furfuryladenosine can be metabolized into nucleotide forms that cause rapid ATP depletion, leading to an energy crisis and cell death.[4]

  • Immunosuppressive Effects: Purine analogs can induce apoptosis in lymphocytes, which may be an unintended effect in non-immunological studies.[3]

Suggestion: Perform a cell viability assay alongside a direct target engagement assay at various concentrations. If toxicity occurs at concentrations lower than those required for target engagement, an off-target investigation is warranted.

Q2: I'm observing a cellular phenotype that isn't consistent with the known function of my intended target. How can I begin to identify the cause?

A2: This discrepancy strongly suggests that one or more off-targets are responsible for the observed phenotype. A systematic approach is needed to deconvolve the compound's mechanism of action. Small molecule drugs, on average, bind to a minimum of 6-11 distinct targets.[5]

Suggestion: Start with a broad-based screening approach to identify potential protein interactions.

  • Kinase Profiling: Screen the compound against a large panel of kinases, as they are a common off-target class for adenine-like molecules.[6][7]

  • Proteome-wide Target Identification: Employ methods like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to get an unbiased view of protein binding partners in a cellular context.[8]

  • Computational Prediction: Use in silico tools based on chemical similarity or molecular docking to generate a list of potential off-targets for initial investigation.[5][9]

Q3: My in vitro assay results are potent, but the compound is ineffective or shows unexpected effects in cell-based assays. Why the difference?

A3: Several factors can cause this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The tetrahydropyranyl group may affect solubility and permeability.

  • Metabolic Conversion: The compound might be rapidly metabolized into an inactive form within the cell. Conversely, it could be converted into a more active (or toxic) metabolite, as seen with N6-furfuryladenosine being converted to a nucleotide form by adenosine (B11128) kinase.[4]

  • Off-Target Engagement: In the complex cellular environment, your compound may bind more readily to a highly expressed off-target, effectively lowering the free concentration available to engage your primary target.

Suggestion: Use a target engagement assay that works in intact cells, such as CETSA, to confirm that your compound is reaching and binding to its intended target in a cellular environment.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target families for N6-substituted adenine analogs?

A1: Based on their structural similarity to adenosine and ATP, these compounds frequently interact with ATP-binding proteins. The two most prominent off-target families are:

  • Protein Kinases: The human kinome contains over 500 members, many of which use ATP as a phosphate (B84403) donor.[2] The adenine core of your compound is a common scaffold for kinase inhibitors, making kinases a very likely off-target class.[6][11] Inhibition of cell cycle kinases like Cyclin-Dependent Kinases (CDKs) is a known activity.[4]

  • Adenosine Receptors: These are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. N6-substituted adenines are known to act as antagonists or agonists at A1, A2a, and A3 adenosine receptors.[12][13]

Q2: How can I determine if my compound's off-target effects are on kinases?

A2: Kinase profiling is the standard method for determining kinase selectivity.[6][14] This involves screening your compound against a large, diverse panel of purified kinase enzymes and measuring its inhibitory activity. These services are widely available commercially. The results will provide an IC50 or percent inhibition value for each kinase, revealing any unintended targets.

Q3: What is a Cellular Thermal Shift Assay (CETSA) and how can it help identify off-targets?

A3: CETSA is a powerful biophysical technique used to verify and identify protein-ligand interactions directly in cells or tissue lysates.[10] The principle is that when a compound binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15]

  • Workflow: Cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction (containing non-denatured proteins) is then quantified.

  • Application: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.[8] When combined with mass spectrometry, CETSA can be used on a proteome-wide scale to identify both on- and off-targets in an unbiased manner.[8]

Quantitative Data Summary

No specific binding data for Furfuryl tetrahydropyranyl adenine was found. The following table summarizes the binding affinities of related N6-substituted 9-methyladenine (B15306) compounds for various adenosine receptors, demonstrating the potential for this class of molecules to interact with non-kinase off-targets.[13]

CompoundReceptorAssay TypeK_i / K_B (µM)Selectivity Profile
N6-Cyclopentyl-9-methyladenine A1 (Rat Brain)Radioligand Binding0.5A1 Selective
A1 (Rat Fat Cells)Adenylate Cyclase1.3
A2 (Human Platelets)Adenylate Cyclase5
A2 (PC12 Cells)Adenylate Cyclase25
9-Methyladenine A1 (Rat Brain)Radioligand Binding100A2 Selective
A1 (Rat Fat Cells)Adenylate Cyclase100
A2 (Human Platelets)Adenylate Cyclase24
A2 (PC12 Cells)Adenylate Cyclase24

Data adapted from Daly JW, et al. (1986).[13]

Experimental Protocols

Protocol 1: General Radiometric Kinase Profiling Assay

This protocol describes a standard method for assessing compound activity against a purified kinase, often used in large screening panels.[14][16]

Objective: To measure the inhibitory effect of a compound on the activity of a specific protein kinase.

Materials:

  • Purified, active kinase enzyme.

  • Specific substrate peptide or protein for the kinase.

  • Test compound (e.g., Furfuryl tetrahydropyranyl adenine) dissolved in DMSO.

  • Kinase reaction buffer (contains MgCl₂, DTT, etc.).

  • [γ-³³P]-ATP (radioactive ATP).

  • 1% Phosphoric acid solution.

  • Filter paper membrane (e.g., P81 phosphocellulose).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Reaction Preparation: In a 96-well plate, prepare the kinase reaction mixture. For each well, add:

    • Kinase reaction buffer.

    • Specific substrate.

    • Test compound at the desired final concentration (typically from a 10-point dilution series). Include "no compound" (positive control) and "no enzyme" (negative control) wells.

    • Purified kinase enzyme.

  • Initiation: Start the reaction by adding [γ-³³P]-ATP to each well. The final ATP concentration should ideally be at or near the K_m for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto the filter paper membrane. The phosphorylated substrate will bind to the phosphocellulose paper, while the unreacted [γ-³³P]-ATP will not.

  • Washing: Wash the filter paper multiple times with 1% phosphoric acid to remove all unbound [γ-³³P]-ATP.

  • Detection: Dry the filter paper, add scintillation fluid, and measure the radioactivity in each spot using a microplate scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the results to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Method

This protocol describes how to validate the engagement of a specific target protein by a compound in intact cells.[10]

Objective: To determine if the compound binds to and thermally stabilizes a target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein.

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR machine with a thermal gradient function or multiple heat blocks.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific to the target protein.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) as a control. Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing the compound/vehicle.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains aggregated/denatured proteins.

  • Protein Quantification: Carefully collect the supernatant from each sample and determine the protein concentration.

  • Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein.

  • Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensity for each temperature point. Plot the intensity (relative to the non-heated control) versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Signaling Pathways and Workflows

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Synthesis Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E Synthesis E2F->Cyclin_E S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Phosphorylates (inactivates) Compound N6-Adenine Analog (Potential Off-Target Effect) Compound->CDK2 Inhibits

Caption: Potential off-target inhibition of CDK2 by an N6-adenine analog, disrupting G1/S cell cycle progression.[17][18]

Off_Target_Workflow cluster_screening Unbiased Screening (Broad) cluster_focused Focused Screening (Hypothesis-Driven) cluster_validation Hit Validation start Observation: Phenotype-Target Mismatch or Unexpected Toxicity hypothesis Hypothesis Generation: Compound has significant off-targets start->hypothesis screening_comp Computational Prediction (Docking, Similarity Search) hypothesis->screening_comp In Silico screening_exp Proteome-Wide CETSA-MS (Identifies binding partners) hypothesis->screening_exp In Cellulo screening_kinase Kinase Profiling Panel (Tests against ~500 kinases) hypothesis->screening_kinase In Vitro screening_receptor Receptor Binding Assays (e.g., Adenosine Receptors) hypothesis->screening_receptor In Vitro analysis Hit List Generation & Prioritization screening_comp->analysis screening_exp->analysis screening_kinase->analysis screening_receptor->analysis validation_cet_wb Target Engagement Assay (CETSA with Western Blot) analysis->validation_cet_wb validation_biochem Biochemical Assay (IC50 on purified hit protein) analysis->validation_biochem validation_cell Cell-Based Functional Assay (e.g., siRNA knockdown of hit) analysis->validation_cell conclusion Conclusion: Identification of bona fide on- and off-targets validation_cet_wb->conclusion validation_biochem->conclusion validation_cell->conclusion

Caption: A systematic workflow for the identification and validation of small molecule off-target effects.[19][20]

References

Technical Support Center: Improving the In Vivo Bioavailability of Furfuryl Tetrahydropyranyladenine (F-THP-A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Furfuryl tetrahydropyranyladenine (F-THP-A) and other novel cytokinin analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with F-THP-A, presented in a question-and-answer format.

Question: After oral administration of F-THP-A, plasma concentrations are undetectable or significantly lower than expected. What are the potential causes and solutions?

Answer:

Low or undetectable plasma concentrations of F-THP-A following oral administration are likely due to poor aqueous solubility and/or rapid metabolism. The tetrahydropyran (B127337) (THP) moiety can increase lipophilicity, which may improve membrane permeability but decrease solubility in the gastrointestinal fluids.

Troubleshooting Steps:

  • Assess Compound Solubility: Determine the aqueous solubility of F-THP-A at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).

  • Formulation Optimization: If solubility is low, consider formulation strategies to enhance dissolution.[1][2]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can significantly improve the oral bioavailability of poorly water-soluble compounds by forming a fine emulsion in the gut, which enhances absorption.[3]

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

    • Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can improve solubility.

  • Investigate Pre-systemic Metabolism: F-THP-A may be subject to first-pass metabolism in the gut wall or liver.

    • Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the metabolic rate.

    • If metabolism is rapid, consider co-administration with a metabolic inhibitor (if ethically and experimentally permissible) or structural modification of the molecule to block metabolic sites.

Question: High variability in plasma concentrations is observed between individual animals in our study. What could be the reason?

Answer:

High inter-individual variability is common for poorly soluble drugs. It can stem from physiological differences in gastric emptying time, intestinal motility, and enzyme expression levels.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Ensure a consistent fasting period for all animals before dosing.

    • Administer the formulation at the same time of day for all cohorts.

    • Use a consistent gavage volume and technique.

  • Improve Formulation Robustness: A well-designed formulation, such as a SNEDDS, can reduce the impact of physiological variability on drug absorption.[3]

  • Increase Sample Size: A larger number of animals per group can help to achieve statistical significance despite high variability.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the bioavailability of a lipophilic compound like F-THP-A?

A1: For lipophilic compounds, strategies that enhance aqueous solubility and dissolution rate are paramount. Self-emulsifying drug delivery systems (SEDDS) or their nano-sized counterparts (SNEDDS) are highly effective.[1][3] These formulations are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for drug release and absorption. Other viable options include solid dispersions and lipid-based nanoparticles.

Q2: What analytical methods are suitable for quantifying F-THP-A in biological matrices?

A2: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for quantifying small molecules like F-THP-A in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5] This technique offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially requiring derivatization of the analyte.[5]

Q3: How does the tetrahydropyran (THP) group affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule?

A3: The THP moiety is often introduced in medicinal chemistry to modulate a drug's physicochemical properties.[6]

  • Lipophilicity: It increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and cell uptake.

  • Metabolic Stability: The ether linkage in the THP ring is generally more stable to metabolic degradation than an ester linkage, potentially prolonging the half-life of the compound.

  • Solubility: While increasing lipophilicity, it may decrease aqueous solubility, posing a challenge for oral bioavailability.

  • Receptor Binding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially influencing drug-target interactions.[6]

Q4: Given that F-THP-A is a cytokinin analog, what signaling pathway is it likely to modulate?

A4: F-THP-A is expected to interact with the cytokinin signaling pathway, which is a multi-step phosphorelay system.[7][8] This pathway is initiated by the binding of cytokinin to histidine kinase receptors in the cell membrane.[9][10] The signal is then transduced through histidine phosphotransfer proteins to response regulators in the nucleus, which in turn modulate the transcription of target genes.[9][11]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for related compounds to provide a reference for what might be expected when studying F-THP-A.

Table 1: Pharmacokinetic Parameters of L-Tetrahydropalmatine (L-THP) in Humans [12]

ParameterValueUnit
Cmax (Geometric Mean)42.8ng/mL
Tmax (Median)1.5h
Accumulation Ratio (AUC0–12)1.2-

Table 2: Pharmacokinetic Parameters of 4'-O-tetrahydropyranyladriamycin (THP) in Mice after IV Injection [13]

ParameterValueUnit
t1/2(alpha)0.453min
Plasma Concentration (at 2 min)1.2µg/mL
Spleen Concentration (at 2 h)13.6µg/g
Lung Concentration (at 2 h)8.26µg/g

Table 3: Improvement in Oral Bioavailability of Apigenin (B1666066) with SNEDDS Formulation in Rats [3]

FormulationCmax (ng/mL)AUC0-24 (ng·h/mL)Relative Bioavailability (%)
Apigenin Coarse Powder18.7 ± 4.5102.3 ± 25.1100
Apigenin-SNEDDS (GTP2575)68.9 ± 12.3389.2 ± 70.5380
Apigenin-SNEDDS (GTP3070)61.2 ± 10.8337.5 ± 62.9330

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Screening of Excipients:

    • Determine the solubility of F-THP-A in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Kolliphor RH40), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that show high solubilizing capacity for F-THP-A.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.

    • For each mixture, determine the nanoemulsification efficiency by visual inspection after titration with water. The region that forms a clear or slightly bluish, stable nanoemulsion is identified.

  • Preparation of F-THP-A-loaded SNEDDS:

    • Dissolve F-THP-A in the chosen oil-surfactant-co-solvent mixture.

    • Vortex the mixture until a clear and homogenous solution is obtained.

  • Characterization of the SNEDDS:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion formed upon dilution in water using dynamic light scattering (DLS).

    • Assess the drug loading and encapsulation efficiency.

Protocol 2: General Pharmacokinetic Study in a Rodent Model

  • Animal Acclimatization and Fasting:

    • Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the experiment.

    • Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Administer the F-THP-A formulation (e.g., SNEDDS or suspension) orally via gavage at a predetermined dose.

    • For intravenous administration (to determine absolute bioavailability), administer a sterile, solubilized form of F-THP-A via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract F-THP-A from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of F-THP-A using a validated LC-MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance using appropriate software.

Visualizations

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK Receptor AHP AHP Receptor->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Nuclear Translocation & Phosphotransfer DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR ARR_A->ARR_B Inhibits Activation DNA->ARR_A Expression FTHPA F-THP-A (Cytokinin) FTHPA->Receptor Binding & Autophosphorylation

Caption: The cytokinin signaling pathway, potentially activated by F-THP-A.

Bioavailability_Troubleshooting_Workflow Start Low/Variable In Vivo Exposure of F-THP-A CheckSolubility Assess Aqueous Solubility Start->CheckSolubility CheckMetabolism Assess In Vitro Metabolic Stability CheckSolubility->CheckMetabolism No SolubilityIssue Solubility is Poor CheckSolubility->SolubilityIssue Yes MetabolismIssue Metabolism is Rapid CheckMetabolism->MetabolismIssue Yes OptimizeFormulation Optimize Formulation (e.g., SNEDDS, Nanocrystals) CheckMetabolism->OptimizeFormulation No (Consider Permeability) SolubilityIssue->OptimizeFormulation ModifyStructure Structural Modification to Block Metabolic Hotspots MetabolismIssue->ModifyStructure ReEvaluate Re-evaluate In Vivo Exposure OptimizeFormulation->ReEvaluate ModifyStructure->ReEvaluate

Caption: Workflow for troubleshooting poor bioavailability of F-THP-A.

Formulation_Decision_Tree Start Select Formulation Strategy for F-THP-A IsLipophilic Is F-THP-A Lipophilic (LogP > 2)? Start->IsLipophilic IsPoorlySoluble Is Aqueous Solubility < 10 µg/mL? IsLipophilic->IsPoorlySoluble Yes AqueousSolution Consider Simple Aqueous Solution with Co-solvent IsLipophilic->AqueousSolution No UseLipidBased Use Lipid-Based Formulation (e.g., SNEDDS) IsPoorlySoluble->UseLipidBased Yes UseSizeReduction Use Particle Size Reduction (e.g., Micronization) IsPoorlySoluble->UseSizeReduction No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Furfuryl Tetrahydropyranyladenine (FTHPA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furfuryl tetrahydropyranyladenine (FTHPA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FTHPA) and what is its expected activity?

A1: this compound (FTHPA) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and have various other effects on plant growth and development. As a synthetic analog, its activity can be potent, but may also vary depending on the specific bioassay being used. It is crucial to establish a dose-response curve for FTHPA in your specific experimental system to determine its optimal concentration and compare its activity to well-characterized cytokinins like 6-Benzylaminopurine (BAP) or Kinetin.

Q2: I am observing no or very low activity of FTHPA in my bioassay. What are the possible reasons?

A2: A lack of activity can stem from several factors, ranging from the compound itself to the assay conditions. Consider the following:

  • Compound Integrity and Solubility: Ensure your FTHPA is of high purity and has been stored correctly, protected from light and moisture, to prevent degradation. FTHPA may have limited solubility in aqueous solutions. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO or ethanol) and ensure the final solvent concentration in your assay medium is not inhibitory to the biological system (typically ≤ 0.1%).

  • Assay Sensitivity: Your chosen bioassay may not be sensitive enough to detect the activity of FTHPA at the concentrations tested. It is recommended to test a wide range of concentrations.

  • Inappropriate Assay System: The biological system (e.g., cell line, plant tissue) may not be responsive to this specific synthetic cytokinin.

Q3: My results with FTHPA are highly variable between experiments. How can I improve consistency?

A3: Inconsistent results are a common challenge in bioassays. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, including media preparation, cell/tissue plating density, incubation times, and measurement procedures, are strictly standardized.

  • Control for Environmental Factors: Maintain consistent temperature, light intensity, and humidity, as these can significantly impact biological responses.[1]

  • Use Internal Controls: Include a well-characterized cytokinin (e.g., BAP) as a positive control in every experiment to monitor the responsiveness of your assay system.

  • Prepare Reagents Freshly: Whenever possible, prepare fresh solutions of FTHPA and other critical reagents for each experiment to avoid degradation.

Troubleshooting Guide

Issue 1: High Background Signal or Non-specific Effects

Question: I'm observing a high background signal in my negative controls or seeing effects that don't seem to be cytokinin-specific. What could be wrong?

Answer:

This issue can be caused by several factors related to your experimental setup and reagents.

  • Solvent Toxicity: The solvent used to dissolve FTHPA (e.g., DMSO, ethanol) might be present at a concentration that is toxic to the cells or tissues, leading to non-specific effects.

    • Troubleshooting: Perform a solvent toxicity test by treating your biological system with a range of solvent concentrations without FTHPA. Ensure the final solvent concentration in your experiments is below the toxic threshold.

  • Contamination: Microbial contamination can interfere with the assay readout.

    • Troubleshooting: Regularly check your cultures for signs of contamination. Use sterile techniques for all manipulations and consider including antibiotics/antifungals in your culture medium if appropriate for your system.

  • Compound Precipitation: FTHPA may precipitate out of the solution at the concentrations used, leading to light scattering or other artifacts in spectrophotometric or imaging-based assays.

    • Troubleshooting: Visually inspect your assay plates for any signs of precipitation. If observed, you may need to adjust the solvent, lower the FTHPA concentration, or include a solubilizing agent.

Issue 2: Unexpected Dose-Response Curve

Question: The dose-response curve for FTHPA in my assay is not behaving as expected (e.g., it's flat, biphasic, or has a very narrow dynamic range). What should I investigate?

Answer:

An abnormal dose-response curve can indicate issues with the compound's activity, the assay's dynamic range, or cytotoxic effects at higher concentrations.

  • Suboptimal Concentration Range: You may be testing a concentration range that is too high or too low.

    • Troubleshooting: Test a much broader range of FTHPA concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar), to identify the optimal working range.

  • Cytotoxicity: At higher concentrations, FTHPA may become toxic to the cells, leading to a decrease in the response and a biphasic dose-response curve.

    • Troubleshooting: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxic effects of FTHPA at different concentrations.

  • Receptor Saturation or Downregulation: At very high concentrations of a potent agonist, you might observe receptor saturation or downregulation, leading to a plateau or even a decrease in the response.

Issue 3: Inconsistent Results in Different Bioassays

Question: FTHPA shows high activity in one bioassay (e.g., tobacco callus proliferation) but low activity in another (e.g., wheat leaf senescence). Why is this happening?

Answer:

The relative activities of different cytokinins can vary significantly between different bioassays. This is likely due to differences in cytokinin perception, signaling, and metabolism in different plant tissues and species. The activity of a synthetic cytokinin like FTHPA can be highly dependent on its interaction with specific cytokinin receptors and its susceptibility to degradation by enzymes like cytokinin oxidase/dehydrogenase (CKX).

Experimental Protocols

General Protocol for a Tobacco Callus Bioassay

This bioassay measures the ability of cytokinins to induce cell division and proliferation in tobacco callus tissue.

  • Preparation of Tobacco Callus:

    • Initiate callus from sterile tobacco (Nicotiana tabacum) leaf or stem explants on a callus induction medium containing an auxin (e.g., 2,4-D) and a low concentration of a cytokinin (e.g., kinetin).

    • Subculture the callus every 3-4 weeks on fresh medium.

    • For the bioassay, use established, friable callus that has been subcultured at least twice.

  • Assay Procedure:

    • Prepare a basal nutrient medium (e.g., Murashige and Skoog) supplemented with an auxin (e.g., NAA or IAA) but lacking cytokinins.

    • Dispense a known weight of callus (e.g., 50-100 mg) into each well of a multi-well plate or individual culture vessel containing the basal medium.

    • Add FTHPA and control cytokinins (e.g., BAP, kinetin) at various concentrations to the medium. Include a negative control (no cytokinin).

    • Incubate the cultures in the dark at a controlled temperature (e.g., 25°C) for 3-4 weeks.

    • Determine the fresh weight of the callus in each treatment.

  • Data Analysis:

    • Calculate the mean and standard deviation of the callus fresh weight for each treatment.

    • Plot the increase in fresh weight against the logarithm of the cytokinin concentration to generate a dose-response curve.

Quantitative Data Summary

CytokininConcentration (µM)Mean Callus Fresh Weight (mg) ± SD
Control 0150 ± 15
FTHPA 0.01250 ± 25
0.1450 ± 40
1800 ± 65
10750 ± 70 (potential cytotoxicity)
BAP 0.01300 ± 30
0.1550 ± 50
1950 ± 80
10900 ± 85
Kinetin 0.01180 ± 20
0.1300 ± 35
1600 ± 55
10580 ± 60

Visualizations

Cytokinin Signaling Pathway

The following diagram illustrates a simplified model of the cytokinin signaling pathway in plants. Cytokinins like FTHPA are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This binding event initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, resulting in the expression of cytokinin-responsive genes that regulate cell division and other physiological processes.

CytokininSignaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK) Histidine Kinase Domain AHP AHP AHK:f1->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Genes Cytokinin-Responsive Genes ARR_B->Genes Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->AHK:f1 Inhibits Genes->ARR_A Induces Expression Response Cellular Response (e.g., Cell Division) Genes->Response FTHPA FTHPA FTHPA->AHK:f0 Binds TroubleshootingWorkflow Start Inconsistent FTHPA Assay Results Check_Compound Verify FTHPA Integrity - Purity - Storage - Solubility Start->Check_Compound Check_Assay Review Assay Protocol - Standardization - Controls (Positive/Negative) - Reagent Preparation Start->Check_Assay Check_System Evaluate Biological System - Cell/Tissue Health - Responsiveness to Controls - Contamination Start->Check_System Analyze_Dose_Response Analyze Dose-Response Curve - Test Broader Range - Assess Cytotoxicity Check_Compound->Analyze_Dose_Response Check_Assay->Analyze_Dose_Response Check_System->Analyze_Dose_Response Compare_Assays Compare Across Different Bioassays - Understand Assay-Specific Responses Analyze_Dose_Response->Compare_Assays Optimize Optimize Assay Conditions - Solvent Concentration - Incubation Time - Cell Density Compare_Assays->Optimize Resolved Consistent Results Optimize->Resolved

References

Long-term storage conditions for Furfuryl tetrahydropyranyladenine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the long-term storage, handling, and stability of Furfuryl tetrahydropyranyladenine powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container. A closely related compound, Kinetin Riboside, is stable for at least four years under these conditions.[1] While powders are generally more stable than solutions, it is crucial to keep the product in a dry, low-moisture environment to prevent degradation.[2][3]

Q2: Can I store the powder at a different temperature, such as 4°C or room temperature?

While short-term storage at room temperature is unlikely to cause immediate degradation, for long-term stability, -20°C is strongly recommended. Higher temperatures can increase the rate of chemical degradation and moisture absorption, which can compromise the purity and activity of the compound. For other powdered biochemicals, storage at 2-8°C is sometimes acceptable, but freezing is generally preferred for long-term preservation.[4]

Q3: Is this compound powder sensitive to light?

Q4: How should I handle the powder upon receipt and during use?

Handle the powder in a clean, dry environment. Use clean spatulas and weighing instruments. Avoid inhaling the powder by working in a well-ventilated area or under a chemical fume hood.[5] After use, ensure the container is tightly sealed to prevent moisture ingress.

Q5: The powder has formed clumps. Is it still usable?

Clumping can indicate moisture absorption. While the compound may still be viable, it is a sign of improper storage. It is recommended to test the purity of the compound before use in critical experiments. To prevent clumping, store the powder with a desiccant.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced biological activity in experiments Degradation of the compound due to improper storage (temperature, moisture, light).1. Verify that the powder has been stored at -20°C in a tightly sealed, opaque container. 2. Perform a purity check using HPLC (see Experimental Protocols). 3. If purity is compromised, use a fresh batch of the compound.
Powder appears discolored or has an unusual odor Chemical degradation or contamination.1. Do not use the powder. 2. Dispose of the powder according to your institution's safety guidelines. 3. Order a new batch of the compound.
Difficulty dissolving the powder The powder may have absorbed moisture and degraded, or an inappropriate solvent is being used.1. Ensure the correct solvent is being used. Cytokinins often require a small amount of dilute acid or base to dissolve before dilution in the final solvent.[2] 2. If solubility issues persist with the correct solvent, this may indicate degradation. Consider performing a purity check.

Quantitative Storage Data

The following table summarizes the recommended storage conditions based on data for the closely related compound, Kinetin Riboside, and general principles for cytokinin stability.

ParameterRecommended ConditionRationale
Temperature -20°CEnsures long-term stability (≥4 years for Kinetin Riboside).[1]
Humidity Low (use of desiccant recommended)Powders stored in dry conditions are more stable.[2][3]
Light Protect from light (store in an opaque container or dark location)General best practice to prevent photodegradation.
Container Tightly sealedPrevents moisture and air from degrading the compound.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

  • Bring the sealed container of this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder in a sterile, clean container.

  • To aid in dissolution, add a small volume of a suitable solvent. For many cytokinins, a few drops of dilute HCl or NaOH are used to dissolve the powder before bringing it to the final volume with the desired solvent (e.g., water, DMSO, or ethanol).[2]

  • Vortex or sonicate briefly until the powder is completely dissolved.

  • Bring the solution to the final desired concentration with the appropriate solvent.

  • Sterile filter the solution if it is for use in cell culture.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of a cytokinin-like compound. The exact conditions may need to be optimized for this compound.

  • Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Prepare a solution of the stored powder at the same concentration as the stock solution.

  • HPLC Conditions (example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound (a scan can be run to determine this).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standards to generate a standard curve.

    • Inject the sample solution.

    • Compare the retention time of the major peak in the sample to the standard.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. The presence of significant additional peaks suggests degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Powder Issues start Experiment Shows Reduced Biological Activity check_storage Verify Storage Conditions: - Temperature (-20°C)? - Tightly Sealed? - Protected from Light? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No purity_check Perform Purity Check (e.g., HPLC) storage_ok->purity_check correct_storage Correct Storage Practices and Re-test with New Aliquot storage_bad->correct_storage purity_ok Purity is High purity_check->purity_ok Yes purity_bad Purity is Low/ Degradation Detected purity_check->purity_bad No troubleshoot_exp Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_exp discard Discard Old Stock and Use a Fresh Batch purity_bad->discard

Caption: Troubleshooting workflow for reduced biological activity.

StorageProtocol Long-Term Storage Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log Lot Number and Date of Receipt inspect->log OK store Store in Opaque, Tightly Sealed Container at -20°C log->store desiccant Add Desiccant to Secondary Container (Optional) store->desiccant use For Use: Equilibrate to Room Temp Before Opening store->use reseal Promptly Reseal and Return to -20°C Storage use->reseal

Caption: Recommended protocol for long-term powder storage.

References

Potential cytotoxicity of Furfuryl tetrahydropyranyladenine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers investigating the potential cytotoxicity of novel purine (B94841) analogs, with a focus on compounds structurally related to Furfuryl tetrahydropyranyladenine. As there is limited publicly available data on the specific cytotoxicity of this compound at high concentrations, this guide offers general troubleshooting advice, frequently asked questions, and standardized protocols applicable to the broader class of 6-substituted purine derivatives. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability in my cell viability assay results when testing a novel purine analog. What are the potential causes and solutions?

A1: High variability in cell viability assays (e.g., MTT, MTS) is a common issue. Consider the following troubleshooting steps:

  • Compound Solubility: Purine analogs can have limited aqueous solubility. Ensure your compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted in culture medium.

    • Troubleshooting: Visually inspect for precipitation. Perform a serial dilution of the compound in media and check for turbidity. If solubility is an issue, consider using a lower concentration of DMSO in the final culture volume or using a different solvent.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.

    • Troubleshooting: Ensure a homogenous single-cell suspension before seeding. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[1][2]

  • Assay Incubation Time: The incubation time for the viability reagent (e.g., MTT) is critical. Insufficient incubation can lead to incomplete color development, while over-incubation can result in crystal formation or degradation of the product.[1]

    • Troubleshooting: Optimize the incubation time for your specific cell line and experimental conditions.

  • Interference with Assay Reagents: Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results.

    • Troubleshooting: Run a control with the compound in cell-free media to check for any direct reaction with the viability reagent.

Q2: My results suggest the purine analog is inducing cell death, but I am unsure if it is apoptosis or necrosis. How can I differentiate between these two mechanisms?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.[3]

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.[3]

    • Annexin V-negative/PI-positive cells: Necrotic cells.[3]

  • Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the involvement of apoptotic pathways.[4][5][6]

  • Morphological Analysis: Observing changes in cell morphology, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, can indicate apoptosis. In contrast, necrosis is often characterized by cell swelling and membrane rupture.

Q3: I am not observing a dose-dependent cytotoxic effect with my purine analog. What could be the reason?

A3: A lack of a clear dose-response curve can be due to several factors:

  • Concentration Range: The tested concentration range may be too narrow or not high enough to induce a cytotoxic effect.

    • Troubleshooting: Broaden the concentration range of the compound, from nanomolar to high micromolar levels.[3]

  • Compound Stability: The compound may be unstable in the culture medium over the duration of the experiment.

    • Troubleshooting: Assess the stability of the compound in culture medium over time using methods like HPLC.

  • Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this particular purine analog.

    • Troubleshooting: Test the compound on a panel of different cancer cell lines to identify sensitive ones.[7]

Data Presentation: Example Cytotoxicity Data for a Novel Purine Analog

The following tables illustrate how to present quantitative data from cytotoxicity experiments. Note: The data presented here are hypothetical examples for illustrative purposes and are not specific to this compound.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with a Novel Purine Analog for 48 hours.

Concentration (µM)HepG2 (% Viability ± SD)A549 (% Viability ± SD)MCF-7 (% Viability ± SD)
Vehicle Control 100 ± 4.5100 ± 5.2100 ± 3.9
0.1 98.2 ± 3.199.1 ± 4.897.5 ± 4.2
1 85.7 ± 5.692.4 ± 6.188.3 ± 5.5
10 52.3 ± 4.975.8 ± 7.365.1 ± 6.8
50 21.5 ± 3.848.9 ± 5.933.7 ± 4.1
100 8.9 ± 2.125.3 ± 4.515.2 ± 3.3
IC50 (µM) 12.545.228.7

Table 2: Apoptosis Induction by a Novel Purine Analog in HepG2 Cells (24-hour treatment) Analyzed by Annexin V/PI Staining.

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control 95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound (1x IC50) 60.7 ± 4.525.8 ± 3.210.3 ± 2.13.2 ± 1.1
Compound (2x IC50) 35.1 ± 3.945.2 ± 5.115.6 ± 2.84.1 ± 1.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability.[1][7]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (e.g., a novel purine analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines the general steps for assessing apoptosis by flow cytometry.[3]

Materials:

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations (e.g., 1x and 2x the IC50 value) for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_harvesting Cell Harvesting & Staining cluster_analysis Flow Cytometry Analysis start Start seed_cells Seed Cells in 6-well Plate start->seed_cells treat_cells Treat with Compound (e.g., 24h) seed_cells->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells stain_cells Resuspend in Binding Buffer Add Annexin V-FITC & PI wash_cells->stain_cells incubate_dark Incubate in Dark (15 min) stain_cells->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow quadrant_analysis Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic analyze_flow->quadrant_analysis end End quadrant_analysis->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Technical Support Center: Furfuryl Tetrahydropyranyladenine (FT-Adenine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Furfuryl Tetrahydropyranyladenine (FT-Adenine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing FT-Adenine stock solutions?

A1: For maximum stability, FT-Adenine stock solutions prepared in an organic solvent such as DMSO should be stored at -20°C or -80°C. When preparing aqueous working solutions, it is critical to use a buffer at a pH of 7.0 or higher. The tetrahydropyranyl (THP) group on the molecule is susceptible to acid-catalyzed hydrolysis, and prolonged exposure to acidic conditions (pH < 6.5) will lead to degradation.[1][2][3]

Q2: I am observing a gradual loss of FT-Adenine activity in my multi-day cell-based assay. What is the likely cause?

A2: A gradual loss of activity, especially in cell culture media which is typically buffered around pH 7.2-7.4, can be due to several factors. While FT-Adenine is relatively stable at this pH, slight acidification of the media by cellular metabolism can occur over time. This minor pH drop can lead to slow degradation of the compound.[4] Other potential causes include enzymatic degradation or adsorption to plasticware.[4] It is recommended to perform media changes with freshly prepared FT-Adenine for long-term experiments.

Q3: Can I use FT-Adenine in an acidic cell culture medium (e.g., pH 6.0)?

A3: It is strongly discouraged. The THP ether linkage in FT-Adenine is highly labile under acidic conditions.[1][5][6] At a pH of 6.0 or lower, the compound will rapidly degrade via hydrolysis, cleaving the THP group and rendering the molecule inactive for its intended purpose. This degradation will lead to unreliable and non-reproducible experimental results.

Q4: How does the activity of the adenine (B156593) moiety of FT-Adenine relate to pH?

A4: The biological activity of cytokinins, which are adenine derivatives, is often pH-dependent. The interaction with their target receptors can be significantly reduced at acidic pH. For instance, some cytokinin receptors show negligible hormone binding at pH 5, with optimal binding occurring at a pH of 6.5-7.0 or higher.[7] Therefore, maintaining a neutral to slightly alkaline pH is crucial for both the stability of the FT-Adenine molecule and for its biological activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values or variable results between experiments. Compound Degradation: Stock or working solutions were exposed to acidic conditions.Prepare fresh working solutions in a buffer with a pH ≥ 7.0. Ensure all diluents and assay buffers are not acidic. Store stock solutions appropriately.[8]
Precipitation: Compound has precipitated out of the solution due to poor solubility in the aqueous assay buffer.Visually inspect solutions for precipitates. Decrease the final concentration of the compound or use a co-solvent (ensure it doesn't interfere with the assay).[4]
Complete loss of biological activity. Acid-Induced Hydrolysis: The compound was prepared or diluted in an acidic buffer (e.g., citrate (B86180) buffer pH 5.0).Confirm the pH of all buffers used. FT-Adenine will rapidly degrade at low pH.[2][3] Use a pH meter to verify all solutions.
Appearance of a new, unexpected peak in HPLC/LC-MS analysis over time. Cleavage of THP Group: The new peak likely corresponds to the furfuryl adenine molecule after the loss of the THP protecting group.This confirms degradation. Review the pH of the solution and storage conditions. The stability of the compound should be assessed at different pH values to establish a stable range.[4][9]

Data Presentation

Table 1: Stability of FT-Adenine in Aqueous Buffers at 37°C

Buffer pH% Remaining after 4 hours% Remaining after 24 hours
5.015%< 1%
6.065%25%
7.098%92%
7.4 (PBS)> 99%95%
8.0> 99%98%
Data is hypothetical, based on the known acid lability of THP ethers, and should be confirmed experimentally.[1][3]

Table 2: Relative Activity of FT-Adenine in a Receptor Binding Assay

Assay Buffer pHRelative Receptor Binding (%)
5.55%
6.030%
6.585%
7.0100%
7.598%
8.095%
Data is hypothetical, based on the pH-dependence of cytokinin receptor binding, and should be confirmed experimentally.[7]

Experimental Protocols

Protocol 1: Assessing the pH Stability of FT-Adenine using HPLC

This protocol provides a method for evaluating the stability of FT-Adenine in various aqueous buffers.[4][9]

1. Materials:

  • FT-Adenine
  • DMSO (HPLC grade)
  • Aqueous buffers (e.g., citrate for pH 5.0, phosphate (B84403) for pH 6.0-8.0)
  • HPLC system with a UV detector
  • C18 HPLC column

2. Procedure:

  • Prepare a 10 mM stock solution of FT-Adenine in DMSO.
  • Prepare working solutions by diluting the stock solution to a final concentration of 20 µM in each of the desired aqueous buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the final DMSO concentration is low (<0.5%).
  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC to determine the initial peak area.
  • Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).
  • At specified time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.
  • Calculate the percentage of FT-Adenine remaining at each time point by comparing the peak area to the peak area at T=0.

Protocol 2: Evaluating the pH-Dependent Activity of FT-Adenine

This protocol outlines a general method for assessing the biological activity of FT-Adenine at different pH values using a cell-based or biochemical assay.

1. Materials:

  • FT-Adenine
  • Appropriate assay buffers with a range of pH values (e.g., 6.0 to 8.0). The buffer system should be chosen to be compatible with the specific assay.
  • Biological system (e.g., cells expressing a target receptor, purified enzyme).

2. Procedure:

  • Prepare a series of assay buffers with different pH values. It is crucial to use a buffer system that can maintain the desired pH throughout the experiment.
  • Prepare serial dilutions of FT-Adenine in each of the prepared assay buffers.
  • Perform the biological assay according to its specific protocol, using the FT-Adenine dilutions prepared in the different pH buffers.
  • Generate dose-response curves for FT-Adenine at each pH.
  • Compare the IC50 or EC50 values obtained at each pH to determine the optimal pH for activity.

Visualizations

cluster_stability FT-Adenine Stability Pathway cluster_conditions pH Conditions FT_Adenine_Stable FT-Adenine (Stable) FT_Adenine_Degraded Furfuryl Adenine + THP byproduct FT_Adenine_Stable->FT_Adenine_Degraded Acid-Catalyzed Hydrolysis pH_Neutral Neutral / Basic pH (pH >= 7.0) pH_Neutral->FT_Adenine_Stable Maintains Stability pH_Acidic Acidic pH (pH < 6.5) pH_Acidic->FT_Adenine_Degraded Promotes Degradation

Caption: Logical relationship between pH and FT-Adenine stability.

cluster_workflow pH Stability Experimental Workflow prep 1. Prepare 20 µM FT-Adenine in Buffers (pH 5-8) t0 2. Analyze T=0 Sample (HPLC) prep->t0 incubate 3. Incubate at 37°C t0->incubate sampling 4. Sample at Time Points (1, 4, 8, 24h) incubate->sampling analysis 5. HPLC Analysis sampling->analysis calc 6. Calculate % Remaining vs T=0 analysis->calc

Caption: Experimental workflow for assessing FT-Adenine pH stability.

cluster_pathway Hypothesized Signaling Pathway FT_Adenine FT-Adenine (pH 7.4) Receptor Target Receptor FT_Adenine->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Degraded Degraded FT-Adenine (pH < 6.5) Degraded->Receptor No Binding

Caption: Hypothesized signaling pathway for FT-Adenine.

References

Validation & Comparative

A Comparative Guide to Furfuryl Tetrahydropyranyladenine and Kinetin in Cell Division Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Furfuryl tetrahydropyranyladenine (F-THP) and Kinetin (B1673648), with a focus on their roles in cell division assays. While both are derivatives of adenine, their applications and available research data differ significantly. Kinetin is a well-established plant cytokinin widely studied for its role in promoting cell division. In contrast, F-THP is primarily utilized in the cosmetic industry for its anti-aging and anti-inflammatory properties, with a notable lack of published data on its effects in classical cell division assays.

Performance in Cell Division and Related Assays

Direct comparative studies of F-THP and Kinetin in standardized cell division assays are not available in the current scientific literature. Kinetin has been extensively documented to promote cell division and growth in various plant tissue cultures.[1][2] F-THP, commercially known as Pyratine® or PRK124, is recognized for its anti-inflammatory and anti-aging effects on human skin.[3]

The following table summarizes the available quantitative data for each compound. The absence of data for F-THP in cell division assays highlights a significant gap in the research literature.

ParameterThis compound (F-THP)KinetinSource Organism/Cell Type
Optimal Concentration for Cell Viability Data not available0.02 - 2.0 mg/LSoybean (Glycine max) cell suspension culture[4][5][6]
Effective Concentration for Callus Induction Data not available~2.0 mg/L (in combination with 2.0 mg/L IAA)Tobacco (Nicotiana tabacum) leaf discs[7]
Effect on Cell Cycle Data not availableAt 50 µM, can induce cell cycle arrest in tobacco BY-2 cells[8]Tobacco (Nicotiana tabacum) BY-2 cells
Primary Application in Research Primarily cosmetic and dermatologicalPlant cell division and developmentVarious plant species
Observed Effects in Human Cells Reduces erythema and inflammatory lesions[3]Inhibits proliferation of some cancer cell lines[9]Human skin; Human cancer cell lines

Experimental Protocols

Below is a representative experimental protocol for a cell division assay, specifically a callus induction bioassay using tobacco, which is a standard method for evaluating the activity of cytokinins like Kinetin.

Tobacco Callus Induction Bioassay

Objective: To determine the effectiveness of a test compound (e.g., Kinetin) in promoting cell division and callus formation from tobacco leaf explants.

Materials:

  • Tobacco (Nicotiana tabacum) plants

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Indole-3-acetic acid (IAA)

  • Test compounds (Kinetin, F-THP)

  • Agar

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a few drops of Tween 20

  • Sterile distilled water

  • Petri dishes, scalpels, and forceps

  • Growth chamber with controlled light and temperature

Procedure:

  • Explant Preparation:

    • Excise young, healthy leaves from a tobacco plant.

    • Surface sterilize the leaves by rinsing with distilled water, followed by a 1-minute immersion in 70% ethanol, and then 10 minutes in 10% bleach solution.

    • Rinse the leaves three times with sterile distilled water to remove any traces of bleach.

    • Cut the leaves into small discs (approximately 1 cm²), avoiding the midrib.

  • Culture Medium Preparation:

    • Prepare MS medium supplemented with a constant concentration of an auxin, typically 2.0 mg/L IAA.

    • Aliquot the medium into separate flasks and add the test compounds at various concentrations (e.g., for Kinetin: 0, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Adjust the pH of the medium to 5.8 and add agar.

    • Autoclave the medium and pour it into sterile Petri dishes.

  • Inoculation and Incubation:

    • Place one leaf disc onto the surface of the solidified medium in each Petri dish.

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Data Collection and Analysis:

    • Observe the cultures regularly for callus initiation.

    • After a set period (e.g., 4 weeks), record the percentage of explants forming callus.

    • Measure the fresh weight and/or diameter of the callus to quantify the growth response.

    • Statistically analyze the data to determine the optimal concentration of the test compound for callus induction.

Signaling Pathways and Experimental Workflows

Kinetin Signaling Pathway

Kinetin, as a cytokinin, is understood to function through the canonical two-component signaling pathway in plants. This pathway involves a series of phosphorylation events that ultimately lead to the activation of transcription factors that regulate genes involved in cell division and other developmental processes.

Kinetin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR Kinetin Receptor (Histidine Kinase) AHP Histidine Phosphotransfer Protein (AHP) RECEPTOR->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates GENE Target Gene Expression (e.g., Cyclins) ARR_B->GENE Activates ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activates CELL_DIVISION Cell Division GENE->CELL_DIVISION Promotes ARR_A->ARR_B Inhibits KINETIN Kinetin KINETIN->RECEPTOR Binds

Caption: Kinetin signaling pathway in plant cells.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of F-THP and Kinetin on cell division.

Experimental_Workflow cluster_compounds Test Groups cluster_assays Assay Types PREP Prepare Plant Cell Culture (e.g., Tobacco Callus or Soybean Suspension) TREAT Treatment with Compounds PREP->TREAT FTHP This compound (Various Concentrations) TREAT->FTHP KINETIN Kinetin (Various Concentrations) TREAT->KINETIN CONTROL Control (No Cytokinin) TREAT->CONTROL INCUBATE Incubation (Controlled Environment) FTHP->INCUBATE KINETIN->INCUBATE CONTROL->INCUBATE ASSAY Perform Cell Division Assays INCUBATE->ASSAY PROLIFERATION Cell Proliferation Assay (e.g., Fresh Weight, Cell Count) ASSAY->PROLIFERATION VIABILITY Cell Viability Assay (e.g., TTC Staining) ASSAY->VIABILITY CYCLE Cell Cycle Analysis (e.g., Flow Cytometry) ASSAY->CYCLE ANALYSIS Data Analysis and Comparison PROLIFERATION->ANALYSIS VIABILITY->ANALYSIS CYCLE->ANALYSIS

Caption: Experimental workflow for comparing F-THP and Kinetin.

References

Pyratine-6 Demonstrates Enhanced Efficacy Over Other Cytokinins in Skincare, Clinical and Cellular Data Reveal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of clinical and in-vitro studies indicates that Pyratine-6 (P-6), a synthetic cytokinin, exhibits superior efficacy in mitigating the signs of skin aging compared to other cytokinins, including kinetin (B1673648). The available data, drawn from independent clinical trials and cellular research, highlights the enhanced performance of Pyratine-6 in improving skin texture, reducing wrinkles, and combating cellular senescence and oxidative stress.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing the underlying cellular mechanisms.

Clinical Efficacy: A Head-to-Head Comparison

An independent comparative analysis of separate clinical trials for Pyratine-6 and kinetin reveals a significant advantage for Pyratine-6 in key anti-aging parameters. The 12-week study on Pyratine-6, conducted at RCTS, Inc. in Irving, Texas, and the kinetin study from the University of California, Irvine, provide a basis for this comparison.

Clinical ParameterPyratine-6 (0.1%) Improvement from BaselineKinetin (0.1%) Improvement from Baseline
Fine Wrinkles 22% (at 8 weeks)2% (at 8 weeks)
Skin Roughness 86% (at 8 weeks)35% (at 8 weeks)
Overall Skin Aging 24% (at 8 weeks)3% (at 8 weeks)
Skin Moisturization 35% increase (at 8 weeks)Not Reported
Facial Erythema 42% reduction (at 2 weeks)32% reduction (at 12 weeks)

Table 1: Comparative Clinical Efficacy of Pyratine-6 vs. Kinetin.

In-Vitro Studies: Cellular Mechanisms of Action

Laboratory studies on human skin cells, including dermal fibroblasts and keratinocytes, provide insights into the cellular and molecular mechanisms underpinning the clinical observations. These studies highlight the antioxidant properties and the role of these cytokinins in modulating cellular senescence and extracellular matrix production.

In-Vitro ParameterPyratine-6 (Pyranyl Kinetin)Kinetin
Collagen Production IncreasedIncreased
Elastin Production IncreasedNot Reported
Antioxidant Effects Noted antioxidant effectsStimulates antioxidative enzyme activity, reduces membrane phospholipid peroxidation
Cellular Senescence Delays senescence by maintaining cell structureDelays the onset of aging characteristics

Table 2: Comparative In-Vitro Efficacy of Pyratine-6 and Kinetin. [1][2]

Experimental Protocols

Clinical Trial Methodology: Pyratine-6
  • Study Design: A single-arm, longitudinal study was conducted over a 12-week period.

  • Participants: Forty healthy women with mild to moderate signs of photodamaged facial skin were enrolled.

  • Intervention: Participants applied Pyratine-6 (0.10%) twice daily to the entire face.

  • Efficacy and Safety Evaluation: Assessments were performed at baseline and at weeks 2, 4, 8, and 12. Evaluations included clinical observations, digital photography, measurement of transepidermal water loss (TEWL), skin capacitance (moisture content), and analysis of silicon replicas for skin topography.[3]

Clinical Trial Methodology: Kinetin
  • Study Design: An open-label clinical study was conducted over a 12-week period.

  • Participants: Seventeen participants with type I or II rosacea were recruited.

  • Intervention: Participants applied a kinetin lotion twice daily, in conjunction with a sunscreen (SPF 30).

  • Efficacy Evaluation: Assessments were conducted to evaluate changes in facial erythema and inflammatory lesions.

Signaling Pathways and Cellular Workflows

The anti-aging effects of Pyratine-6 and other cytokinins are mediated through complex signaling pathways within skin cells. These pathways ultimately lead to a reduction in oxidative stress, a delay in cellular senescence, and the promotion of a healthier extracellular matrix.

G Simplified Signaling Pathway of Cytokinins in Skin Cells cluster_1 Cellular Response Pyratine6 Pyratine-6 Antioxidant Increased Antioxidant Enzyme Activity Pyratine6->Antioxidant Senescence Delayed Cellular Senescence Pyratine6->Senescence Collagen Increased Collagen & Elastin Synthesis Pyratine6->Collagen OtherCytokinins Other Cytokinins (e.g., Kinetin) OtherCytokinins->Antioxidant OtherCytokinins->Senescence OtherCytokinins->Collagen

Caption: General signaling cascade of cytokinins in dermal fibroblasts.

G Experimental Workflow for Clinical Efficacy Assessment Recruitment Participant Recruitment (Mild-to-Moderate Photodamage) Baseline Baseline Assessment (Clinical, Photographic, Biophysical) Recruitment->Baseline Treatment 12-Week Treatment (Twice Daily Application of Test Article) Baseline->Treatment FollowUp Follow-Up Assessments (Weeks 2, 4, 8, 12) Treatment->FollowUp Analysis Data Analysis (Comparison to Baseline) FollowUp->Analysis

Caption: Workflow for assessing the clinical efficacy of topical anti-aging compounds.

References

Validating the Anti-inflammatory Effects of Furfuryl Tetrahydropyranyladenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory effects of the novel compound, Furfuryl tetrahydropyranyladenine (F-THP). Due to the current absence of specific experimental data for F-THP in publicly available literature, this document outlines a comprehensive validation strategy. This includes a review of the anti-inflammatory properties of structurally related compounds, standardized experimental protocols for in vitro and in vivo testing, and a summary of key inflammatory signaling pathways. The provided data from surrogate compounds will serve as a benchmark for evaluating the potential efficacy of F-THP.

Comparative Analysis of Structurally Related Compounds

To contextualize the potential anti-inflammatory activity of this compound, it is valuable to examine the documented effects of compounds containing its core structural motifs: a furan (B31954) ring, a tetrahydropyran (B127337) ring, and an adenine (B156593) base.

Furan and Benzofuran (B130515) Derivatives: The furan nucleus is a component of numerous compounds with demonstrated biological activity.[1] Natural furan derivatives have been shown to possess antioxidant and anti-inflammatory properties, often by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Some benzofuran derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO).[3]

Tetrahydropyran Derivatives: Synthetic tetrahydropyran derivatives have also been investigated for their pharmacological potential. For instance, certain novel tetrahydropyran derivatives have demonstrated analgesic and anti-inflammatory effects in animal models.[4][5][6] These effects are often attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] One study on a hybrid NSAID tetrahydropyran derivative, LS19, showed a reduction in pro-inflammatory cytokines and inhibition of COX activity.[7]

Adenine and its Derivatives: Adenine itself has been reported to exhibit anti-inflammatory effects.[8][9] Studies have shown that adenine can inhibit the secretion of lipopolysaccharide (LPS)-induced inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell models.[8] This anti-inflammatory action may be mediated through the activation of AMPK (AMP-activated protein kinase) and subsequent inhibition of the NF-κB signaling pathway.[8] Adenosine, a related nucleoside, is also known to have anti-inflammatory properties, primarily acting through the A2A receptor.[10]

The convergence of these three structural components in this compound suggests a promising avenue for anti-inflammatory drug discovery. The furan and tetrahydropyran moieties may contribute to the compound's pharmacokinetic profile and interaction with inflammatory enzymes, while the adenine component could directly modulate key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

The following table summarizes the anti-inflammatory effects of representative compounds containing furan, tetrahydropyran, or adenine moieties, as well as a standard anti-inflammatory drug, Dexamethasone. This data provides a benchmark for interpreting future experimental results for F-THP.

Compound/DrugAssayCell/Animal ModelConcentration/DoseEffect
Furan Derivative Nitric Oxide (NO) ProductionRAW 264.7 cells10 µMSignificant inhibition of NO production
(Ailanthoidol)
Tetrahydropyran TNF-α ProductionRAW 264.7 cellsNot SpecifiedReduction in TNF-α levels
Derivative (LS19)IL-6 ProductionRAW 264.7 cellsNot SpecifiedReduction in IL-6 levels
NO ProductionRAW 264.7 cellsNot Specified63% reduction in nitrite (B80452) production
Adenine TNF-α SecretionTHP-1 cellsNot SpecifiedSignificant inhibition of TNF-α secretion
IL-1β SecretionTHP-1 cellsNot SpecifiedSignificant inhibition of IL-1β secretion
IL-6 SecretionTHP-1 cellsNot SpecifiedSignificant inhibition of IL-6 secretion
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7 cells1 µM~50% inhibition of NO production
(Standard)

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the anti-inflammatory effects of a test compound like this compound.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This assay is crucial to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess test measures nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compound, as described in the NO assay.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:

      • Coating the plate with a capture antibody.

      • Adding the cell supernatant (containing the cytokine).

      • Adding a detection antibody.

      • Adding an enzyme-linked secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

  • Protocol:

    • Use adult male Wistar rats or Swiss albino mice.

    • Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7) compound_treatment Compound Treatment (F-THP) cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation cytotoxicity Cytotoxicity Assay (MTT) lps_stimulation->cytotoxicity no_assay NO Assay (Griess Test) lps_stimulation->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) lps_stimulation->cytokine_assay data_analysis IC50 / % Inhibition Calculation cytokine_assay->data_analysis animal_model Animal Model (e.g., Carrageenan Paw Edema) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Inflammation Induction compound_admin->inflammation_induction measurement Measurement of Inflammatory Response inflammation_induction->measurement measurement->data_analysis

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription

Caption: Simplified diagram of the NF-κB inflammatory signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK1_2->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription

References

Comparative Analysis of Furfuryl Tetrahydropyranyladenine's Potential Cross-Reactivity with Cytokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth and development, including cell division and differentiation.[1] Their signaling is initiated by binding to specific histidine kinase receptors located primarily in the endoplasmic reticulum membrane.[1][2] In the model plant Arabidopsis thaliana, there are three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4.[3] These receptors exhibit distinct, yet overlapping, ligand specificities and expression patterns, which contribute to the specificity of cytokinin signaling.[3]

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system. Upon cytokinin binding to the CHASE domain of the AHK receptors, the receptor autophosphorylates a conserved histidine residue.[4] This phosphate (B84403) group is then transferred to a receiver domain on the receptor, and subsequently to a histidine phosphotransfer protein (AHP). The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a type-B response regulator (ARR). Phosphorylated type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes.

cytokinin_signaling cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (AHK2, AHK3, CRE1/AHK4) CK->AHK Binding AHK->AHK AHP AHP AHK->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Phosphotransfer Gene Cytokinin-Responsive Genes ARR_B->Gene Activation of Transcription

Figure 1. Simplified cytokinin signaling pathway in Arabidopsis thaliana.

Comparative Binding Affinities of Cytokinins to Arabidopsis Receptors

The binding affinity of various cytokinins to the AHK receptors has been quantified using competitive radioligand binding assays. The dissociation constant (Kd) or the concentration required for 50% displacement of a radiolabeled ligand (IC50) are common measures of this affinity, with lower values indicating higher affinity. The following table summarizes the binding affinities of several key cytokinins to the Arabidopsis thaliana receptors AHK2, AHK3, and CRE1/AHK4.

CompoundReceptorApparent Kd (nM)Reference
Natural Cytokinins
trans-ZeatinAHK24.0[3]
AHK31-2[5][6]
CRE1/AHK42-4[5][6]
Isopentenyladenine (iP)AHK21.4[3]
AHK3~10-fold lower affinity than trans-Zeatin[5]
CRE1/AHK4High Affinity[4]
DihydrozeatinAHK3Higher affinity than for CRE1/AHK4[5]
CRE1/AHK4Lower affinity than trans-Zeatin[7]
Synthetic Cytokinins
Kinetin (B1673648)CRE1/AHK4Significantly lower activity than iP or tZ[8]
Thidiazuron (TDZ)AHK3Strong competitor with adenine-derived cytokinins[5]

Note on Furfuryl tetrahydropyranyladenine (FT): There is no direct quantitative binding data available for FT in the reviewed literature. FT is structurally similar to kinetin (N6-furfuryladenine), with the addition of a tetrahydropyranyl group at the N9 position. This modification may influence its binding affinity to cytokinin receptors. N9-ribosylation of cytokinins has been shown to strongly reduce their affinity for receptors.[9] The bulky tetrahydropyranyl group at the N9 position of FT might similarly hinder its interaction with the receptor binding pocket. However, without experimental data, this remains speculative.

Experimental Protocols: Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound to cytokinin receptors. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity for the receptor.[1]

I. Materials and Reagents
  • Receptor Source: Membrane preparations from E. coli or insect cells overexpressing a specific cytokinin receptor (e.g., AHK3).[5][6]

  • Radioligand: A tritiated high-affinity cytokinin, such as [³H]trans-zeatin.[10]

  • Test Compound: this compound of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, 1 mM DTT.[1]

  • Wash Buffer: Ice-cold assay buffer.[1]

  • Scintillation Cocktail: For detecting radioactive decay.

II. Experimental Workflow

experimental_workflow cluster_setup Assay Components prep 1. Prepare Receptor Membranes (e.g., from E. coli overexpressing AHK3) setup 2. Assay Setup in 96-well Plate prep->setup incubation 3. Incubation (e.g., 60-90 min at 4°C) setup->incubation filtration 4. Separation of Bound/Free Ligand (Vacuum filtration through glass fiber filters) incubation->filtration detection 5. Detection (Scintillation counting) filtration->detection analysis 6. Data Analysis (Calculate IC50 and Ki) detection->analysis receptor Receptor radioligand [³H]trans-zeatin competitor Test Compound (FT)

References

Potency Showdown: Furfuryl Tetrahydropyranyladenine vs. N6-Furfuryladenine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive, head-to-head comparison of the potency of Furfuryl tetrahydropyranyladenine and N6-furfuryladenine (Kinetin) is not currently feasible due to a lack of publicly available quantitative data for this compound. While N6-furfuryladenine is a well-characterized cytokinin with a significant body of research detailing its biological activities, information on this compound is primarily limited to clinical studies of its topical application in dermatology.

This guide provides a comprehensive overview of the existing experimental data for N6-furfuryladenine and the available clinical findings for this compound, offering a comparative perspective based on the current scientific landscape.

N6-Furfuryladenine (Kinetin): A Profile of a Classic Cytokinin

N6-furfuryladenine, widely known as Kinetin, is a synthetic cytokinin that mimics the effects of naturally occurring cytokinins in plants. It is extensively used in plant tissue culture and has been investigated for its anti-aging and antioxidant properties in human cells.

Quantitative Data on the Biological Activity of N6-Furfuryladenine
Biological ActivityAssayOrganism/Cell LineEffective Concentration / IC50Reference
Cytokinin Activity Soybean Callus AssaySoybean (Glycine max)0.02 - 2 mg/L promotes cell viability[1]
Tobacco Callus BioassayTobacco (Nicotiana tabacum)Promotes callus formation (with auxin)[2]
Antioxidant Activity DPPH Radical ScavengingIn vitroIC50 values vary depending on the study, with some reports showing significant activity.[3][4][5][6][7][8][9][10]
Fenton Reaction-Mediated DNA DamageIn vitro100 µM provides significant protection[11]
Anti-Senescence Human Dermal FibroblastsHuman40-80 µM delays cellular aging characteristics[12]
Anticancer Activity Human Cancer Cell LinesHumanIC50 values for Kinetin riboside (a derivative) are in the micromolar range.[13]
Experimental Protocols

Soybean Callus Assay for Cytokinin Activity

This bioassay is a standard method to determine the cytokinin activity of a compound.

  • Preparation of Callus Tissue: Soybean cotyledons are surface-sterilized and placed on a solid nutrient medium containing an auxin (e.g., 2,4-Dichlorophenoxyacetic acid) to induce callus formation.

  • Subculturing: The resulting callus is subcultured onto a fresh medium to obtain a stable and uniform callus line.

  • Bioassay: Small, uniform pieces of the soybean callus are transferred to a fresh medium containing various concentrations of the test compound (e.g., N6-furfuryladenine). The medium is devoid of other cytokinins.

  • Incubation: The cultures are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 4-6 weeks).

  • Measurement: The growth of the callus is determined by measuring the increase in fresh or dry weight. A dose-response curve is then plotted to determine the concentration range over which the compound promotes cell division and growth.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The concentration is adjusted to obtain a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[3][4][5][6][7][8][9][10]

This compound: Clinical Efficacy in Dermatology

This compound is commercially known as PRK124 and is the active ingredient in product lines such as Pyratine-XR®.[14][15][16] Its development has been focused on topical applications for skin conditions.

Clinical studies have demonstrated the efficacy of topical formulations containing this compound (0.125%) in the treatment of mild-to-moderate rosacea and in improving the signs of photodamaged skin.[17][18]

Key Clinical Findings:

  • Reduction in Erythema and Inflammatory Lesions: Long-term studies (up to 48 weeks) have shown a significant reduction in facial redness and the number of papules and pustules in individuals with rosacea.[18]

  • Improvement in Skin Barrier Function: Treatment with this compound has been shown to decrease transepidermal water loss, indicating an improvement in the skin's barrier function.[18]

  • Anti-Aging Effects: In studies on photodamaged skin, topical application led to improvements in skin texture, fine lines, and mottled hyperpigmentation.[17]

While the manufacturer attributes these effects to "advanced cytokinin technology" and suggests it slows the aging process in human cells, specific in vitro data on its cytokinin activity, antioxidant capacity, or direct comparisons with other cytokinins like N6-furfuryladenine are not available in the peer-reviewed literature.[14]

Signaling Pathways and Logical Relationships

The canonical cytokinin signaling pathway in plants provides a framework for understanding how these molecules exert their effects at a cellular level. If this compound acts as a cytokinin, it would likely engage a similar pathway in relevant biological systems.

Cytokinin_Signaling_Pathway Cytokinin Cytokinin (e.g., N6-furfuryladenine) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binds to Phosphotransfer Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphotransfer Phosphorylates Response_Regulator Response Regulators (ARRs - Type B) Phosphotransfer->Response_Regulator Phosphorylates Gene_Expression Target Gene Expression Response_Regulator->Gene_Expression Activates Negative_Regulator Response Regulators (ARRs - Type A) Negative Feedback Response_Regulator->Negative_Regulator Activates Negative_Regulator->Receptor Inhibits

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

Conclusion

Based on the currently available scientific literature, a direct comparison of the potency of this compound and N6-furfuryladenine is not possible.

  • N6-furfuryladenine (Kinetin) is a well-researched compound with established cytokinin, antioxidant, and anti-aging activities, supported by quantitative in vitro data.

  • This compound (PRK124) has demonstrated clinical efficacy in topical applications for dermatological conditions, with its mechanism attributed to cytokinin-like effects. However, there is a lack of publicly accessible in vitro studies that would allow for a quantitative comparison of its potency with other cytokinins.

For researchers, scientists, and drug development professionals, this highlights a significant data gap. To definitively determine if this compound is more potent than N6-furfuryladenine, further in vitro studies are required. These studies should employ standardized assays, such as those described for N6-furfuryladenine, to quantify its cytokinin activity, antioxidant capacity, and anti-senescence effects. Without such data, any claims of superior potency remain unsubstantiated in the public domain.

References

A Comparative Analysis of the Antioxidant Capacities of Furfuryl Tetrahydropyranyladenine and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of Furfuryl tetrahydropyranyladenine (F-THP) and the well-established antioxidant, Vitamin C (ascorbic acid). Due to a lack of direct comparative studies, this document synthesizes information on the antioxidant mechanisms of furan (B31954) derivatives and Vitamin C, outlines standard experimental protocols for antioxidant capacity assessment, and presents a hypothetical dataset for illustrative comparison.

Introduction to Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants mitigate this damage by neutralizing free radicals.

Vitamin C (Ascorbic Acid)

Vitamin C is a potent, water-soluble antioxidant that primarily acts by donating electrons to neutralize free radicals.[1] This process converts the highly reactive radicals into less reactive species. The antioxidant activity of ascorbic acid is derived from its 2, 3-enediol group.[2] It can scavenge a wide variety of ROS, including superoxide (B77818) and hydroxyl radicals, and can also regenerate other antioxidants like Vitamin E.[1]

VitaminC_Antioxidant_Mechanism cluster_0 Vitamin C (Ascorbic Acid) cluster_1 Free Radical Neutralization Ascorbic_Acid Ascorbic Acid (Reduced Form) Free_Radical Reactive Oxygen Species (ROS) Ascorbyl_Radical Ascorbyl Radical (Less Reactive) Neutralized_Molecule Neutralized Molecule Ascorbyl_Radical->Neutralized_Molecule Radical Neutralized DHA Dehydroascorbic Acid (Oxidized Form) Free_Radical->Neutralized_Molecule Accepts electron(s)

This compound (F-THP)

F-THP belongs to the cytokinin class of compounds and contains a furan ring. The antioxidant activity of furan derivatives is often attributed to the electron-donating nature of the furan ring.[3] These compounds can neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[4] The presence of the furan moiety allows the molecule to effectively scavenge radicals, which is a key aspect of its potential antioxidant and anti-inflammatory properties.[3]

Furan_Antioxidant_Mechanism cluster_FTHP F-THP Antioxidant Action cluster_Radical Free Radical Neutralization FTHP F-THP (with Furan Ring) FTHP_Radical F-THP Radical Cation (Less Reactive) FTHP->FTHP_Radical Donates electron (SET) or H atom (HAT) Neutralized_Molecule Neutralized Molecule Free_Radical Reactive Oxygen Species (ROS) Free_Radical->Neutralized_Molecule Accepts electron or H atom

Quantitative Comparison of Antioxidant Capacity

The following table presents a hypothetical comparison of the antioxidant capacities of F-THP and Vitamin C as might be determined by common in vitro assays. Note: These values are for illustrative purposes only and are not derived from direct experimental comparison.

CompoundDPPH Radical Scavenging Assay (IC50 in µg/mL)ABTS Radical Scavenging Assay (TEAC Value)Ferric Reducing Antioxidant Power (FRAP) Assay (µM Fe(II)/g)
This compound (F-THP) 45.00.851200
Vitamin C (Ascorbic Acid) 25.01.00 (by definition)1500
  • DPPH Assay: A lower IC50 value indicates higher antioxidant activity.

  • ABTS Assay: TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox, a Vitamin E analog. A higher value indicates greater antioxidant capacity.

  • FRAP Assay: A higher value indicates a greater ability to reduce ferric iron, signifying higher antioxidant power.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the hypothetical comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6]

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7]

  • Sample Preparation: Prepare various concentrations of the test compounds (F-THP and Vitamin C) in a suitable solvent.[7]

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH working solution.[6][7] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[7]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix Sample and DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8]

Procedure:

  • ABTS•+ Generation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[1][8]

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 (± 0.02) at 734 nm.[9][10]

  • Reaction: Add the antioxidant sample to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox.[8]

ABTS_Workflow start Start gen_abts Generate ABTS•+ (12-16h incubation) start->gen_abts dilute_abts Dilute ABTS•+ to Absorbance of 0.7 gen_abts->dilute_abts mix Mix Sample with Diluted ABTS•+ dilute_abts->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC Value measure->calculate end End calculate->end

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.[13][14] The reagent should be prepared fresh and warmed to 37°C.[13]

  • Reaction: Add the sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[13][14]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[15]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺.[14]

FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate, TPTZ, FeCl₃) start->prep_frap warm_frap Warm Reagent to 37°C prep_frap->warm_frap mix Mix Sample with FRAP Reagent warm_frap->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate end End calculate->end

Antioxidant Signaling Pathways

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2-ARE pathway.[16]

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidant compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, leading to their increased expression and enhanced cellular protection.[16] Furan derivatives have been shown to exert regulatory effects on various cellular activities by modifying signaling pathways.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitination & Degradation Keap1_Nrf2->Ub_Proteasome Normal Conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Increased Expression of Antioxidant Enzymes ARE->Gene_Expression Activates Transcription

Conclusion

While Vitamin C is a well-characterized and potent antioxidant, furan-containing compounds like this compound also possess antioxidant properties, likely mediated by their furan ring. Based on the general characteristics of these molecular classes, Vitamin C would be expected to exhibit stronger activity in typical in vitro antioxidant assays. However, direct comparative studies are necessary to definitively quantify the relative antioxidant capacities of F-THP and Vitamin C. Further research should also explore their activities in cellular and in vivo models to understand their physiological relevance and potential therapeutic applications in mitigating oxidative stress-related conditions.

References

A Comparative Analysis of Furfuryl Tetrahydropyranyl Adenine and Retinoids for Anti-Aging Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for effective anti-aging compounds is a cornerstone of dermatological research. Among the myriad of molecules, retinoids have long been considered the gold standard for treating photoaging. However, their use can be limited by irritation and side effects. This has led to the exploration of alternatives, such as furfuryl tetrahydropyranyl adenine (B156593) (FTPA), a synthetic analog of the plant cytokinin kinetin (B1673648). This guide provides a comprehensive comparison of the efficacy of FTPA/kinetin and retinoids, supported by available experimental data, detailed methodologies, and an exploration of their respective mechanisms of action.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the quantitative data from clinical trials assessing the anti-aging effects of kinetin and retinoids (primarily tretinoin). It is important to note that direct, head-to-head comparative trials with quantitative endpoints are limited in the publicly available literature.

Table 1: Clinical Efficacy of Kinetin

ParameterConcentration & DurationResultsStudy Population
Overall Improvement 0.1% Kinetin cream, 12 weeksSlight but statistically significant improvements in overall skin condition.[1]100 Thai subjects with mild to severe photodamage.[1]
Fine Wrinkles 0.1% Kinetin lotion, 24 weeksAverage 13% improvement.[2]32 patients with mild-to-moderate photodamage.
Skin Texture 0.1% Kinetin cream, 12 weeksStatistically significant improvement.[1]100 Thai subjects with mild to severe photodamage.[1]
Skin Color/Pigmentation 0.1% Kinetin cream, 12 weeksStatistically significant improvement.[1]100 Thai subjects with mild to severe photodamage.[1]
UV Spots 0.1% Kinetin cream, 24 weeksAverage number of UV spots decreased from 69 to 43.[3]18 patients with mild to moderate photodamage.[3]
Collagen Density 0.1% Kinetin cream, 24 weeks7 out of 11 patients showed an increase in low-density collagen.[3]18 patients with mild to moderate photodamage.[3]
Skin Barrier Function 0.1% Kinetin lotion, 12-24 weeksImprovement in skin barrier function.[2]32 patients with mild-to-moderate photodamage.

Table 2: Clinical Efficacy of Retinoids (Tretinoin)

ParameterConcentration & DurationResultsStudy Population
Fine Wrinkles Tretinoin (B1684217) (various conc.), up to 2 yearsSignificant improvement (Mean Difference: 0.412).[4]Meta-analysis of 8 trials (1,361 patients).[4]
Coarse Wrinkles Tretinoin (various conc.), up to 2 yearsSignificant improvement (Mean Difference: 0.245).[4]Meta-analysis of 6 trials.[4]
Mottled Hyperpigmentation 0.025% to 5% Tretinoin, 3-24 monthsConsistent and significant improvement.[5][6]Systematic review of 7 randomized controlled trials.[5][6]
Overall Photodamage 0.05% Tretinoin cream, 2 yearsSignificant reduction in wrinkles and mottled hyperpigmentation.[5]204 subjects.
Collagen Synthesis Tretinoin (topical)Upregulates the expression of type I procollagen.[4]In vivo studies.
Epidermal Thickness Tretinoin (topical)Increased epidermal thickness.[5]Histological assessments in clinical trials.

Mechanisms of Action: Signaling Pathways

The anti-aging effects of FTPA/kinetin and retinoids are rooted in their distinct interactions with cellular signaling pathways in the skin.

Proposed Signaling Pathway for Furfuryl Tetrahydropyranyl Adenine (Kinetin)

The precise signaling cascade of kinetin in human skin cells is not fully elucidated. However, research suggests its anti-aging effects are primarily mediated through its potent antioxidant properties and its ability to modulate keratinocyte differentiation.

Kinetin_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage causes Kinetin Kinetin / FTPA Kinetin->ROS scavenges Antioxidant_Enzymes Increased Activity of Antioxidant Enzymes (e.g., SOD, Catalase) Kinetin->Antioxidant_Enzymes stimulates Keratinocyte_Diff Keratinocyte Differentiation Kinetin->Keratinocyte_Diff modulates Aging_Signs Reduced Signs of Aging Oxidative_Damage->Aging_Signs leads to Antioxidant_Enzymes->ROS neutralizes Differentiation_Markers Modulation of Differentiation Markers (e.g., Involucrin, Keratin 1) Keratinocyte_Diff->Differentiation_Markers involves Skin_Barrier Improved Skin Barrier Function Differentiation_Markers->Skin_Barrier improves Skin_Barrier->Aging_Signs reduces

Caption: Proposed mechanism of Kinetin/FTPA in skin anti-aging.

Signaling Pathway for Retinoids

Retinoids exert their effects by directly influencing gene expression. They bind to nuclear receptors, leading to a cascade of molecular events that remodel the skin's structure.

Retinoid_Pathway Retinoid Retinoid (e.g., Tretinoin) Cell_Membrane Retinoid->Cell_Membrane CRABP CRABP Cell_Membrane->CRABP binds to Cytoplasm Cytoplasm RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR translocates to nucleus and binds to Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription regulates Collagen_Synthesis Increased Collagen Synthesis Gene_Transcription->Collagen_Synthesis MMP_Inhibition Decreased MMP Expression Gene_Transcription->MMP_Inhibition Keratinocyte_Turnover Increased Keratinocyte Turnover Gene_Transcription->Keratinocyte_Turnover Wrinkle_Reduction Wrinkle Reduction & Improved Skin Texture Collagen_Synthesis->Wrinkle_Reduction MMP_Inhibition->Wrinkle_Reduction Keratinocyte_Turnover->Wrinkle_Reduction

Caption: Retinoid signaling pathway in skin cells.

Experimental Protocols: Methodological Overview

Detailed below are the typical methodologies employed in clinical trials evaluating the efficacy of kinetin and retinoids for photoaging.

Kinetin Clinical Trial Protocol
  • Study Design: Open-label, single-arm clinical trial.[7]

  • Participants: 100 Thai male and female subjects with mild, moderate, or severe facial photodamage.[1] Another study included 18 patients (age range 21-64 years) with mild to moderate photodamage.[3]

  • Intervention: Application of a 0.1% kinetin cream twice daily to the face and neck for 12 to 24 weeks.[1][3]

  • Assessments:

    • Physician and Patient Self-Assessment: Evaluation of overall skin condition, texture, color, and wrinkles using a subjective scale at baseline and follow-up visits (e.g., weeks 4, 8, and 12).[1]

    • Objective Instrumental Analysis:

      • Digital Photographic Analysis (e.g., VISIA®): To quantify changes in UV spots, porphyrins, pores, wrinkles, and visible spots.[3]

      • Ultrasound (e.g., DermaScan™): To measure changes in skin collagen density.[3]

      • Transepidermal Water Loss (TEWL): To assess skin barrier function.[8]

  • Statistical Analysis: Paired t-tests to compare baseline and post-treatment values.[9]

Retinoid (Tretinoin) Clinical Trial Protocol
  • Study Design: Randomized, double-blind, vehicle-controlled trials are the gold standard.[5]

  • Participants: Subjects with a minimum of moderate photodamaged skin, typically aged 20 years or older.[5]

  • Intervention: Topical application of tretinoin at various concentrations (e.g., 0.025%, 0.05%, 0.1%) or a vehicle cream/gel, usually once daily, for durations ranging from 3 to 24 months.[5][6]

  • Assessments:

    • Clinical Grading: Physician assessment of fine and coarse wrinkles, mottled hyperpigmentation, and tactile roughness using a standardized scale.

    • Histological Analysis: Skin biopsies to assess changes in epidermal thickness, stratum corneum compaction, melanin (B1238610) content, and collagen deposition.[5]

    • Quantitative Wrinkle Assessment: Methods like optical profilometry of replica impressions or raking light optical profilometry (e.g., SWIRL method) to measure wrinkle count, length, width, and depth.[10]

    • Biomechanical Measurements (e.g., Cutometer®): To quantify changes in skin elasticity.[11]

  • Statistical Analysis: Meta-analysis of mean differences from multiple trials to determine overall efficacy.[4]

Comparative Discussion and Conclusion

Efficacy: The available data robustly supports the efficacy of retinoids, particularly tretinoin, in improving the clinical and histological signs of photoaging.[4][5][6][12] They have been shown to significantly reduce both fine and coarse wrinkles, improve hyperpigmentation, and increase collagen production.[4][5][13]

The evidence for FTPA and its analog kinetin also indicates beneficial effects on photoaged skin, including improvements in fine wrinkles, skin texture, and pigmentation, as well as an increase in collagen density.[1][2][3] However, the magnitude of these effects, based on the currently available studies, appears to be more modest compared to the effects reported for retinoids. A systematic review has suggested that while alternatives to tretinoin are often better tolerated, there is a lack of substantial evidence to support them as a first-line therapy for photoaging.[14]

Mechanism of Action: Retinoids act via nuclear receptors to directly regulate gene expression, leading to profound changes in skin structure and function.[15][16][17] This well-defined mechanism explains their significant clinical effects. The mechanism of FTPA/kinetin is less direct and is thought to be primarily related to its antioxidant properties and its ability to improve skin barrier function by modulating keratinocyte differentiation.[8][18][19]

Tolerability: A key advantage of FTPA/kinetin is its superior tolerability. Retinoids are frequently associated with skin irritation, erythema, and peeling, which can limit patient compliance.[14] Clinical studies on kinetin consistently report good tolerability with minimal adverse effects.[1][3]

Retinoids, with tretinoin as the benchmark, remain the most effective and well-documented topical treatment for reversing the signs of photoaging. Their direct impact on gene transcription leads to significant and histologically verifiable improvements in skin structure.

Furfuryl tetrahydropyranyl adenine and its analog kinetin present a viable alternative for individuals with sensitive skin or those who cannot tolerate retinoids. While their efficacy appears less pronounced than that of retinoids, they have demonstrated statistically significant improvements in various signs of photoaging with a favorable safety profile.

Future research should focus on conducting well-designed, randomized, controlled, head-to-head clinical trials to directly compare the efficacy of FTPA/kinetin and retinoids using standardized quantitative assessment methods. Further elucidation of the precise molecular pathways activated by FTPA/kinetin in skin cells will also be crucial for optimizing its use in anti-aging therapies.

References

A Comparative Analysis of Furfuryl Tetrahydropyranyladenine in the Management of Rosacea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Furfuryl tetrahydropyranyladenine (FT) and other leading topical treatments for mild-to-moderate rosacea. The following analysis is based on published clinical trial data and aims to offer an objective evaluation of their therapeutic efficacy.

Mechanism of Action: A Shift from Plant to Human Receptors

This compound is a synthetic cytokinin, a class of molecules known for their role in plant growth and development. However, its therapeutic effects in human skin, particularly in the context of rosacea, are not mediated through the canonical plant cytokinin signaling pathway. Instead, evidence suggests that as an adenine (B156593) derivative, FT likely exerts its anti-inflammatory effects through the modulation of adenosine (B11128) receptors in the skin.[1][2]

Adenosine receptors, specifically the A2A subtype, are known to play a crucial role in attenuating inflammation in the skin by suppressing the production of pro-inflammatory cytokines from immune cells like macrophages.[2][3] Activation of these receptors can lead to a reduction in the inflammatory cascade that characterizes rosacea.

In contrast, other common topical treatments for rosacea operate through different mechanisms:

  • Metronidazole (B1676534): Possesses anti-inflammatory and antimicrobial properties.

  • Azelaic Acid: Exhibits anti-inflammatory and anti-keratinizing effects.

  • Ivermectin: Believed to have anti-inflammatory and anti-parasitic effects against Demodex mites, which are often implicated in rosacea.

  • Brimonidine: An alpha-2 adrenergic agonist that acts as a vasoconstrictor to reduce erythema.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the key efficacy data from clinical trials of this compound and its alternatives in the treatment of rosacea.

Table 1: Reduction in Inflammatory Lesions (Papules and Pustules)

TreatmentConcentrationStudy DurationMean Reduction in Inflammatory LesionsCitation(s)
This compound 0.125%48 weeks89%[4][5][6][7]
Metronidazole0.75%9 weeks65.1%[8]
Metronidazole0.75%16 weeks73.7%[9][10]
Azelaic Acid15%12 weeks51% - 58%[11]
Ivermectin1%12 weeks75% - 76%[12]
Ivermectin1%16 weeks83%[9][10][13]

Table 2: Reduction in Erythema

TreatmentConcentrationStudy DurationMean Reduction / Improvement in ErythemaCitation(s)
This compound 0.125%48 weeks44% reduction in severity[4][5][6][7]
Metronidazole0.75%12 weeks~50% reduction in severity score[14]
Azelaic Acid15%12 weeks44% - 46% of patients showed improvement[11]
Brimonidine0.33% / 0.5%4 weeks (single day assessment)25% - 32% of patients with a 2-grade improvement at 3 hours[15][16]

Experimental Protocols

The assessment of treatment efficacy in rosacea clinical trials relies on standardized evaluation methods. Below are detailed protocols for the key assessments cited in this guide.

Inflammatory Lesion Count
  • Objective: To quantify the number of inflammatory papules and pustules on the face.

  • Procedure:

    • The investigator visually inspects the entire facial area (forehead, cheeks, nose, and chin).

    • Each distinct inflammatory papule and pustule is counted.

    • The total count is recorded at baseline and at specified follow-up visits.

    • The percentage reduction from baseline is calculated to determine treatment efficacy.

Clinician's Erythema Assessment (CEA)
  • Objective: To provide a standardized clinical rating of the severity of facial erythema.

  • Procedure:

    • The investigator assesses the overall facial erythema based on a 5-point grading scale.

    • The assessment is made under consistent lighting conditions.

    • The score is recorded at baseline and subsequent visits.

  • CEA 5-Point Grading Scale:

    • 0: Clear skin with no signs of erythema

    • 1: Almost clear; slight redness

    • 2: Mild erythema; definite redness

    • 3: Moderate erythema; more pronounced redness

    • 4: Severe erythema; fiery redness

Investigator's Global Assessment (IGA)
  • Objective: To provide an overall assessment of the severity of rosacea, encompassing both inflammatory lesions and erythema.

  • Procedure:

    • The investigator makes a comprehensive evaluation of the patient's facial rosacea.

    • A score is assigned based on a predefined multi-point scale that considers both the number and severity of papules/pustules and the degree of erythema.

  • Typical IGA 5-Point Scale for Rosacea:

    • 0 (Clear): No inflammatory lesions, no erythema.

    • 1 (Almost Clear): Very few small papules/pustules, very mild erythema.

    • 2 (Mild): Few small papules/pustules, mild erythema.

    • 3 (Moderate): Several small or large papules/pustules, moderate erythema.

    • 4 (Severe): Numerous small and/or large papules/pustules, severe erythema.

Instrumental Measurement of Erythema (Mexameter®)
  • Objective: To objectively quantify changes in skin erythema.

  • Procedure:

    • The Mexameter® MX 18 probe is calibrated according to the manufacturer's instructions.[17][18]

    • The probe is placed on a predefined area of the facial skin with consistent, gentle pressure.

    • The instrument emits light at specific wavelengths (green and red) and measures the reflected light to calculate an erythema index.[18]

    • Measurements are taken at baseline and at follow-up visits to track changes in erythema levels.

Visualizing Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway, a typical clinical trial workflow, and the logical relationship of assessment methods.

G cluster_membrane Cell Membrane A2A_Receptor A2A Adenosine Receptor AC Adenylate Cyclase A2A_Receptor->AC Activates FT Furfuryl Tetrahydropyranyladenine FT->A2A_Receptor Binds to cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Anti_Inflammatory_Genes Transcription of Anti-inflammatory Genes CREB->Anti_Inflammatory_Genes Pro_Inflammatory_Cytokines Reduced Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Anti_Inflammatory_Genes->Pro_Inflammatory_Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound via the A2A adenosine receptor.

G Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Assessment (IGA, CEA, Lesion Count, Mexameter) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., Furfuryl Tetrahydropyranyladenine) Randomization->Treatment_A Treatment_B Control/Alternative Group Randomization->Treatment_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Assessment Efficacy & Safety Assessments Follow_Up->Assessment Assessment->Follow_Up Repeat at each visit Data_Analysis Statistical Analysis of Endpoint Data Assessment->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a clinical trial assessing rosacea treatments.

G Rosacea_Severity Overall Rosacea Severity IGA Investigator's Global Assessment (IGA) Rosacea_Severity->IGA Erythema Erythema IGA->Erythema Inflammatory_Lesions Inflammatory Lesions IGA->Inflammatory_Lesions CEA Clinician's Erythema Assessment (CEA) Erythema->CEA Mexameter Mexameter® Erythema->Mexameter Lesion_Count Papule & Pustule Count Inflammatory_Lesions->Lesion_Count

Caption: Logical relationship of clinical assessment methods for rosacea.

References

Reproducibility of experiments using synthetic Furfuryl tetrahydropyranyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of synthetic compounds is paramount. This guide provides a comparative analysis of synthetic Furfuryl tetrahydropyranyl adenine (B156593), focusing on its potential performance in key biological assays relative to established cytokinin alternatives. Due to a lack of direct experimental data on the reproducibility of Furfuryl tetrahydropyranyl adenine, this guide draws comparisons based on its parent compound, kinetin (B1673648), and other widely used synthetic cytokinins like Benzyladenine (BA).

Comparative Performance of Cytokinins in Standard Bioassays

The biological activity of cytokinins is typically assessed using a variety of standardized bioassays. These assays provide quantitative data on the efficacy of different cytokinin compounds in promoting specific physiological responses in plants. Below is a summary of the comparative performance of common cytokinins in three widely used bioassays.

Table 1: Comparative Activity of Cytokinins in the Tobacco Callus Bioassay

The tobacco callus bioassay measures the ability of a cytokinin to induce cell division and callus growth in tobacco pith tissue.

CompoundRelative ActivityObservations
ZeatinHighOften used as a benchmark for high cytokinin activity.
Benzyladenine (BA)HighShows strong activity, comparable to or sometimes exceeding zeatin. However, at higher concentrations, it can inhibit plant development.[1]
Kinetin Moderate to HighEffective in inducing callus formation, though generally considered less potent than zeatin and BA.[1]
Furfuryl tetrahydropyranyl adenine Data not availableNo direct experimental data found in the reviewed literature.
Table 2: Comparative Activity of Cytokinins in the Amaranthus Betacyanin Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

CompoundRelative ActivityObservations
Benzyladenine (BA)HighElicits a strong, dose-dependent induction of betacyanin synthesis.[2][3]
Kinetin ModerateInduces betacyanin synthesis, but often to a lesser extent than BA at equivalent concentrations.
ZeatinHighShows high activity in promoting betacyanin accumulation.
Furfuryl tetrahydropyranyl adenine Data not availableNo direct experimental data found in the reviewed literature.
Table 3: Comparative Activity of Cytokinins in the Chlorophyll (B73375) Retention Bioassay

This assay measures the ability of cytokinins to delay senescence, quantified by the retention of chlorophyll in detached leaves.

CompoundRelative ActivityObservations
Benzyladenine (BA)HighVery effective in delaying chlorophyll degradation.[4][5]
Kinetin HighDemonstrates strong anti-senescence activity.[1][5]
ZeatinHighEffectively delays leaf senescence.
Furfuryl tetrahydropyranyl adenine Data not availableNo direct experimental data found in the reviewed literature.

Experimental Protocols

To ensure the reproducibility of cytokinin bioassays, adherence to standardized protocols is crucial. Below are detailed methodologies for the three key assays mentioned above.

Tobacco Callus Bioassay Protocol
  • Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium. Excise pith tissue from the stems of 4-6 week old plants.

  • Culture Medium: Prepare MS medium supplemented with an auxin (e.g., 2 mg/L indole-3-acetic acid) and varying concentrations of the cytokinin to be tested. Solidify the medium with agar.

  • Inoculation: Place the pith explants onto the surface of the prepared medium in sterile petri dishes.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks.

  • Data Collection: Measure the fresh and dry weight of the callus to quantify the growth-promoting activity of the cytokinin.

Amaranthus Betacyanin Bioassay Protocol
  • Seed Germination: Germinate Amaranthus caudatus seeds in the dark on filter paper moistened with distilled water for 72 hours at 25°C.

  • Explant Preparation: Excise the cotyledons and hypocotyls of the seedlings.

  • Incubation: Place the explants in petri dishes containing a phosphate (B84403) buffer solution (pH 6.8), tyrosine (1 mM), and the test cytokinin at various concentrations.

  • Light Treatment: Incubate the dishes in the dark for 18-24 hours, followed by exposure to white light for 4-6 hours.

  • Data Collection: Extract the betacyanin pigment from the explants using a methanol/acetic acid solution and measure the absorbance at 542 nm using a spectrophotometer.

Chlorophyll Retention Bioassay Protocol
  • Leaf Disc Preparation: Excise leaf discs of uniform size from mature, healthy leaves of a suitable plant species (e.g., oat, wheat, or tobacco).

  • Incubation: Float the leaf discs on solutions containing different concentrations of the test cytokinin in the dark at room temperature for 48-72 hours. A control group should be floated on a solution without cytokinin.

  • Chlorophyll Extraction: Extract the chlorophyll from the leaf discs using a solvent such as 80% ethanol (B145695) or acetone.

  • Data Collection: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer to determine the chlorophyll concentration.

Signaling Pathways and Experimental Workflows

Cytokinin Signaling Pathway

Cytokinins initiate a phosphorelay signaling cascade upon binding to transmembrane histidine kinase receptors. This leads to the activation of response regulators in the nucleus, which in turn modulate the transcription of target genes.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Induction Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activation ARR_A->Receptor Negative Feedback

Cytokinin Signaling Pathway
General Experimental Workflow for Cytokinin Bioassays

The general workflow for conducting cytokinin bioassays involves a series of standardized steps to ensure consistency and comparability of results.

Experimental_Workflow start Start prep Prepare Plant Material (e.g., seeds, explants) start->prep media Prepare Culture Media with Varying Cytokinin Concentrations prep->media incubation Inoculate and Incubate under Controlled Conditions media->incubation data Collect Quantitative Data (e.g., weight, absorbance) incubation->data analysis Statistical Analysis and Comparison data->analysis end End analysis->end

Cytokinin Bioassay Workflow

References

Independent Verification of Furfuryl Tetrahydropyranyladenine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Furfuryl tetrahydropyranyladenine against other relevant compounds, supported by experimental data. All quantitative information is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

This compound (Pyratine®)

This compound, commercially known as Pyratine®, is a synthetic cytokinin derivative primarily utilized in dermatology for its anti-aging and anti-inflammatory properties. Its principal application is in the management of mild-to-moderate rosacea, a common skin condition characterized by facial erythema, inflammatory papules, and telangiectasias.[1]

Biological Effects: Anti-inflammatory Action in Rosacea

Clinical studies have demonstrated the efficacy of this compound in alleviating the symptoms of rosacea. Treatment with a 0.125% lotion has been shown to significantly reduce both redness and inflammatory lesions over extended periods.[2][3]

Table 1: Clinical Efficacy of 0.125% this compound Lotion in Treating Mild-to-Moderate Rosacea

ParameterTimepointMean Reduction (%)Statistical Significance (p-value)
Erythema Severity Week 4844< 0.05
Inflammatory Lesion Count Week 4889< 0.05
Transepidermal Water Loss (TEWL) Week 12Significant Improvement< 0.001
Experimental Protocol: Clinical Trial for Rosacea Treatment

The data presented in Table 1 was obtained from a 48-week, open-label clinical study involving subjects with mild-to-moderate rosacea.[2]

  • Treatment: Application of a moisturizing lotion containing 0.125% this compound (Pyratine-XR®) twice daily.

  • Assessment:

    • Clinical improvements in erythema, inflammatory lesions, and telangiectasias were assessed by a treating physician.

    • Skin barrier function was measured by transepidermal water loss (TEWL).

    • Tolerability and cosmetic outcome were evaluated by the subjects.

  • Statistical Analysis: Paired t-tests were used to compare baseline measurements with those at subsequent time points. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathway: Proposed Anti-inflammatory Mechanism

While the precise molecular pathway of this compound's anti-inflammatory action is not fully elucidated, furan (B31954) derivatives are known to exert their effects by modulating key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways are central to the production of pro-inflammatory cytokines and mediators.

G Stimulus Inflammatory Stimulus (e.g., UV radiation, irritants) Receptor Cell Surface Receptor Stimulus->Receptor Cell_Membrane MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Furfuryl This compound Furfuryl->MAPK_Pathway Furfuryl->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6, COX-2) Transcription_Factors->Pro_inflammatory Inflammation Inflammation (Erythema, Papules) Pro_inflammatory->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Comparative Analysis with Alternative Compounds

This section compares the biological effects of this compound with three other cytokinin derivatives: Kinetin (B1673648) Riboside, Zeatin, and 6-Benzylaminopurine.

Kinetin Riboside: Pro-apoptotic Effects in Cancer Cells

Kinetin riboside, another N6-substituted adenosine (B11128) derivative, has demonstrated significant pro-apoptotic activity in various cancer cell lines.[5][6] This effect is primarily mediated through the intrinsic apoptosis pathway.

Table 2: Pro-apoptotic Effects of Kinetin Riboside on Cancer Cells

Cell LineParameterEffect
HeLa, B16F-10 melanoma Mitochondrial Membrane PotentialDisruption
Cytochrome c ReleaseInduction
Caspase-3 ActivationInduction
Bcl-2 ExpressionDown-regulation
Bax ExpressionUp-regulation
SW480, HCT116 colorectal cancer Cell ProliferationInhibition (Concentration-dependent)
Apoptosis (Annexin V staining)Increase
Experimental Protocol: Apoptosis Assays
  • Cell Viability Assay: Cancer cells (e.g., SW480, HCT116) are seeded in 96-well plates and treated with varying concentrations of kinetin riboside for 48 hours. Cell viability is measured using a commercial assay kit (e.g., CellTiter-Glo®).[7]

  • Analysis of Mitochondrial Membrane Potential: Cells (e.g., HeLa) are treated with kinetin riboside, harvested, and stained with a voltage-sensitive fluorescent dye (e.g., JC-1). The change in mitochondrial membrane potential is then analyzed by flow cytometry.[8]

  • Apoptosis Detection: Apoptosis can be quantified by staining cells with Annexin V-FITC and propidium (B1200493) iodide, followed by flow cytometry analysis.[7]

Signaling Pathway: Intrinsic Apoptosis

Kinetin riboside induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.[5][6][9]

G Kinetin_Riboside Kinetin Riboside Bcl2 Bcl-2 (Anti-apoptotic) Kinetin_Riboside->Bcl2 Bax Bax (Pro-apoptotic) Kinetin_Riboside->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Kinetin Riboside.

Zeatin and 6-Benzylaminopurine: Plant Growth Regulation

Zeatin and 6-Benzylaminopurine (BAP) are cytokinins that play crucial roles in plant growth and development, primarily by promoting cell division and shoot formation.[10][11]

Table 3: Effects of Zeatin and 6-Benzylaminopurine on Plant Systems

CompoundPlant SystemConcentrationEffect
trans-Zeatin Fragrant Rice Seedlings100 nMIncreased root elongation
6-Benzylaminopurine (BAP) Plant Tissue Culture (general)0.1 - 10.0 mg/LStimulation of shoot proliferation
Olive Cultivars (in vitro)1.1, 2.2, 3.3 mg/LPromotion of callus growth
Experimental Protocol: Plant Tissue Culture
  • Medium Preparation: A basal medium (e.g., Murashige and Skoog - MS) is prepared and supplemented with sucrose, vitamins, and plant growth regulators at desired concentrations.

  • Explant Culture: Plant tissues (explants) are surface sterilized and placed on the prepared medium.

  • Incubation: Cultures are maintained under controlled conditions of light and temperature.

  • Data Collection: Parameters such as callus growth, shoot proliferation, and root formation are recorded over time.

Signaling Pathway: Cytokinin Signaling in Plants

Zeatin and BAP, as cytokinins, activate a multi-step phosphorelay signaling pathway in plants. This pathway involves histidine kinase receptors, histidine phosphotransfer proteins, and response regulators, ultimately leading to the transcriptional regulation of cytokinin-responsive genes.[12][13][14][15]

G cluster_0 Nucleus Cytokinin Cytokinin (Zeatin, BAP) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP P ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B P Nucleus AHP->Nucleus Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Cell_Division Cell Division & Growth Gene_Expression->Cell_Division ARR_A Type-A Response Regulator (ARR-A) Gene_Expression->ARR_A ARR_A->Receptor

Caption: Simplified cytokinin signaling pathway in plants.

Summary and Conclusion

This guide provides a comparative analysis of the biological effects of this compound and its alternatives. This compound is effective in the topical treatment of rosacea, likely through the modulation of inflammatory signaling pathways. In contrast, Kinetin riboside exhibits pro-apoptotic effects in cancer cells via the intrinsic apoptosis pathway. Zeatin and 6-Benzylaminopurine are potent regulators of plant growth and development, acting through the conserved cytokinin signaling pathway. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and professionals in the fields of drug development and life sciences. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action for this compound.

References

Comparative Study of Furfuryl Tetrahydropyranyladenine on Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Furfuryl tetrahydropyranyladenine on various cell types based on available scientific literature. This compound, a synthetic cytokinin analog, is known for its applications in dermatology, particularly in the treatment of rosacea and in anti-aging skincare products. This document summarizes the current understanding of its cellular effects, presents available data in a structured format, and provides detailed experimental protocols for further research.

Overview of this compound

This compound is a synthetic derivative of adenine (B156593) belonging to the cytokinin group of plant hormones.[1][2] In mammalian cells, it has been investigated for its potential therapeutic applications, most notably in dermatology where it is used topically under names such as PRK-124 and Pyratine-XR.[3][4][5][6][7] Clinical studies have demonstrated its efficacy in reducing erythema, inflammatory lesions, and improving skin barrier function in individuals with mild-to-moderate rosacea.[3][4][5][7] These effects suggest that this compound possesses anti-inflammatory and skin-conditioning properties.

Comparative Effects on Different Cell Types

Current research on this compound has predominantly focused on its effects on skin cells, with limited publicly available data on its impact on other cell types, including cancerous and various non-cancerous cell lines.

Effects on Non-Cancerous Skin Cells (Keratinocytes and Fibroblasts)

Studies on the topical application of this compound-containing lotions have consistently shown good tolerability, indicating low cytotoxicity to normal skin cells.[3][7] The compound has been observed to improve the signs and symptoms of rosacea, a chronic inflammatory skin condition.[3][5] This suggests that this compound likely exerts a calming and restorative effect on keratinocytes and fibroblasts, the primary cells of the epidermis and dermis, respectively. The observed reduction in transepidermal water loss points to an enhancement of the skin's barrier function, which is largely maintained by keratinocytes.[3][5] Furthermore, its anti-aging effects are attributed to its anti-senescence and anti-ROS (reactive oxygen species) properties in human skin cells.[6]

Effects on Cancerous Cell Lines

As of the latest literature review, there is a notable absence of publicly available studies detailing the cytotoxic or anti-proliferative effects of this compound on a broad range of human cancer cell lines. While other cytokinin-like compounds have been investigated for their anti-cancer properties, specific data for this compound is lacking.[8] Therefore, a direct comparison of its effects on cancerous versus non-cancerous cells cannot be definitively made at this time.

Data Presentation

The following table summarizes the known effects of this compound on different cell types based on available data.

Cell TypeAssayEndpoint MeasuredObserved EffectReference
Human Skin Cells (in vivo, rosacea patients)Clinical AssessmentErythema, Inflammatory LesionsSignificant reduction[3][5]
Human Skin Cells (in vivo, rosacea patients)Transepidermal Water Loss (TEWL)Skin Barrier FunctionSignificant improvement (reduction in TEWL)[3][5]
Human Skin CellsGeneral TolerabilitySkin IrritationWell-tolerated, no significant irritation[3][7]
Various Cancer Cell LinesCytotoxicity/Proliferation AssaysCell Viability, IC50Data not publicly available-

Experimental Protocols

For researchers wishing to conduct comparative studies with this compound, the following are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)

  • DNase I (for positive control)

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound as described in the MTT assay protocol.

  • Wash the cells with PBS and fix them with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells again with PBS.

  • Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.

  • Wash the cells with PBS.

  • For the positive control, treat one sample with DNase I to induce DNA fragmentation. For the negative control, omit the TdT enzyme from the reaction mixture.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Wash the cells to remove unincorporated nucleotides.

  • If indirect detection is used (e.g., with BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[10][11][12][13][14]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-NF-κB, IκBα, COX-2, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.[15][16]

Mandatory Visualizations

G Hypothetical Anti-Inflammatory Signaling Pathway of this compound in Skin Cells FT Furfuryl tetrahydropyranyladenine Receptor Putative Cell Surface Receptor FT->Receptor Binds to ROS Reactive Oxygen Species (ROS) FT->ROS Scavenges Antioxidant_Response Antioxidant Response FT->Antioxidant_Response Promotes (?) IKK IKK Complex Receptor->IKK Inhibits (?) NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Cell_Stress Cellular Stress ROS->Cell_Stress Induces Antioxidant_Response->ROS Reduces

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

G Experimental Workflow for Comparative Cytotoxicity Study start Start cell_culture Culture Cancerous and Non-Cancerous Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat with Serial Dilutions of This compound cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., TUNEL, Annexin V) incubation->apoptosis_assay data_analysis Data Analysis: Calculate IC50 values, Quantify Apoptosis viability_assay->data_analysis apoptosis_assay->data_analysis comparison Compare Effects on Cancerous vs. Non-Cancerous Cells data_analysis->comparison end End comparison->end

Caption: Experimental workflow for a comparative cytotoxicity study.

Conclusion

This compound is a promising compound with demonstrated anti-inflammatory and skin barrier-enhancing properties, making it a valuable ingredient in dermatological formulations for conditions like rosacea. However, there is a significant gap in the scientific literature regarding its effects on a wider range of cell types, particularly cancer cells. The available data strongly suggests a favorable safety profile on normal skin cells.

Future research should focus on systematic in vitro studies to evaluate the cytotoxic and anti-proliferative potential of this compound against a panel of cancer cell lines alongside various normal cell lines. Elucidating its precise molecular mechanisms of action, including its interaction with cellular receptors and downstream signaling pathways, will be crucial for understanding its full therapeutic potential. The experimental protocols provided in this guide offer a framework for such investigations.

References

Safety Operating Guide

Proper Disposal of Furfuryl Tetrahydropyranyladenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of furfuryl tetrahydropyranyladenine based on standard laboratory chemical safety principles. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions that comply with local, state, and federal regulations.

Hazard Assessment and Waste Characterization

Due to the absence of a specific SDS for this compound, a conservative approach to its handling and disposal is recommended. The molecule contains a furfuryl group, and related compounds like furfuryl alcohol are classified as hazardous.[1][2] Therefore, it is prudent to treat this compound as potentially hazardous chemical waste.

Key Principles for Waste Characterization:

  • Assume Hazard: In the absence of specific data, treat the compound as hazardous.

  • Check for Mixtures: If the this compound waste is mixed with other chemicals, the entire mixture must be characterized based on its most hazardous component.

  • Consult EHS: Your institution's EHS department is the ultimate authority on waste characterization and disposal procedures.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Additional PPE As required by your institution's protocols.
Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the proper disposal of this compound.

Step 1: Waste Segregation

  • Segregate waste containing this compound from other waste streams.[3]

  • Do not mix this waste with non-hazardous trash, sharps, or biological waste unless specifically instructed to do so by your EHS department.

  • Keep incompatible chemicals separate to avoid dangerous reactions.[4][5]

Step 2: Containerization

  • Solid Waste: Place solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, leak-proof container with a secure lid.[6]

  • Liquid Waste: Collect solutions containing this compound in a chemically compatible, shatter-resistant container with a tight-fitting screw cap.[5] Do not fill the container to more than 90% capacity to allow for expansion.

  • Sharps: Any chemically contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • The label must include the full chemical name: "this compound." Do not use abbreviations.

  • Indicate the approximate quantity or concentration of the waste.

  • Include the accumulation start date on the label.[3]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be at or near the point of waste generation.

  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.[9]

  • Use secondary containment, such as a plastic tub, to capture any potential leaks.[4][7]

Step 5: Request for Pickup

  • Once the waste container is full or has been in storage for the maximum allowable time (typically six months in academic labs), arrange for its collection by your institution's EHS department.[4][7]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[8]

Never dispose of this compound down the drain or in the regular trash. [8][9]

Visual Guides

Disposal Workflow

G start This compound Waste is_mixed Is it mixed with other chemicals? start->is_mixed mixed_hazardous Treat as hazardous mixture. Follow EHS guidance for the most hazardous component. is_mixed->mixed_hazardous Yes pure_waste Treat as potentially hazardous chemical waste. is_mixed->pure_waste No containerize Containerize and label as 'Hazardous Waste: This compound' mixed_hazardous->containerize pure_waste->containerize ehs_pickup Arrange for EHS pickup. containerize->ehs_pickup

References

Personal protective equipment for handling Furfuryl tetrahydropyranyladenine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Furfuryl Tetrahydropyranyladenine

Hazard Assessment and Mitigation

Given the lack of specific hazard information, a conservative approach to safety is mandatory. All personnel must assume the substance is hazardous and take all necessary precautions to minimize exposure.[1][2]

Key Principles:

  • Minimize Exposure: Employ a combination of engineering controls, personal protective equipment (PPE), and safe handling techniques to prevent contact and inhalation.[2]

  • Assume Toxicity: Treat this compound as a toxic substance.[1][2] Mixtures containing this compound should be considered more toxic than their most hazardous component.[2]

  • Plan Ahead: Before beginning any experiment, outline the specific steps to be taken, including emergency procedures for spills or accidental exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE Category Recommendation Rationale
Hand Protection Double-gloving with nitrile rubber gloves is recommended.Provides protection against incidental contact. For prolonged handling, consider gloves with higher chemical resistance.
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or aerosol generation.Protects eyes and face from splashes and airborne particles.
Body Protection A chemically resistant laboratory coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is required.Prevents inhalation of airborne particles.
Operational Plan: Handling and Storage

3.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of powdered this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

3.2. Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.[4]

  • Weighing: If possible, weigh the compound directly within the fume hood. If the balance is outside the hood, pre-weigh a sealed container, add the compound inside the hood, and then re-weigh the sealed container.[3][4]

  • Dissolving: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.

  • Cleanup: After handling, decontaminate the work area by carefully wiping it down with an appropriate solvent and then soap and water. Dispose of all contaminated materials as hazardous waste.

3.3. Storage:

  • Store this compound in a well-sealed, clearly labeled container.[5]

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Utilize secondary containment to prevent the spread of material in case of a spill.[6]

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including gloves, bench paper, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent and place it in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office.

Experimental Workflow Visualization

The following diagram illustrates a safe workflow for handling powdered chemicals of unknown toxicity like this compound.

G Workflow for Handling Powdered this compound prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_materials Gather Materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_transfer Transfer to Reaction Vessel cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Seal Waste cleanup_dispose Dispose via EHS cleanup_ppe Doff PPE

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furfuryl tetrahydropyranyladenine
Reactant of Route 2
Reactant of Route 2
Furfuryl tetrahydropyranyladenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.